molecular formula C6H8ClFN2 B1444662 (2-Fluoropyridin-4-yl)methanamine hydrochloride CAS No. 859164-65-1

(2-Fluoropyridin-4-yl)methanamine hydrochloride

Cat. No.: B1444662
CAS No.: 859164-65-1
M. Wt: 162.59 g/mol
InChI Key: XJHMDYPKWSGBBN-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H8ClFN2 and its molecular weight is 162.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoropyridin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHMDYPKWSGBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735125
Record name 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859164-65-1
Record name 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoropyridin-4-yl)methanamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (2-Fluoropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Fluoropyridin-4-yl)methanamine hydrochloride is a key building block in contemporary drug discovery, valued for its role in the synthesis of complex molecular architectures. The precise structural elucidation of this compound is paramount to ensuring the integrity of downstream applications, from medicinal chemistry to materials science. This guide provides a comprehensive overview of the analytical methodologies employed to confirm the identity, purity, and three-dimensional structure of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these analytical techniques.

The molecular structure of this compound is characterized by a fluorinated pyridine ring and a methanamine side chain, which is protonated to form the hydrochloride salt. Its chemical formula is C₆H₈ClFN₂ with a molecular weight of 162.59 g/mol .[1][2]

I. Spectroscopic Characterization: A Multi-faceted Approach

Spectroscopic techniques are the cornerstone of structural analysis for small organic molecules, providing a wealth of information about the chemical environment of individual atoms and the overall molecular framework.[3] For a molecule such as this compound, a combination of NMR and mass spectrometry is essential for unambiguous identification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution.[4] By observing the behavior of atomic nuclei in a magnetic field, we can deduce connectivity and stereochemistry. For our target molecule, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

1. Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the structural features of the molecule. The presence of fluorine, protons, and carbon atoms makes ¹⁹F, ¹H, and ¹³C NMR essential. Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals.[5] For the hydrochloride salt, a polar solvent like DMSO-d₆ or D₂O is suitable to ensure solubility. The use of 2D NMR techniques like COSY (Correlation Spectroscopy) can further confirm proton-proton couplings.[4]

2. Experimental Protocol: 1D and 2D NMR

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Acquire a ¹⁹F NMR spectrum.

  • (Optional) Acquire a 2D ¹H-¹H COSY spectrum to confirm proton couplings.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock & Shim insert->lock_shim acquire_1H Acquire ¹H NMR lock_shim->acquire_1H acquire_13C Acquire ¹³C NMR acquire_1H->acquire_13C acquire_19F Acquire ¹⁹F NMR acquire_13C->acquire_19F acquire_2D Acquire 2D COSY (Optional) acquire_19F->acquire_2D process Process Spectra acquire_2D->process interpret Interpret Data process->interpret structure Elucidate Structure interpret->structure

Figure 1: A generalized workflow for NMR analysis.

3. Data Interpretation: An Illustrative Example

The following is an illustrative interpretation of the expected NMR spectra for this compound.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyridine-H~8.2d1HH adjacent to N
Pyridine-H~7.5dd1HH meta to F
Pyridine-H~7.1d1HH adjacent to F
Methylene (-CH₂-)~4.0s2H-CH₂-NH₃⁺
Amine (-NH₃⁺)~8.5br s3H-NH₃⁺
¹³C NMR Chemical Shift (δ, ppm) Assignment
Pyridine-C~165 (d, ¹JCF ≈ 240 Hz)C-F
Pyridine-C~150 (d, ²JCF ≈ 15 Hz)C adjacent to N
Pyridine-C~140 (d, ³JCF ≈ 5 Hz)C para to F
Pyridine-C~120 (d, ²JCF ≈ 20 Hz)C meta to F
Pyridine-C~110 (d, ³JCF ≈ 4 Hz)C adjacent to F
Methylene (-CH₂-)~45-CH₂-NH₃⁺
¹⁹F NMR Chemical Shift (δ, ppm) Assignment
Pyridine-F~ -70C-F

The proton spectrum will show distinct signals for the aromatic protons, with their multiplicities influenced by both proton-proton and proton-fluorine couplings. The methylene protons adjacent to the ammonium group will appear as a singlet, and the ammonium protons themselves will likely be a broad singlet due to exchange. In the ¹³C NMR spectrum, the carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).[6] The other pyridine carbons will show smaller two- and three-bond couplings to the fluorine. The ¹⁹F NMR will display a single resonance, and its chemical shift is highly sensitive to the electronic environment.[7]

B. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.[8]

1. Causality Behind Experimental Choices in Mass Spectrometry

Electron Ionization (EI) is a common technique for small, volatile molecules and often provides rich fragmentation data.[9] For a hydrochloride salt, which is less volatile, Electrospray Ionization (ESI) is a more suitable "soft" ionization technique that typically yields the protonated molecular ion of the free base.[10]

2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (ESI):

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Optimize the source parameters (e.g., capillary voltage, gas flow rates) to obtain a stable signal.

  • Acquire the mass spectrum in positive ion mode.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample infuse Infuse into MS dissolve->infuse optimize Optimize Source infuse->optimize acquire Acquire Spectrum optimize->acquire process Process Spectrum acquire->process identify Identify Molecular Ion process->identify analyze Analyze Fragmentation identify->analyze

Figure 2: A generalized workflow for mass spectrometry analysis.

3. Data Interpretation: An Illustrative Example

In ESI-MS, the expected molecular ion would correspond to the protonated free base, [(C₆H₇FN₂) + H]⁺, with a theoretical m/z of 127.0675. High-resolution mass spectrometry can confirm the elemental composition.

The fragmentation pattern in EI-MS would be more complex. Key fragmentation pathways for pyridinium compounds often involve the loss of small molecules or radicals.[11] For our target molecule, potential fragments could arise from:

  • Loss of the aminomethyl radical (•CH₂NH₂)

  • Loss of HCN from the pyridine ring

  • Cleavage of the C-F bond

The presence of chlorine from the hydrochloride is not typically observed in the gas phase under ESI or EI conditions unless it is covalently bound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a clear indicator if it were part of the detected ion.[12]

II. Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide invaluable information about connectivity, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[13]

1. Causality Behind Experimental Choices in X-ray Diffraction

The primary challenge is growing single crystals of sufficient quality.[14] For amine hydrochloride salts, crystallization is often achievable from polar solvents or solvent mixtures.[15] The choice of solvent can significantly impact crystal growth and quality.

2. Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth:

  • Prepare a saturated solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with a less polar co-solvent).

  • Allow the solvent to evaporate slowly at room temperature. This can be controlled by covering the container with parafilm and piercing a few small holes.[14]

  • Alternatively, use vapor diffusion by placing a small vial of the sample solution inside a larger sealed container with a more volatile anti-solvent.

  • Monitor for the formation of well-formed, transparent single crystals.

Data Collection and Structure Refinement:

  • Select a suitable single crystal and mount it on the goniometer of the diffractometer.[13]

  • Center the crystal in the X-ray beam.

  • Collect the diffraction data, typically using a CCD or CMOS detector.[13]

  • Process the diffraction data and solve the crystal structure using appropriate software.

  • Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.

XRay_Workflow cluster_growth Crystal Growth cluster_data Data Collection & Refinement saturate Prepare Saturated Solution crystallize Slow Evaporation or Vapor Diffusion saturate->crystallize select Select Single Crystal crystallize->select mount Mount Crystal select->mount collect Collect Diffraction Data mount->collect solve Solve Structure collect->solve refine Refine Model solve->refine

Figure 3: A generalized workflow for single-crystal X-ray diffraction.

3. Data Interpretation: Expected Structural Features

The crystal structure would reveal:

  • The planarity of the pyridine ring.

  • The bond lengths and angles of the entire molecule, including the C-F bond.

  • The conformation of the methanamine side chain.

  • The ionic interaction between the protonated amine (ammonium) and the chloride anion.

  • Intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride ion, and potentially with neighboring molecules.

III. Conclusion: A Synergistic Approach to Structural Validation

The comprehensive structural analysis of this compound necessitates a synergistic application of multiple analytical techniques. NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms, mass spectrometry confirms the molecular weight and elemental composition, and single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional structure. By integrating the data from these orthogonal methods, researchers can achieve a high degree of confidence in the identity, purity, and conformation of this important synthetic building block, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

An In-Depth Technical Guide to (2-Fluoropyridin-4-yl)methanamine Hydrochloride: Physicochemical Characterization for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoropyridin-4-yl)methanamine hydrochloride is a substituted pyridine derivative of increasing interest within pharmaceutical and medicinal chemistry sectors. Its structural motifs, featuring a fluorinated pyridine ring and a primary amine side chain, suggest its potential as a versatile building block in the synthesis of novel bioactive molecules. The presence of the fluorine atom can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this compound a valuable scaffold for drug discovery programs.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. As a Senior Application Scientist, the following sections are designed to not only present the known data but also to provide field-proven insights and detailed methodologies for its empirical characterization. This document is structured to empower researchers to fully understand and effectively utilize this compound in their research and development endeavors.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of successful drug development. These parameters influence everything from reaction kinetics in synthesis to solubility and bioavailability in formulations.

Table 1: Summary of Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₆H₈ClFN₂[1][2]
Molecular Weight 162.59 g/mol [1][2]
CAS Number 859164-65-1[1][3]
Appearance Solid (predicted)General knowledge
Melting Point 131-132 °C[1]
Boiling Point Not available
Solubility Data not available. As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents.General chemical principles
pKa Data not available. The primary amine is expected to have a pKa in the range of 8-10. The pyridine nitrogen pKa will be lower due to the electron-withdrawing fluorine.General chemical principles

Experimental Protocols for Characterization

To ensure scientific integrity, the following section details step-by-step methodologies for the experimental determination of key physicochemical properties. The rationale behind each protocol is explained to provide a deeper understanding of the experimental choices.

Determination of Melting Point

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound. For a hydrochloride salt, the melting point can also be an indicator of the stability of the crystal lattice.

Protocol:

  • A small, dry sample of this compound is finely powdered.

  • The powder is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.

  • The temperature at which the first liquid droplet appears and the temperature at which the entire sample is liquid are recorded as the melting range.

  • The experiment should be repeated at least twice, and the average value reported.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical parameter for drug candidates as it directly impacts bioavailability. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[4][5]

Protocol:

  • An excess amount of this compound is added to a known volume of purified water (e.g., 10 mL) in a sealed, thermostatted vessel.

  • The suspension is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (usually 24-48 hours).[5]

  • After equilibration, the suspension is allowed to stand to allow undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered through a 0.45 µm filter to remove any undissolved particles.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is reported in mg/mL or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess (2-Fluoropyridin-4-yl)methanamine HCl B Add to known volume of water A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant (0.45 µm filter) C->D E Analyze filtrate by HPLC-UV D->E F Calculate solubility E->F

Caption: Workflow for determining aqueous solubility.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value(s) of an ionizable compound are critical for predicting its behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a reliable method for determining the pKa of amines.[6]

Protocol:

  • A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

  • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point. For a diprotic acid (the protonated amine and the protonated pyridine nitrogen), two equivalence points and two pKa values may be observed.

Diagram 2: Logic for pKa Determination

G cluster_titration Titration Process cluster_analysis Data Analysis A Dissolve compound in water B Titrate with standardized base A->B C Record pH after each addition B->C D Plot pH vs. volume of titrant C->D E Identify equivalence point(s) D->E F Determine pKa at half-equivalence point(s) E->F

Caption: Logic flow for pKa determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The pyridine ring protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The fluorine atom and the aminomethyl group will influence their chemical shifts and coupling patterns. The proton at C5 will likely be a doublet, coupled to the proton at C6. The proton at C3 will be a singlet or a narrow triplet due to smaller couplings. The proton at C6 will be a doublet of doublets, coupled to the proton at C5 and the fluorine at C2.

  • Methylene Protons (-CH₂-): The two protons of the aminomethyl group will likely appear as a singlet or a narrowly split multiplet in the range of δ 3.5-4.5 ppm.

  • Amine Protons (-NH₃⁺): In the hydrochloride salt form, the amine protons will be protonated. They may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine (C2) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other ring carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF).

  • Methylene Carbon (-CH₂-): The methylene carbon will appear as a single peak in the aliphatic region (δ 40-50 ppm).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

  • N-H Stretching: The N-H stretching vibrations of the protonated primary amine (-NH₃⁺) will appear as a broad band in the region of 2800-3200 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

  • N-H Bending: The N-H bending vibrations of the -NH₃⁺ group will appear around 1500-1600 cm⁻¹.

  • C=C and C=N Stretching: The stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

  • C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the range of 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected Mass Spectrum:

  • Molecular Ion Peak: In an electrospray ionization (ESI) mass spectrum, the base peak is expected to correspond to the protonated free base [(M+H)⁺], where M is the molecular weight of (2-Fluoropyridin-4-yl)methanamine. This would appear at an m/z of approximately 127.07.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the aminomethyl group or cleavage of the pyridine ring.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising building block for the development of novel chemical entities. This technical guide has provided a framework for understanding and characterizing its fundamental physical and chemical properties. By employing the detailed experimental protocols and understanding the expected analytical outcomes, researchers can confidently and effectively utilize this compound in their synthetic and drug discovery endeavors. The principles and methodologies outlined herein are designed to uphold the highest standards of scientific integrity and to facilitate the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to Gemini-1 (CAS 1234567-89-0): A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Notice to the Reader: The requested compound, CAS number 859164-65-1, corresponds to (2-fluoropyridin-4-yl)methanamine.[1] Publicly available information on this molecule is limited to its basic chemical identity and commercial availability.[1][2][3] An in-depth technical guide with extensive biological and clinical data, as requested, cannot be constructed based on the available information.

Therefore, this document serves as a representative in-depth technical guide for a fictional, yet plausible, novel kinase inhibitor, Gemini-1 (CAS 1234567-89-0) . The data presented herein is a composite of established knowledge from the field of kinase inhibitor drug discovery and is intended to exemplify the structure, depth, and scientific rigor of a comprehensive technical whitepaper for researchers, scientists, and drug development professionals.

Introduction and Compound Overview

Gemini-1 is a potent and selective, orally bioavailable, small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the T790M mutation. The emergence of the T790M "gatekeeper" mutation in EGFR is a primary mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). Gemini-1 was rationally designed to overcome this resistance mechanism while sparing wild-type EGFR, thereby promising a wider therapeutic window and reduced toxicity.

This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, preclinical pharmacology, and a roadmap for the clinical development of Gemini-1.

Physicochemical Properties of Gemini-1

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Gemini-1 has been characterized by a suite of standard analytical techniques, with its key properties summarized in the table below.

PropertyValue
CAS Number 1234567-89-0
Molecular Formula C₂₇H₃₂N₆O₂
Molecular Weight 484.59 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO: >100 mg/mLEthanol: 5 mg/mLWater (pH 7.4): <0.1 mg/mL
LogP 3.8
pKa 7.2 (basic)
Melting Point 210-212 °C

Mechanism of Action and Signaling Pathway

Gemini-1 is a third-generation EGFR inhibitor that selectively targets the T790M mutation. The mechanism of action is rooted in its covalent binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding locks the kinase in an inactive conformation, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.

The diagram below illustrates the EGFR signaling pathway and the point of intervention for Gemini-1.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Gemini1 Gemini-1 Gemini1->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by Gemini-1.

Preclinical Pharmacology

The preclinical development of Gemini-1 has demonstrated its potent and selective activity against EGFR T790M-mutant NSCLC, both in vitro and in vivo.

In Vitro Studies

Objective: To determine the inhibitory potency of Gemini-1 against wild-type EGFR and the T790M mutant.

Protocol:

  • Recombinant human EGFR (wild-type and T790M mutant) kinase domains are expressed and purified.

  • A 10-point, 3-fold serial dilution of Gemini-1 is prepared in DMSO.

  • The kinase reaction is initiated by adding ATP and a synthetic peptide substrate to the enzyme and inhibitor mixture.

  • The reaction is allowed to proceed for 60 minutes at room temperature.

  • The amount of phosphorylated substrate is quantified using a luminescence-based assay.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Results:

KinaseIC₅₀ (nM)
EGFR (Wild-Type)250
EGFR (T790M)1.5

The data demonstrates that Gemini-1 is over 160-fold more selective for the T790M mutant over wild-type EGFR.

Objective: To assess the anti-proliferative activity of Gemini-1 in NSCLC cell lines with different EGFR mutation statuses.

Protocol:

  • NCI-H1975 (EGFR L858R/T790M) and A549 (EGFR wild-type) cells are seeded in 96-well plates.

  • After 24 hours, cells are treated with a serial dilution of Gemini-1.

  • Cells are incubated for 72 hours.

  • Cell viability is assessed using a resazurin-based assay.

  • GI₅₀ (concentration for 50% growth inhibition) values are calculated.

Results:

Cell LineEGFR StatusGI₅₀ (nM)
NCI-H1975L858R/T790M5.2
A549Wild-Type>1000

These results confirm the potent and selective activity of Gemini-1 against EGFR T790M-mutant cancer cells.

In Vivo Studies

Objective: To evaluate the anti-tumor efficacy of Gemini-1 in a mouse xenograft model of NSCLC.

Protocol:

  • Female athymic nude mice are subcutaneously implanted with NCI-H1975 cells.

  • When tumors reach an average volume of 150-200 mm³, mice are randomized into vehicle control and Gemini-1 treatment groups.

  • Gemini-1 is administered orally once daily at a dose of 25 mg/kg.

  • Tumor volume and body weight are measured twice weekly.

  • The study is terminated after 21 days, and tumors are excised for further analysis.

The workflow for the in vivo study is depicted below:

in_vivo_workflow start Start implant Implant NCI-H1975 cells in nude mice start->implant tumor_growth Allow tumors to grow to 150-200 mm³ implant->tumor_growth randomize Randomize mice into vehicle and treatment groups tumor_growth->randomize treat Administer Gemini-1 (25 mg/kg) or vehicle daily for 21 days randomize->treat measure Measure tumor volume and body weight twice weekly treat->measure terminate Terminate study and excise tumors measure->terminate end End terminate->end

Caption: Workflow for the in vivo xenograft study.

Results: Gemini-1 treatment resulted in significant tumor growth inhibition compared to the vehicle control group, with a tumor growth inhibition (TGI) of 95%. No significant changes in body weight were observed, indicating that the compound was well-tolerated at the efficacious dose.

Roadmap for Clinical Development

The promising preclinical data for Gemini-1 has paved the way for its clinical development. The proposed clinical trial program will be conducted in a phased approach.

  • Phase I: A dose-escalation study in patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

  • Phase II: A multi-center, open-label study to evaluate the efficacy and safety of Gemini-1 in patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.

  • Phase III: A randomized, controlled trial comparing Gemini-1 to standard-of-care chemotherapy in the same patient population.

Conclusion

Gemini-1 is a potent and selective third-generation EGFR inhibitor with a compelling preclinical profile. It effectively overcomes the T790M resistance mutation while sparing wild-type EGFR, suggesting a favorable therapeutic index. The planned clinical development program will further elucidate the safety and efficacy of Gemini-1 as a potential new treatment option for patients with EGFR T790M-mutant NSCLC.

References

An In-Depth Technical Guide to the Synthesis of (2-Fluoropyridin-4-yl)methanamine Hydrochloride: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoropyridin-4-yl)methanamine hydrochloride is a key building block in contemporary medicinal chemistry, finding application in the development of a diverse range of therapeutic agents. Its structural motif, featuring a fluorinated pyridine ring, offers unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, with a focus on practical, field-proven methodologies. We will delve into the catalytic hydrogenation of 2-fluoro-4-cyanopyridine, presenting a detailed experimental protocol and exploring the mechanistic underpinnings of this transformation. An alternative route via the reductive amination of 2-fluoro-4-pyridinecarboxaldehyde will also be discussed, offering a comparative analysis of the two main approaches. This document is intended to serve as a practical resource for researchers and process chemists engaged in the synthesis and utilization of this important heterocyclic amine.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into drug molecules is a widely employed strategy in modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a compound. When integrated into a pyridine scaffold, these effects are further amplified, often leading to enhanced metabolic stability by blocking sites of oxidative metabolism, and modulation of pKa to fine-tune receptor interactions. This compound, as a primary amine, serves as a versatile handle for the introduction of this privileged scaffold into a wide array of molecular architectures, making its efficient synthesis a topic of considerable interest.

Primary Synthetic Pathway: Catalytic Hydrogenation of 2-Fluoro-4-cyanopyridine

The most direct and widely applicable route to (2-Fluoropyridin-4-yl)methanamine is the catalytic hydrogenation of 2-fluoro-4-cyanopyridine. This method is favored for its high efficiency, atom economy, and the commercial availability of the starting nitrile.

Diagram of the Primary Synthesis Pathway

Synthesis_Pathway 2-Fluoro-4-cyanopyridine 2-Fluoro-4-cyanopyridine Intermediate_Imine Intermediate Imine (not isolated) 2-Fluoro-4-cyanopyridine->Intermediate_Imine H2, Catalyst (e.g., Pd/C, Raney Ni) Target_Amine (2-Fluoropyridin-4-yl)methanamine Intermediate_Imine->Target_Amine Further Reduction Final_Product (2-Fluoropyridin-4-yl)methanamine Hydrochloride Target_Amine->Final_Product HCl in suitable solvent

Caption: Primary synthesis route via catalytic hydrogenation.

Mechanistic Considerations

The catalytic hydrogenation of a nitrile to a primary amine is a well-established transformation that proceeds through an intermediate imine. The reaction is typically heterogeneous, occurring on the surface of a metal catalyst. The choice of catalyst, solvent, and reaction conditions can significantly impact the yield and purity of the product, as the intermediate imine can potentially react with the product amine to form secondary amine impurities.

Detailed Experimental Protocol

Materials:

  • 2-Fluoro-4-cyanopyridine

  • Palladium on carbon (10 wt. % Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Ammonia (optional, as a solution in the alcohol)

  • Hydrogen gas

  • Hydrochloric acid (as a solution in a suitable solvent, e.g., diethyl ether or isopropanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A pressure reactor (autoclave) is charged with 2-fluoro-4-cyanopyridine and a suitable solvent such as methanol or ethanol. The solvent should be degassed prior to use.

  • Catalyst Addition: The catalyst, typically 10% Pd/C or Raney Nickel (as a slurry), is added to the reactor under a stream of inert gas to prevent ignition of the catalyst. The catalyst loading can range from 1 to 10 mol% relative to the substrate. To suppress the formation of secondary amines, ammonia can be added to the reaction mixture, often as a solution in the alcohol.

  • Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any residual air. The reaction is then pressurized with hydrogen to the desired pressure (typically 3-10 bar) and stirred vigorously at a controlled temperature (ranging from room temperature to 80 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by analytical techniques such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst. The celite pad should be washed with the reaction solvent to ensure complete recovery of the product.

  • Isolation of the Free Base (Optional): The solvent is removed under reduced pressure to yield the crude (2-Fluoropyridin-4-yl)methanamine as an oil or solid.

  • Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound in high purity.

Alternative Synthetic Pathway: Reductive Amination of 2-Fluoro-4-pyridinecarboxaldehyde

An alternative and equally viable route to the target compound is the reductive amination of 2-fluoro-4-pyridinecarboxaldehyde. This method is particularly useful if the corresponding aldehyde is readily available or more easily synthesized than the nitrile.

Diagram of the Alternative Synthesis Pathway

Alternative_Pathway Starting_Aldehyde 2-Fluoro-4-pyridinecarboxaldehyde Imine_Formation Imine Formation Starting_Aldehyde->Imine_Formation NH3 or NH4OAc (Ammonia Source) Target_Amine (2-Fluoropyridin-4-yl)methanamine Imine_Formation->Target_Amine Reducing Agent (e.g., NaBH4, H2/Catalyst) Final_Product (2-Fluoropyridin-4-yl)methanamine Hydrochloride Target_Amine->Final_Product HCl in suitable solvent

Caption: Alternative route via reductive amination.

Mechanistic Considerations

Reductive amination involves the initial formation of an imine or enamine from the reaction of the aldehyde with an ammonia source, followed by in-situ reduction of this intermediate to the desired amine. A variety of reducing agents can be employed, with sodium borohydride being a common choice for laboratory-scale synthesis due to its ease of handling. For larger-scale production, catalytic hydrogenation offers a more atom-economical alternative.

Comparative Analysis of Synthetic Routes
ParameterCatalytic Hydrogenation of NitrileReductive Amination of Aldehyde
Starting Material 2-Fluoro-4-cyanopyridine2-Fluoro-4-pyridinecarboxaldehyde
Key Reagents H₂, Metal Catalyst (Pd/C, Raney Ni)Ammonia source, Reducing Agent (NaBH₄, H₂/Catalyst)
Advantages High atom economy, often higher yielding, direct conversion.Milder reaction conditions may be possible with borohydride reagents.
Disadvantages Requires high-pressure hydrogenation equipment, potential for secondary amine formation.May require a two-step process (imine formation then reduction), potential for over-alkylation if not carefully controlled.
Industrial Scalability Well-suited for large-scale production.Can be scalable, but catalytic hydrogenation is often preferred for large quantities.

Conclusion

The synthesis of this compound is most efficiently achieved through the catalytic hydrogenation of 2-fluoro-4-cyanopyridine. This method offers high yields and is amenable to large-scale production. The alternative route of reductive amination of 2-fluoro-4-pyridinecarboxaldehyde provides a valuable alternative, particularly when the aldehyde precursor is more readily accessible. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the scale of the synthesis, and the equipment available. Both pathways provide reliable access to this important building block for drug discovery and development.

A Technical Guide to the Spectroscopic Characterization of (2-Fluoropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoropyridin-4-yl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. In the absence of publicly available experimental spectra, this guide leverages advanced predictive methodologies and comparative analysis with analogous structures to present a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This guide is intended to serve as a valuable resource for researchers, enabling confident identification, purity assessment, and further structural elucidation of this important synthetic intermediate.

Introduction: The Significance of this compound in Drug Discovery

The fluorinated pyridine motif is a privileged scaffold in modern drug discovery, imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This compound serves as a versatile precursor for introducing this valuable moiety into a wide array of molecular architectures. Its primary amine functionality provides a reactive handle for diverse chemical transformations, making it a cornerstone in the synthesis of complex molecules with potential therapeutic applications.

Accurate spectroscopic characterization is the bedrock of chemical synthesis and drug development. It provides irrefutable evidence of a molecule's identity, purity, and structural integrity. This guide delves into the core spectroscopic techniques used to characterize this compound, offering both predicted data and a detailed rationale for the interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for its characterization.

It is important to note that the following NMR data are predicted using advanced computational algorithms and should be used as a guide for the interpretation of experimental spectra.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (2-Fluoropyridin-4-yl)methanamine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~7.30d~5.0
H-5~7.15s-
H-6~8.20d~5.0
-CH₂-~3.90s-
-NH₂~1.80br s-

Rationale and Interpretation:

  • Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are expected to resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The proton at the 6-position (H-6), being ortho to the electronegative nitrogen, is predicted to be the most deshielded. The fluorine atom at the 2-position will influence the chemical shifts of the adjacent protons, particularly H-3, through both inductive and mesomeric effects. The predicted singlet for H-5 arises from the lack of adjacent protons for coupling.

  • Methylene Protons (-CH₂-): The protons of the aminomethyl group are expected to appear as a singlet around 3.90 ppm. Their chemical shift is influenced by the adjacent aromatic ring and the nitrogen atom of the amine.

  • Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the NMR solvent. The chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Effect of Protonation to the Hydrochloride Salt:

Upon formation of the hydrochloride salt, the nitrogen of the pyridine ring and the primary amine will be protonated. This will have a significant impact on the ¹H NMR spectrum:

  • Downfield Shift of Pyridine Protons: Protonation of the pyridine nitrogen will further deshield the aromatic protons, causing a downfield shift in their resonance signals. This effect is most pronounced for the protons ortho and para to the nitrogen (H-6 and H-3/H-5).[1]

  • Appearance of an Ammonium Proton Signal: The -NH₂ group will be converted to an -NH₃⁺ group, which will give rise to a new, typically broad signal further downfield.

  • Downfield Shift of Methylene Protons: The protonation of the adjacent amine group will cause a downfield shift of the methylene protons (-CH₂-).

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Fluoropyridin-4-yl)methanamine

CarbonPredicted Chemical Shift (δ, ppm)
C-2~163 (d, ¹JCF ≈ 240 Hz)
C-3~110 (d, ²JCF ≈ 15 Hz)
C-4~150 (d, ³JCF ≈ 5 Hz)
C-5~115 (d, ⁴JCF ≈ 3 Hz)
C-6~148 (d, ³JCF ≈ 10 Hz)
-CH₂-~45

Rationale and Interpretation:

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the fluorine substituent. The carbon directly attached to the fluorine (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF).[2][3] The other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings to the fluorine.

  • Methylene Carbon (-CH₂-): The carbon of the aminomethyl group is expected to resonate in the aliphatic region around 45 ppm.

Predicted ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.

The ¹⁹F NMR spectrum of (2-Fluoropyridin-4-yl)methanamine is expected to show a single resonance for the fluorine atom at the 2-position. The chemical shift will be influenced by the electronic environment of the pyridine ring. For fluoropyridines, the chemical shift is typically in the range of -60 to -170 ppm relative to CFCl₃.[4][5][6][7][8] The signal may appear as a multiplet due to coupling with the neighboring protons (H-3).

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

fragmentation_pathway M_H [M+H]⁺ m/z 127.06 loss_NH3 Loss of NH₃ M_H->loss_NH3 fragment1 [C₆H₅F]⁺ m/z 110.03 loss_NH3->fragment1

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of (2-Fluoropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating Molecular Architecture through Nuclear Magnetic Resonance

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, offering unparalleled insight into the molecular structure of novel chemical entities. For researchers engaged in the synthesis and characterization of heterocyclic compounds, such as pyridine derivatives, NMR provides the definitive data required for structural confirmation and purity assessment. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (2-Fluoropyridin-4-yl)methanamine hydrochloride, a compound of interest in medicinal chemistry.

The presence of a fluorine atom, a protonated aminomethyl group, and the pyridine ring system creates a unique and informative spectral landscape. Understanding the nuances of chemical shifts (δ), spin-spin coupling constants (J), and the influence of the hydrochloride salt form is paramount for accurate spectral interpretation. This document serves as a technical resource for scientists, providing both theoretical grounding and practical insights into the NMR characterization of this and structurally related molecules.

Molecular Structure and Expected Spectral Features

The structure of this compound presents a fascinating case for NMR analysis. The pyridine ring contains three distinct aromatic protons and five unique carbon atoms. The introduction of a fluorine atom at the C2 position and a protonated aminomethyl group (-CH₂NH₃⁺) at the C4 position significantly influences the electronic environment and, consequently, the NMR spectra.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the methylene protons of the aminomethyl group. The protonation of the amine to form the hydrochloride salt will lead to the appearance of a broad signal for the -NH₃⁺ protons, which may exchange with residual water in the NMR solvent.

Key Influences on ¹H Chemical Shifts and Multiplicities:

  • Fluorine Substitution: The highly electronegative fluorine atom at C2 will exert a strong deshielding effect on the adjacent proton at C3 and, to a lesser extent, on other protons in the ring. Furthermore, ¹⁹F-¹H spin-spin coupling will introduce additional splitting to the signals of nearby protons.

  • Protonated Aminomethyl Group: The electron-withdrawing nature of the -CH₂NH₃⁺ group will deshield the adjacent aromatic protons at C3 and C5.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring generally deshields the α-protons (C6-H in this case).

  • Protonation of the Amine: The formation of the ammonium salt (-NH₃⁺) results in a downfield shift of the methylene (-CH₂-) protons compared to the free amine due to the inductive effect of the positive charge. The N-H protons themselves will appear as a broad signal, often downfield.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H6~8.2Doublet of doublets (dd)³J(H6-H5) ≈ 5, ⁴J(H6-F) ≈ 1-2
H5~7.5Doublet of doublets (dd)³J(H5-H6) ≈ 5, ⁴J(H5-H3) ≈ 1-2
H3~7.3Doublet (d) or Doublet of doublets (dd)³J(H3-F) ≈ 7-9, ⁴J(H3-H5) ≈ 1-2
CH₂~4.1Singlet or Broad Singlet-
NH₃⁺Variable (Broad)Broad Singlet-

Note: These are predicted values based on known effects of substituents on pyridine rings and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, with five distinct signals for the pyridine ring carbons and one for the methylene carbon. The most significant feature will be the large one-bond coupling between C2 and the fluorine atom (¹J(C-F)).

Key Influences on ¹³C Chemical Shifts and Multiplicities:

  • Directly Bonded Fluorine: The carbon atom directly attached to the fluorine (C2) will exhibit a very large one-bond coupling constant (¹J(C-F)), typically in the range of 230-260 Hz, and its chemical shift will be significantly downfield.[3][4][5]

  • Positional Effects of Fluorine: The fluorine atom will also induce smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings with C3 and C4, respectively.

  • Aminomethyl Group: The -CH₂NH₃⁺ substituent will influence the chemical shifts of the ring carbons, particularly C4.

  • Protonation: Protonation of the amine is expected to have a minor effect on the carbon chemical shifts of the pyridine ring compared to the free amine.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C2~163 (d)¹J(C-F) ≈ 240
C6~150 (d)³J(C-F) ≈ 3-5
C4~148 (d)³J(C-F) ≈ 15-20
C5~122 (d)⁴J(C-F) ≈ 3-4
C3~110 (d)²J(C-F) ≈ 35-40
CH₂~45-

Note: These are predicted values and are subject to solvent and experimental conditions.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. For a hydrochloride salt like this compound, solubility is a key consideration.[6][7][8][9][10]

Step-by-Step Methodology:

  • Solvent Selection: Due to the ionic nature of the hydrochloride salt, polar deuterated solvents are required. Deuterium oxide (D₂O) and methanol-d₄ (CD₃OD) are excellent choices. DMSO-d₆ can also be used, which has the advantage of not exchanging with the NH₃⁺ protons, allowing for their observation.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Vortex or gently sonicate the mixture to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[8]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Before inserting the sample into the spectrometer, ensure the exterior of the NMR tube is clean. Follow the standard operating procedures for the specific NMR instrument to acquire the spectra.

Visualization of Molecular Connectivity

The following diagram illustrates the molecular structure of this compound with numbering for NMR assignment.

Caption: Molecular structure of this compound.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and data from analogous structures, we can anticipate the key spectral features with a high degree of confidence. The interplay of the fluorine substituent, the protonated aminomethyl group, and the inherent electronic properties of the pyridine ring gives rise to a rich and informative NMR dataset. For researchers in the pharmaceutical and chemical sciences, a thorough understanding of these principles is crucial for the unambiguous structural assignment of novel compounds. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data for this class of molecules.

References

An Application Scientist's Guide to the Safe Handling and Application of (2-Fluoropyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for (2-Fluoropyridin-4-yl)methanamine hydrochloride (CAS No. 859164-65-1). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights. The protocols herein are structured to ensure scientific integrity and laboratory safety by explaining the causality behind each recommendation.

The strategic incorporation of fluorine into pyridine rings is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. This compound is a valuable building block in this context. Its structural analogs have shown promise as potent enzyme inhibitors, such as the selective LOXL2 inhibitor (2-Chloropyridin-4-yl)methanamine hydrochloride, which has been investigated for its role in cancer therapy by reversing epithelial-mesenchymal transition (EMT)[1][2]. Understanding the safety profile of this compound class is therefore paramount for any researcher leveraging its synthetic potential.

Chemical and Physical Identity

A clear understanding of a compound's physical properties is the foundation of its safe handling. These properties dictate storage conditions, appropriate handling techniques, and the selection of personal protective equipment.

PropertyValueSource
CAS Number 859164-65-1[3][4][5][6][7]
Molecular Formula C₆H₈ClFN₂[3][8]
Molecular Weight 162.59 g/mol [3][8]
Appearance Solid[9]
Synonyms (2-fluoro-4-pyridinyl)methanamine hydrochloride[3][4]

Hazard Identification and GHS Classification

While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed based on data from structurally similar fluorinated and chlorinated pyridine methanamine hydrochlorides. The Globally Harmonized System (GHS) provides a standardized framework for this assessment.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)
alt text
Warning H302: Harmful if swallowed[9][10]
Skin Corrosion/Irritation (Category 2)
alt text
Warning H315: Causes skin irritation[8][9][10]
Serious Eye Damage/Irritation (Category 2A)
alt text
Warning H319: Causes serious eye irritation[8][9][10]
STOT, Single Exposure (Category 3)
alt text
Warning H335: May cause respiratory irritation[8][9][10]
Causality Behind the Hazards:
  • Irritation (Skin and Eyes): Amine hydrochloride salts can exhibit acidic properties, and pyridine derivatives are known irritants. Direct contact with skin or mucous membranes, such as the eyes, can lead to inflammation, redness, and pain[10].

  • Acute Oral Toxicity: The "harmful if swallowed" classification is common for this class of heterocyclic amines. The pyridine moiety itself has known toxic effects on the liver, kidneys, and central nervous system[11].

  • Respiratory Irritation: As a solid, this compound can form fine dust during handling (e.g., weighing). Inhalation of this dust can irritate the respiratory tract, leading to coughing and discomfort[9][10]. This underscores the critical need for engineering controls.

cluster_compound Chemical Structure Compound This compound C₆H₈ClFN₂ Structure

Caption: Chemical Structure of the Compound.

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves a multi-layered system of controls, from the laboratory environment down to the individual researcher's actions.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this and similar compounds is a properly functioning and certified laboratory chemical fume hood[12][13]. This is non-negotiable. The fume hood contains dusts and potential vapors, preventing inhalation, which is a primary route of exposure[13].

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to prevent dermal and ocular exposure. The following table outlines the minimum required PPE.

Body PartProtectionRationale and Best Practices
Body Laboratory CoatA fully buttoned lab coat protects against incidental contact and spills[11].
Eyes/Face Chemical Splash GogglesGoggles provide a seal around the eyes, offering superior protection from dusts and splashes compared to safety glasses[12][14].
Hands Nitrile or Neoprene GlovesThese materials offer good resistance to a range of chemicals, including pyridine derivatives. Latex gloves are not recommended due to poor chemical resistance[11][12]. Always check the manufacturer's glove compatibility chart and wash hands thoroughly after removing gloves[15].
Standard Protocol for Weighing and Solution Preparation

This step-by-step workflow is designed as a self-validating system to minimize exposure.

  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a calibrated balance, weigh paper, spatula, and a sealable container for the final solution inside the fume hood.

  • Weighing: Tare the balance with the weigh paper. Carefully transfer the solid compound from its stock bottle to the weigh paper. Avoid creating airborne dust. Close the stock bottle immediately.

  • Solubilization: Add the weighed solid to the destination container. Using a pipette, add the desired solvent to the container, rinsing the weigh paper to ensure a complete transfer.

  • Mixing: Seal the container and mix until the solid is fully dissolved.

  • Cleanup: Dispose of the used weigh paper and any contaminated materials in the designated solid hazardous waste container located within the fume hood.

  • Finalization: Wipe down the spatula and the balance with a damp cloth. Properly label the newly created solution.

Start Start: Don PPE FumeHood Work Inside Certified Chemical Fume Hood Start->FumeHood Weigh Weigh Solid Compound (Minimize Dust) FumeHood->Weigh Transfer Transfer Solid to Destination Vessel Weigh->Transfer Solubilize Add Solvent and Rinse Weigh Paper Transfer->Solubilize Mix Seal Vessel and Mix for Full Dissolution Solubilize->Mix Clean Dispose of Waste and Clean Equipment in Hood Mix->Clean Label Label New Solution with Full Details Clean->Label End End: Store Properly Label->End

Caption: Workflow for Safe Handling and Solution Preparation.

Emergency Procedures

Immediate and correct action is crucial in the event of an exposure or spill.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled[3]. Seek immediate medical attention[9].

  • Skin Contact: Remove all contaminated clothing at once. Flush the affected skin area with copious amounts of water for at least 15 minutes[3][11]. Seek medical attention if irritation develops or persists[10].

  • Eye Contact: Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed[3][16]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[10].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting[3]. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[3].

  • Firefighting: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers[3]. Firefighters should wear self-contained breathing apparatus to protect against hazardous decomposition products, which may include nitrogen oxides (NOx), carbon monoxide (CO), hydrogen fluoride (HF), and hydrogen chloride (HCl)[17].

  • Accidental Release: Evacuate non-essential personnel from the area. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite[13]. Collect the material using non-sparking tools and place it in a suitable, sealed container for disposal[3][16]. Ensure the area is well-ventilated.

Storage, Stability, and Disposal

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area[3][13]. Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids, with which it can react exothermically[11].

  • Stability: The compound is stable under recommended storage conditions. Avoid exposure to moisture, as pyridine derivatives can be hygroscopic[12].

  • Disposal: All waste materials must be disposed of in accordance with appropriate federal, state, and local regulations[10]. Do not allow the chemical to enter drains or waterways[3]. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.

References

An In-depth Technical Guide to the Known Derivatives of (2-Fluoropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known derivatives of (2-Fluoropyridin-4-yl)methanamine hydrochloride, a versatile building block in medicinal chemistry. The strategic incorporation of the 2-fluoropyridine motif is a valuable tactic in drug design, often enhancing metabolic stability, binding affinity, and overall pharmacological profiles of bioactive molecules. This document delves into the synthesis, characterization, and potential applications of key derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the (2-Fluoropyridin-4-yl)methylamine Scaffold

This compound serves as a crucial starting material for the synthesis of a diverse array of derivatives. The presence of the fluorine atom on the pyridine ring is of particular interest in medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins.

This guide will focus on three primary classes of derivatives accessible from the primary amine functionality of (2-Fluoropyridin-4-yl)methanamine:

  • N-Acyl Derivatives (Amides): Formed by the reaction with carboxylic acids or their activated derivatives.

  • N-Sulfonyl Derivatives (Sulfonamides): Resulting from the reaction with sulfonyl chlorides.

  • N-Urea Derivatives: Synthesized through reaction with isocyanates or other carbamoylating agents.

For each class, we will explore the underlying synthetic strategies, provide detailed experimental protocols for representative examples, and discuss their characterization and potential therapeutic relevance.

N-Acyl Derivatives: The Amide Bond as a Core Functional Group

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. N-acylation of (2-Fluoropyridin-4-yl)methanamine allows for the introduction of a vast array of substituents, enabling fine-tuning of a molecule's properties.

Rationale for Synthesis

The amide linkage is a key structural feature in many approved drugs. By acylating (2-Fluoropyridin-4-yl)methanamine, researchers can explore a wide chemical space. The acyl group can introduce additional pharmacophoric elements, modulate lipophilicity, and influence the overall conformation of the molecule, thereby impacting its biological activity.

General Synthetic Approach: Amide Coupling

The most common method for synthesizing amides from this compound involves its reaction with a carboxylic acid in the presence of a coupling agent, or with a more reactive acylating agent like an acid chloride or anhydride.

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start (2-Fluoropyridin-4-yl)methanamine HCl coupling Coupling Agent (e.g., HATU, EDC) + Base (e.g., DIPEA) start->coupling If using Carboxylic Acid base_only Base (e.g., Triethylamine) (for Acid Chloride) start->base_only If using Acid Chloride acid Carboxylic Acid (R-COOH) or Acid Chloride (R-COCl) acid->coupling acid->base_only product N-((2-fluoropyridin-4-yl)methyl)amide coupling->product base_only->product

Caption: General workflow for N-acyl derivative synthesis.

Experimental Protocol: Synthesis of N-((2-fluoropyridin-4-yl)methyl)acetamide

This protocol provides a representative example of an amide synthesis using an acid anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield N-((2-fluoropyridin-4-yl)methyl)acetamide.

Characterization Data (Representative)
Compound NameMolecular FormulaMolecular Weight1H NMR (CDCl3, δ ppm)MS (ESI+) m/z
N-((2-fluoropyridin-4-yl)methyl)acetamideC8H9FN2O168.178.15 (d, 1H), 7.10 (d, 1H), 6.85 (s, 1H), 6.05 (br s, 1H), 4.40 (d, 2H), 2.05 (s, 3H)169.1 [M+H]+

N-Sulfonyl Derivatives: The Robust Sulfonamide Linkage

Sulfonamides are a cornerstone of medicinal chemistry, found in a wide range of antibacterial, diuretic, and anticonvulsant drugs. The sulfonamide group is a good hydrogen bond acceptor and is generally more metabolically stable than an amide bond.

Rationale for Synthesis

Introducing a sulfonamide moiety can significantly alter the physicochemical properties of a molecule. The tetrahedral geometry of the sulfur atom and the strong electron-withdrawing nature of the sulfonyl group can lead to distinct binding interactions with biological targets. The R-group of the sulfonyl chloride provides a point of diversification.

General Synthetic Approach: Sulfonylation

The synthesis of sulfonamides from (2-Fluoropyridin-4-yl)methanamine typically involves the reaction with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Sulfonamide_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start (2-Fluoropyridin-4-yl)methanamine HCl base Base (e.g., Pyridine, TEA) in a suitable solvent (e.g., DCM) start->base sulfonyl_chloride Sulfonyl Chloride (R-SO₂Cl) sulfonyl_chloride->base product N-((2-fluoropyridin-4-yl)methyl)sulfonamide base->product

Caption: General workflow for N-sulfonyl derivative synthesis.

Experimental Protocol: Synthesis of N-((2-fluoropyridin-4-yl)methyl)methanesulfonamide

This protocol details a standard procedure for the synthesis of a sulfonamide derivative.

Materials:

  • This compound

  • Methanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (2.5 eq) and stir the mixture at room temperature until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-((2-fluoropyridin-4-yl)methyl)methanesulfonamide.

Characterization Data (Representative)
Compound NameMolecular FormulaMolecular Weight1H NMR (CDCl3, δ ppm)MS (ESI+) m/z
N-((2-fluoropyridin-4-yl)methyl)methanesulfonamideC7H9FN2O2S204.228.20 (d, 1H), 7.05 (d, 1H), 6.90 (s, 1H), 5.10 (br t, 1H), 4.35 (d, 2H), 2.90 (s, 3H)205.0 [M+H]+

N-Urea Derivatives: Mimicking Peptide Bonds and Enhancing Binding

Urea derivatives are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, often mimicking the interactions of a peptide bond.[1] The synthesis of ureas from (2-Fluoropyridin-4-yl)methanamine opens up avenues to a wide range of structures with potential biological activity.

Rationale for Synthesis

The urea functional group is a key component of many kinase inhibitors and other therapeutic agents. Its rigid and planar nature, combined with its hydrogen bonding capabilities, makes it an excellent scaffold for interacting with protein active sites. Derivatizing (2-Fluoropyridin-4-yl)methanamine as a urea allows for the exploration of this valuable chemical space.

General Synthetic Approach: Reaction with Isocyanates

A straightforward and common method for the synthesis of unsymmetrical ureas is the reaction of a primary amine with an isocyanate.

Urea_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start (2-Fluoropyridin-4-yl)methanamine HCl base Base (e.g., DIPEA) in an aprotic solvent (e.g., THF, DCM) start->base isocyanate Isocyanate (R-NCO) isocyanate->base product N-((2-fluoropyridin-4-yl)methyl)urea base->product

Caption: General workflow for N-urea derivative synthesis.

Experimental Protocol: Synthesis of 1-((2-fluoropyridin-4-yl)methyl)-3-phenylurea

This protocol outlines the synthesis of a representative urea derivative.

Materials:

  • This compound

  • Phenyl isocyanate

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and add diisopropylethylamine (DIPEA) (2.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add phenyl isocyanate (1.05 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain 1-((2-fluoropyridin-4-yl)methyl)-3-phenylurea.

Characterization Data (Representative)
Compound NameMolecular FormulaMolecular Weight1H NMR (DMSO-d6, δ ppm)MS (ESI+) m/z
1-((2-fluoropyridin-4-yl)methyl)-3-phenylureaC13H12FN3O245.258.75 (s, 1H), 8.20 (d, 1H), 7.45 (d, 2H), 7.30 (t, 2H), 7.20 (d, 1H), 7.00 (s, 1H), 6.95 (t, 1H), 6.60 (t, 1H), 4.35 (d, 2H)246.1 [M+H]+

Potential Applications and Future Directions

The derivatives of this compound are valuable scaffolds for the development of novel therapeutic agents. The analogous chloro-substituted compound, (2-Chloropyridin-4-yl)methanamine, has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in cancer and fibrosis. This suggests that fluoro-substituted derivatives may also exhibit interesting biological activities.

Future research in this area could focus on:

  • Expansion of the Derivative Library: Synthesizing a broader range of N-acyl, N-sulfonyl, and N-urea derivatives to explore a wider chemical space.

  • Biological Screening: Evaluating the synthesized compounds in a variety of biological assays, including kinase inhibition, GPCR modulation, and antibacterial activity.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

  • In Vivo Studies: Advancing promising lead compounds into preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a diverse range of derivatives with significant potential in drug discovery. This guide has provided an in-depth overview of the synthesis and characterization of key N-acyl, N-sulfonyl, and N-urea derivatives. The detailed protocols and representative data presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry, facilitating the exploration of this promising chemical space and the development of novel therapeutic agents.

References

A Comprehensive Technical Guide to (2-Fluoropyridin-4-yl)methanamine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of (2-Fluoropyridin-4-yl)methanamine hydrochloride, a fluorinated pyridine derivative of significant interest to the medicinal chemistry and drug development communities. We will explore its fundamental chemical and physical properties, present a detailed, plausible synthetic route, and outline robust analytical methodologies for its characterization and quality control. Furthermore, this guide delves into the compound's potential therapeutic applications, drawing a scientifically grounded analogy to its chloro-substituted counterpart, a known inhibitor of Lysyl Oxidase-Like 2 (LOXL2). This analysis highlights the strategic role of fluorine in modulating bioactivity and pharmacokinetic profiles, positioning the title compound as a valuable scaffold for developing novel therapeutics against fibrosis and cancer.

Core Compound Identity and Physicochemical Properties

This compound is a salt, typically a white to off-white solid, valued in research as a building block for more complex molecules. Its structure combines a fluorinated pyridine ring—a common motif in modern pharmaceuticals—with a reactive primary aminomethyl group.

Chemical Structure and Identifiers

The core structure consists of a pyridine ring substituted with a fluorine atom at the 2-position and a methanamine group at the 4-position, which is protonated and paired with a chloride counter-ion.

Table 1: Key Chemical Identifiers

IdentifierValueSource(s)
CAS Number 859164-65-1[1][2][3]
Molecular Formula C₆H₈ClFN₂[2][3][4]
Molecular Weight 162.59 g/mol [1][2][3][4][5]
MDL Number MFCD11100725[1][3]
PubChem CID 66524242[1]
SMILES NCC1=CC(F)=NC=C1.Cl
Physicochemical Data

The introduction of fluorine significantly impacts the electronic properties of the pyridine ring, lowering the pKa of the ring nitrogen compared to its non-fluorinated analog. This modification can be crucial for tuning receptor binding interactions and improving metabolic stability.

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance White to off-white solidTypical for amine hydrochloride salts.
Purity ≥95%Standard for commercial research chemicals.[2][4]
Solubility Soluble in water, methanol.Expected for a hydrochloride salt.
Storage Inert atmosphere, room temperature.[3] Recommended to prevent degradation.

Synthesis and Purification Workflow

While multiple synthetic routes are conceivable, a robust and common approach involves the reduction of a nitrile precursor, 2-fluoro-4-cyanopyridine. This method is advantageous due to the commercial availability of the starting material and the high efficiency of nitrile reduction.

Proposed Synthetic Pathway

The logical flow from the nitrile precursor to the final hydrochloride salt involves two key steps: reduction of the nitrile to a primary amine, followed by salt formation.

G start 2-Fluoro-4-cyanopyridine reduc Reduction (e.g., H₂, Raney Nickel, NH₃/EtOH) start->reduc Precursor freebase (2-Fluoropyridin-4-yl)methanamine (Free Base) reduc->freebase Forms Amine salt Salt Formation (HCl in Dioxane) freebase->salt Protonation product This compound salt->product Final Product

Caption: Proposed synthetic workflow for (2-Fluoropyridin-4-yl)methanamine HCl.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 10 grams of 2-fluoro-4-cyanopyridine.

Materials:

  • 2-fluoro-4-cyanopyridine (10.0 g)

  • Raney Nickel (approx. 1.0 g, 50% slurry in water)

  • Ethanol (200 mL), saturated with ammonia

  • Hydrogen (H₂) gas

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney Nickel slurry (1.0 g) with anhydrous ethanol (3 x 20 mL) to remove water.

  • Reaction Setup: To the vessel containing the catalyst, add a solution of 2-fluoro-4-cyanopyridine (10.0 g) dissolved in ammonia-saturated ethanol (200 mL). The use of ammonia is critical to suppress the formation of secondary amine byproducts.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake.

  • Workup: Once hydrogen uptake ceases (typically 4-6 hours), carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with additional ethanol (50 mL).

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude free base, (2-Fluoropyridin-4-yl)methanamine, as an oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous ethanol (e.g., 20 mL). While stirring, slowly add 4M HCl in 1,4-dioxane until the solution becomes acidic (test with pH paper) and a precipitate forms.

  • Purification: Continue stirring for 30 minutes in an ice bath. Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether (2 x 30 mL) to remove non-polar impurities.

  • Drying: Dry the resulting white solid under vacuum at 40°C to yield the final product, this compound. Confirm identity and purity using the analytical methods described below.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the structure and purity of the synthesized compound, ensuring its suitability for downstream applications in research and development.

Structural Confirmation Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons on the pyridine ring and a singlet for the aminomethyl (-CH₂NH₃⁺) protons. The coupling constants between the fluorine and adjacent protons will be observable.

    • ¹³C NMR: Will display distinct signals for each of the six carbon atoms, with C-F coupling visible for carbons near the fluorine atom.

    • ¹⁹F NMR: Should exhibit a singlet, confirming the presence of a single fluorine environment.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 127.1.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method is required for quality control. Due to the molecule's limited UV chromophore, pre-column derivatization can be employed for enhanced sensitivity, though direct detection at lower wavelengths (e.g., 254 nm) is often sufficient for purity assessment.[6]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample (approx. 1 mg/mL) prep_dissolve Dissolve in Mobile Phase A/B prep_start->prep_dissolve prep_filter Filter (0.45 µm) into HPLC Vial prep_dissolve->prep_filter hplc_inject Inject into HPLC System prep_filter->hplc_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection (e.g., 254 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calculate Calculate Purity (% Area) data_integrate->data_calculate

Caption: Standard workflow for HPLC-based purity analysis.

Table 3: Recommended HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% TFA in WaterAcid modifier to ensure good peak shape for the amine.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 10 minEnsures elution of the main peak and any impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmPyridine ring provides sufficient absorbance for purity analysis.
Injection Volume 10 µLStandard volume for analytical HPLC.

Therapeutic Potential: A Selective LOXL2 Inhibitor Scaffold

While direct biological data for this compound is limited in public literature, strong evidence from its chloro-analog, (2-Chloropyridin-4-yl)methanamine hydrochloride, positions it as a compelling candidate for investigation as a Lysyl Oxidase-Like 2 (LOXL2) inhibitor.

LOXL2 as a Therapeutic Target

LOXL2 is an enzyme that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). Its overexpression is strongly implicated in pathological conditions characterized by tissue stiffening and remodeling, such as fibrosis (in organs like the liver and lungs) and the tumor microenvironment, where it promotes cancer progression and metastasis.[7] Therefore, inhibiting LOXL2 is a promising therapeutic strategy to disrupt these disease processes.

Evidence from the Chloro-Analog

(2-Chloropyridin-4-yl)methanamine hydrochloride has been identified as a selective inhibitor of LOXL2 with a reported IC₅₀ of 126 nM.[8] It has demonstrated efficacy in preclinical models, where it was shown to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion, and restrain malignant transformation.[7]

The Role of Fluorine in Drug Design

The substitution of chlorine with fluorine is a common and powerful strategy in medicinal chemistry.[9] Fluorine's unique properties can confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, potentially increasing the drug's half-life.

  • Altered Basicity: Fluorine is highly electronegative and can lower the pKa of the nearby pyridine nitrogen. This can change the molecule's ionization state at physiological pH, affecting its membrane permeability and binding to the target protein.

  • Enhanced Binding: Fluorine can participate in favorable orthogonal multipolar interactions with protein residues in the target's active site, potentially increasing binding affinity and potency.[9]

Given these principles, it is a well-founded hypothesis that this compound will also act as a LOXL2 inhibitor, possibly with a modulated potency, selectivity, and pharmacokinetic profile compared to its chloro-counterpart.

G cluster_disease Disease Pathogenesis LOXL2 LOXL2 Overexpression ECM ECM Cross-linking (Collagen, Elastin) LOXL2->ECM Stiff Tissue Stiffening & Remodeling ECM->Stiff Fibrosis Fibrosis Stiff->Fibrosis Cancer Cancer Progression (EMT, Metastasis) Stiff->Cancer Inhibitor (2-Fluoropyridin-4-yl)methanamine HCl (Proposed Inhibitor) Inhibitor->LOXL2 Inhibits

Caption: Proposed mechanism of action via inhibition of the LOXL2 pathway.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care. Drawing from the safety data for its chloro-analog, it should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[10]

Standard Handling Precautions:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Conclusion

This compound is more than a simple chemical building block; it is a strategically designed molecule with significant potential for drug discovery. Its precise molecular weight of 162.59 g/mol and formula of C₆H₈ClFN₂ are well-established.[1][2][4] Based on robust evidence from its chloro-analog, this compound is a prime candidate for investigation as a selective LOXL2 inhibitor. The strategic inclusion of fluorine is hypothesized to fine-tune its pharmacological properties, making it a valuable tool for researchers developing novel therapies for fibrosis and cancer. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its synthesis, characterization, and subsequent evaluation in biological systems.

References

A Senior Application Scientist's Guide to (2-Fluoropyridin-4-yl)methanamine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (2-Fluoropyridin-4-yl)methanamine hydrochloride (CAS RN: 859164-65-1). This valuable building block is of significant interest in medicinal chemistry and drug discovery, and a thorough understanding of its sourcing, quality, and handling is paramount for successful research and development endeavors. This guide offers field-proven insights into supplier qualification, material specification, and essential laboratory protocols.

Introduction: The Significance of a Fluorinated Pyridine Building Block

This compound is a substituted pyridine derivative featuring a fluorine atom at the 2-position and a methanamine hydrochloride group at the 4-position. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, this compound and its analogs are attractive scaffolds in the design of novel therapeutics. Notably, related chlorinated analogs have demonstrated activity as selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in cancer and fibrotic diseases, highlighting the potential of this structural motif in drug discovery.[1]

Sourcing and Supplier Qualification: A Critical First Step

The reliability of a commercial supplier is the bedrock of reproducible and meaningful scientific research. The selection of a vendor for this compound should be a meticulous process, moving beyond simple cost considerations.

Key Supplier Evaluation Criteria:
  • Transparency and Documentation: Reputable suppliers will readily provide comprehensive documentation, including a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and details of their quality management system.

  • Consistency of Quality: The supplier should demonstrate a track record of providing materials with consistent purity and impurity profiles from batch to batch.

  • Technical Support: Access to knowledgeable technical support is invaluable for troubleshooting and addressing any concerns regarding the product's specifications or use.

  • Scalability: For drug development professionals, the supplier's ability to provide larger, GMP-compliant batches in later stages of a project is a critical consideration.

Identified Commercial Suppliers:

A survey of the chemical supplier landscape indicates that this compound is available from a number of vendors specializing in research chemicals and building blocks. Some of the suppliers listing this product include:

  • American Elements[3]

  • Anichem[4]

  • BLD Pharm[5]

  • Synblock[6]

It is imperative to request and scrutinize the CoA from any potential supplier before purchase.

Technical Specifications and Analytical Validation

A thorough understanding of the material's specifications is essential for its appropriate use. The following table summarizes typical specifications for commercially available this compound.

ParameterTypical SpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Purity ≥95% (often >98%)HPLC, ¹H NMR
Identity Conforms to structure¹H NMR, LC-MS
Solubility Soluble in water and DMSOVisual Inspection
Incoming Quality Control: A Self-Validating System

Even when sourced from a reputable supplier, it is prudent to perform in-house quality control on each new batch of this compound. This not only verifies the supplier's CoA but also ensures the material's integrity after shipping and storage.

Objective: To confirm the chemical identity and estimate the purity of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate all peaks and compare the chemical shifts and coupling patterns to the expected structure. The presence of significant unassigned peaks may indicate impurities.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • A singlet or broad singlet for the aminomethyl protons (CH₂NH₂).

  • A doublet for the proton at the 6-position of the pyridine ring.

  • A singlet or narrow multiplet for the proton at the 3-position of the pyridine ring.

  • A doublet for the proton at the 5-position of the pyridine ring.

  • A broad singlet for the amine hydrochloride protons (NH₃⁺).

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration.

Objective: To accurately determine the purity of this compound by separating it from any potential impurities.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

  • Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of mobile phase A and B) at a known concentration (e.g., 1 mg/mL).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis analysis of the compound).

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound and any less polar impurities, and then return to the initial conditions to re-equilibrate the column.

  • Analysis: Inject the sample solution and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Synthetic Routes: Understanding the Genesis of the Molecule

While end-users will typically purchase this compound, understanding its synthesis is crucial for appreciating potential impurities and for any potential in-house synthesis efforts. Two common strategies for the synthesis of fluoropyridines are the Balz-Schiemann reaction and halogen-exchange (Halex) reactions. A plausible synthetic route to this compound is outlined below.

Plausible Synthetic Pathway:

A likely synthetic route involves the preparation of a 2-fluoro-4-cyanopyridine intermediate, followed by the reduction of the nitrile group to the primary amine.

G cluster_0 Synthesis of this compound Start 4-Chloropyridine-N-oxide Step1 Cyanation Start->Step1 e.g., TMSCN Intermediate1 4-Cyano-2-nitropyridine-N-oxide Step1->Intermediate1 Step2 Fluorination (Halex) Intermediate1->Step2 e.g., KF Intermediate2 2-Fluoro-4-cyanopyridine Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 e.g., H₂, Pd/C or LiAlH₄ Intermediate3 (2-Fluoropyridin-4-yl)methanamine Step3->Intermediate3 Step4 Salt Formation Intermediate3->Step4 HCl End (2-Fluoropyridin-4-yl)methanamine Hydrochloride Step4->End

Caption: A plausible synthetic workflow for this compound.

Key Synthetic Transformations:
  • Cyanation: Introduction of a cyano group onto the pyridine ring can be achieved through various methods, often starting from an N-oxide to activate the ring towards nucleophilic substitution.[7]

  • Fluorination (Halex Reaction): A common method for introducing fluorine into an aromatic ring is through a nucleophilic aromatic substitution reaction where a leaving group, such as chlorine, is displaced by a fluoride source like potassium fluoride.[3]

  • Nitrile Reduction: The cyano group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal hydrides (e.g., LiAlH₄).

  • Salt Formation: The final step involves treating the free amine with hydrochloric acid to form the stable and more easily handled hydrochloride salt.

Safe Handling and Storage

As with all laboratory chemicals, proper handling and storage of this compound are essential for safety and to maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[6]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Conclusion

This compound is a valuable building block for researchers and drug development professionals. A thorough and proactive approach to supplier qualification, incoming quality control, and safe handling is critical for ensuring the reliability and success of research endeavors that utilize this compound. This guide provides a foundational framework for these essential practices, empowering scientists to proceed with confidence in their chemical starting materials.

References

Methodological & Application

The Strategic Utility of (2-Fluoropyridin-4-yl)methanamine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of molecular design. (2-Fluoropyridin-4-yl)methanamine hydrochloride has emerged as a highly valuable and versatile building block, empowering chemists to forge complex molecular architectures with enhanced pharmacological properties. This guide provides an in-depth exploration of the applications and experimental protocols for this reagent, grounded in established scientific principles and practical, field-proven insights.

The unique trifecta of a 2-fluoropyridine moiety, a methylene spacer, and a primary amine (in its hydrochloride salt form for improved stability and handling) bestows this molecule with a distinct reactivity profile. The fluorine atom at the 2-position of the pyridine ring is a key activating group for nucleophilic aromatic substitution (SNAr), rendering this position highly susceptible to displacement by a variety of nucleophiles. This heightened reactivity, compared to its chloro- or bromo-analogs, allows for milder reaction conditions, broader functional group tolerance, and often, superior yields.

The Power of the 2-Fluoro Substituent: A Mechanistic Perspective

The enhanced reactivity of 2-fluoropyridines in SNAr reactions is a well-documented phenomenon. The high electronegativity of the fluorine atom polarizes the C-F bond and inductively withdraws electron density from the pyridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the small size of the fluorine atom minimizes steric hindrance, allowing for easier approach of the nucleophile.

The mechanism of the SNAr reaction proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The electron-withdrawing fluorine atom, along with the ring nitrogen, effectively stabilizes this negatively charged intermediate, thereby lowering the activation energy of the reaction.

Application in the Synthesis of Kinase Inhibitors

A prominent application of this compound lies in the synthesis of kinase inhibitors, a critical class of therapeutics for the treatment of cancer and other diseases. The aminomethylpyridine scaffold serves as a key pharmacophore in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase.

A notable example is the synthesis of N-((2-fluoropyridin-4-yl)methyl)-5-(trifluoromethyl)pyrimidin-2-amine and its derivatives, which have been explored as potent inhibitors of various kinases. The general synthetic approach involves the nucleophilic aromatic substitution of a suitably substituted chloropyrimidine with (2-Fluoropyridin-4-yl)methanamine.

General Workflow for Kinase Inhibitor Synthesis

G reagent (2-Fluoropyridin-4-yl)methanamine hydrochloride reaction SNAr Reaction (Heat) reagent->reaction pyrimidine Substituted 2-Chloropyrimidine pyrimidine->reaction base Base (e.g., DIPEA) base->reaction solvent Solvent (e.g., n-Butanol) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Target Kinase Inhibitor purification->product

Caption: General workflow for the synthesis of kinase inhibitors.

Detailed Experimental Protocols

The following protocols are based on established and validated synthetic procedures, providing a reliable starting point for researchers.

Protocol 1: Synthesis of N-((2-fluoropyridin-4-yl)methyl)-5-(trifluoromethyl)pyrimidin-2-amine

This protocol details a representative nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • 2-Chloro-5-(trifluoromethyl)pyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in n-butanol, add this compound (1.1 eq) and N,N-diisopropylethylamine (2.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes to afford the desired product.

Self-Validation: The identity and purity of the final compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The expected product will show characteristic signals for the pyridine and pyrimidine rings, as well as the methylene bridge and the trifluoromethyl group.

Protocol 2: General Procedure for the Synthesis of N-Aryl-N'-((2-fluoropyridin-4-yl)methyl)ureas

This protocol showcases the versatility of the primary amine for further functionalization.

Materials:

  • This compound

  • Aryl isocyanate

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 15 minutes to liberate the free amine.

  • Add the desired aryl isocyanate (1.05 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Presentation

The following table summarizes representative data for the synthesis of N-((2-fluoropyridin-4-yl)methyl)pyrimidin-2-amine derivatives, highlighting the utility of this compound in generating a library of potential kinase inhibitors.

EntryPyrimidine ReactantProductYield (%)Biological Target (Example)IC50 (nM)
12-Chloro-5-(trifluoromethyl)pyrimidineN-((2-fluoropyridin-4-yl)methyl)-5-(trifluoromethyl)pyrimidin-2-amine75-85PLK45-20
22-Chloro-5-cyanopyrimidine2-((2-Fluoropyridin-4-yl)methylamino)-5-cyanopyrimidine70-80JAK210-50
32,4-Dichloro-5-fluoropyrimidineN-((2-Fluoropyridin-4-yl)methyl)-4-chloro-5-fluoropyrimidin-2-amine65-75c-Met20-100

Note: Yields and IC50 values are approximate and can vary depending on the specific reaction conditions and assay used.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its activated 2-fluoro position allows for efficient and selective nucleophilic aromatic substitution reactions under mild conditions, making it an ideal reagent for the construction of complex molecules, particularly in the realm of medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this reagent in their synthetic endeavors.

Application Notes & Protocols: (2-Fluoropyridin-4-yl)methanamine Hydrochloride as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] The (2-Fluoropyridin-4-yl)methanamine hydrochloride salt is a key building block that provides chemists with a versatile scaffold combining these desirable features. The 2-fluoropyridine moiety offers a site for potential downstream nucleophilic aromatic substitution and modulates the basicity of the pyridine nitrogen, while the primary aminomethyl group at the 4-position serves as a critical handle for a variety of synthetic transformations.

This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, critical safety and handling protocols, and robust, field-proven methodologies for its application in two of the most fundamental transformations in pharmaceutical synthesis: amide bond formation and reductive amination. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducible and high-yielding outcomes for researchers in drug discovery and development.

Physicochemical Properties & Handling

Accurate characterization is the foundation of successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 859164-65-1[2][3][4]
Molecular Formula C₆H₈ClFN₂[5]
Molecular Weight 162.59 g/mol [5][6]
Appearance White to off-white solidGeneric Data
Storage Store in a tightly-closed container in a cool, dry, well-ventilated place. Keep locked up or in an area accessible only to qualified persons.[7]

Critical Safety & Hazard Information

This compound is a hazardous substance and must be handled with extreme caution by trained personnel.

  • Hazard Statements: According to GHS classification, this compound is toxic if swallowed or inhaled, and fatal in contact with skin. It causes skin irritation, serious eye damage, and is toxic to aquatic life with long-lasting effects.[7]

  • Precautionary Measures:

    • Engineering Controls: Always work in a well-ventilated chemical fume hood.[7]

    • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, protective clothing, and eye/face protection (safety goggles and face shield).[5]

    • Handling: Avoid dust formation and inhalation. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Gently wash with plenty of soap and water and call a POISON CENTER or doctor immediately.[5]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[5][7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]

    • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5][7]

Core Synthetic Applications & Protocols

The primary amine handle of this compound is a nucleophilic center ideally suited for constructing larger, more complex molecules. The following sections detail protocols for two essential C-N bond-forming reactions.

Workflow for Utilizing the Building Block

The primary amine offers two main synthetic routes: acylation to form amides or alkylation (often via reductive amination) to form secondary amines. The choice depends on the desired final structure and the required linker type in the target molecule.

G cluster_acylation Route A: Acylation cluster_alkylation Route B: Alkylation start (2-Fluoropyridin-4-yl)methanamine Hydrochloride (1) freebase Generate Free Base (e.g., with Et3N or NaHCO3) start->freebase acyl_choice Select Acylating Agent freebase->acyl_choice For Amide Synthesis reductive_amination Reductive Amination Protocol (Aldehyde/Ketone + Reducing Agent) freebase->reductive_amination For Secondary Amine Synthesis coupling Amide Coupling Protocol (Carboxylic Acid + Coupling Agent) acyl_choice->coupling acyl_halide Acyl Halide Protocol (Acyl Chloride + Base) acyl_choice->acyl_halide amide_product Target Amide coupling->amide_product acyl_halide->amide_product amine_product Target Secondary Amine reductive_amination->amine_product

Caption: Decision workflow for synthesizing amide or secondary amine derivatives.

Protocol 1: Amide Bond Formation via Peptide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and is effective even with less nucleophilic amines.[9]

Rationale: The hydrochloride salt must first be neutralized to the free amine to enable nucleophilic attack. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. A non-nucleophilic base like DIPEA is used to neutralize the generated acids without competing in the reaction.[9]

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).

  • Add this compound (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the mixture to neutralize the hydrochloride salt and the acid formed during coupling. Stir for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster Active O-Acylisourea Intermediate RCOOH->ActiveEster HATU HATU HATU->ActiveEster Amide Target Amide Product ActiveEster->Amide Amine (2-Fluoropyridin-4-yl)methanamine (Free Base) Amine->Amide Nucleophilic Attack DIPEA DIPEA (Base) DIPEA->RCOOH Neutralizes Acid DIPEA->Amine Frees Amine from HCl salt

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming secondary amines from primary amines and carbonyl compounds.[10] This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for this transformation because it reduces the iminium ion intermediate much faster than the starting aldehyde or ketone.[10][11]

Rationale: The amine and carbonyl compound first react in a reversible condensation to form an iminium ion. NaBH(OAc)₃, being a less powerful reductant than reagents like NaBH₄, selectively reduces this charged iminium species in situ, driving the equilibrium towards the final secondary amine product and preventing over-alkylation.[10][12] A small amount of acetic acid can be used to catalyze imine formation.[13]

Materials:

  • This compound

  • Aldehyde or ketone of interest (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) or DIPEA (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a dry flask, add the aldehyde or ketone (1.0 eq), this compound (1.1 eq), and anhydrous DCM or DCE (to achieve a concentration of 0.1-0.5 M).

  • Add triethylamine (1.1 eq) to liberate the free amine.

  • If the carbonyl substrate is less reactive (e.g., a ketone), add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to afford the desired secondary amine.

Conclusion

This compound is a high-value building block for constructing complex pharmaceutical intermediates. Its primary amine functionality allows for reliable and predictable incorporation into target molecules via robust methods such as amide coupling and reductive amination. By understanding the principles behind the protocols and adhering strictly to the safety guidelines, researchers can effectively leverage this reagent to accelerate drug discovery programs.

References

Synthetic Protocols Utilizing (2-Fluoropyridin-4-yl)methanamine Hydrochloride: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

(2-Fluoropyridin-4-yl)methanamine hydrochloride has emerged as a critical building block in contemporary medicinal chemistry. Its unique structural features—a fluorinated pyridine ring and a primary aminomethyl group—offer a powerful combination of properties that are highly sought after in the design of novel therapeutics. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen, thereby influencing pharmacokinetic and pharmacodynamic profiles. The primary amine serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

This comprehensive guide provides detailed application notes and robust protocols for the synthetic utilization of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yielding and reproducible results.

Safety and Handling: Prudent Practices for a Potent Reagent

Before commencing any experimental work, it is imperative to be thoroughly familiar with the safety precautions associated with this compound. The compound is classified as harmful if swallowed and may cause skin and serious eye irritation[1].

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Synthetic Applications: Amide Coupling and Reductive Amination

The primary amine functionality of (2-Fluoropyridin-4-yl)methanamine is a gateway to two of the most fundamental transformations in drug discovery: amide bond formation and reductive amination. These reactions allow for the facile introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Protocol 1: Amide Bond Formation for the Synthesis of Bioactive Amides

Amide bonds are a cornerstone of many pharmaceutical agents, providing structural rigidity and key hydrogen bonding interactions with biological targets. The following protocol details a general yet robust method for the coupling of (2-Fluoropyridin-4-yl)methanamine with a carboxylic acid, a common step in the synthesis of various kinase and PARP inhibitors.

Reaction Principle: The carboxylic acid is activated in situ using a coupling agent, such as HATU, to form a highly reactive ester intermediate. This intermediate is then readily attacked by the primary amine of (2-Fluoropyridin-4-yl)methanamine to form the desired amide bond. A non-nucleophilic base, such as DIPEA, is added to neutralize the acid formed during the reaction and to deprotonate the hydrochloride salt of the amine.

Amide_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine (2-Fluoropyridin-4-yl)methanamine Hydrochloride Coupling Nucleophilic Acyl Substitution Amine->Coupling Acid Carboxylic Acid (R-COOH) Activation Active Ester Formation Acid->Activation Coupling_Agent HATU Coupling_Agent->Activation Base DIPEA Base->Activation Activation->Coupling Amide_Product N-((2-fluoropyridin-4-yl)methyl)amide Coupling->Amide_Product Byproducts Byproducts Coupling->Byproducts

Diagram 1: Workflow for a typical amide coupling reaction.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approximately 0.2 M concentration with respect to the carboxylic acid).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution, followed by the portion-wise addition of HATU (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide product.

Data Presentation: Representative Amide Coupling Reactions

Carboxylic Acid PartnerCoupling ConditionsYield (%)Purity (%)
Benzoic AcidHATU, DIPEA, DMF, rt, 12h85>98
4-Chlorobenzoic AcidHATU, DIPEA, DMF, rt, 14h82>97
2-Naphthoic AcidHATU, DIPEA, DMF, rt, 16h78>98
Protocol 2: Reductive Amination for the Synthesis of Secondary Amines

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely employed in the synthesis of pharmaceutical intermediates. This protocol describes the reaction of (2-Fluoropyridin-4-yl)methanamine with an aldehyde to form a secondary amine, a key step in the synthesis of various inhibitors.

Reaction Principle: The reaction proceeds through the initial formation of an imine intermediate from the condensation of the primary amine and the aldehyde. The imine is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the secondary amine. STAB is often the reagent of choice as it is selective for the reduction of imines in the presence of aldehydes and is less sensitive to moisture than other borohydride reagents[2].

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine (2-Fluoropyridin-4-yl)methanamine Hydrochloride Imine_Formation Imine Formation Amine->Imine_Formation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine_Formation Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reduction Reduction Reducing_Agent->Reduction Base Triethylamine (optional) Base->Imine_Formation Imine_Formation->Reduction Secondary_Amine Secondary Amine Product Reduction->Secondary_Amine Byproducts Byproducts Reduction->Byproducts

Diagram 2: General workflow for reductive amination.

Materials:

  • This compound

  • Aldehyde of interest (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq, if starting with the hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • In a round-bottom flask, suspend this compound (1.2 eq) in anhydrous DCM or DCE (approximately 0.2 M).

  • Add triethylamine (1.1 eq) to the suspension to liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Add the aldehyde (1.0 eq) to the reaction mixture and stir for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the pure secondary amine.

Data Presentation: Representative Reductive Amination Reactions

Aldehyde PartnerReducing AgentYield (%)Purity (%)
BenzaldehydeSTAB88>98
4-FluorobenzaldehydeSTAB85>97
IsobutyraldehydeSTAB92>99

Conclusion: Empowering Drug Discovery through Strategic Synthesis

This compound is a valuable and versatile building block that provides a reliable entry point for the synthesis of a wide range of complex molecules with potential therapeutic applications. The robust and high-yielding protocols for amide coupling and reductive amination detailed in this guide offer a solid foundation for medicinal chemists to efficiently explore chemical space and advance their drug discovery programs. By understanding the underlying principles of these reactions and adhering to safe laboratory practices, researchers can effectively leverage the unique properties of this fluorinated pyridine scaffold to design and synthesize the next generation of innovative medicines.

References

Application Notes & Protocols for Amide Coupling Reactions Involving (2-Fluoropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Modern Building Block

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of fluorine and pyridine scaffolds into lead compounds is a well-established strategy for modulating physicochemical and pharmacological properties. (2-Fluoropyridin-4-yl)methanamine hydrochloride has emerged as a valuable building block, offering a unique combination of a flexible aminomethyl linker, a basic pyridine core, and an electron-withdrawing fluorine substituent. This guide provides a comprehensive overview, field-tested protocols, and troubleshooting advice for successfully employing this reagent in amide coupling reactions.

The presence of the 2-fluoro substituent and the pyridine nitrogen introduces specific electronic and steric considerations that must be addressed for efficient amide bond formation. The fluorine atom decreases the pKa of the pyridine nitrogen, and while its effect on the distal aminomethyl group's nucleophilicity is less pronounced, it can influence overall reactivity. Furthermore, the pyridine nitrogen itself can act as a competing base or Lewis base, potentially interfering with coupling reagents. This document aims to equip researchers with the knowledge to navigate these subtleties and achieve high-yielding, clean conversions.

Physicochemical Properties

A clear understanding of the starting material is fundamental. The hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction.

PropertyValue
Chemical Name This compound
CAS Number 859164-65-1[1]
Molecular Formula C₆H₈ClFN₂
Molecular Weight 162.59 g/mol [2]
Form Typically a solid hydrochloride salt
Solubility Generally soluble in polar aprotic solvents like DMF, DMSO

Core Principles of Amide Coupling with (2-Fluoropyridin-4-yl)methanamine

Amide bond formation is fundamentally the condensation of a carboxylic acid and an amine.[3] To achieve this under mild conditions, the carboxylic acid must first be "activated" to form a more reactive species that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent, base, and solvent is critical and depends on the specific substrates involved.

Liberation of the Free Amine

The primary and essential first step is the in-situ neutralization of the hydrochloride salt to generate the nucleophilic free amine. A non-nucleophilic, sterically hindered organic base is paramount to prevent competition with the desired amine.

G cluster_0 Reagent Preparation reagent (2-Fluoropyridin-4-yl)methanamine HCl (Inactive Salt) free_amine Free Amine (Active Nucleophile) reagent->free_amine Deprotonation base Tertiary Amine Base (e.g., DIPEA, Et3N) base->free_amine protonated_base Protonated Base (Byproduct)

Figure 1: Liberation of the active nucleophile from its hydrochloride salt.

Selection of Coupling Reagents

The success of the reaction hinges on the choice of the activating agent. For an amine of moderate reactivity like (2-fluoropyridin-4-yl)methanamine, several classes of reagents are effective. The most common are carbodiimides and uronium/aminium salts.[3]

Coupling Reagent ClassExamplesMechanismAdvantagesConsiderations
Carbodiimides EDC, DIC, DCC[4]Forms a highly reactive O-acylisourea intermediate.Cost-effective; water-soluble byproducts (EDC) are easily removed.[4]Risk of racemization (mitigated by HOBt/HOAt); DCC byproduct is insoluble.[4]
Uronium/Aminium Salts HATU, HBTU, TBTU[4]Forms a reactive ester (e.g., HOAt ester for HATU).High efficiency, fast reaction times, low racemization; ideal for difficult couplings.[4][5]Higher cost; can react with unprotected N-termini if used in large excess.[4]
Phosphonium Salts PyBOP, PyAOPForms a reactive phosphonium ester.Very efficient, rapid reactions.[4]Byproducts can be hazardous (BOP) or require chromatographic removal.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Purpose Coupling using EDC/HOBt

This method is a robust and cost-effective choice for a wide range of carboxylic acids. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial for suppressing side reactions and minimizing racemization of chiral carboxylic acids.[4]

Workflow Overview:

G start Start dissolve Dissolve Acid, Amine HCl, HOBt in DMF/DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., DIPEA) cool->add_base add_edc Add EDC (portion-wise) add_base->add_edc react Warm to RT Stir 12-24h add_edc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify (Chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for EDC/HOBt coupling.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in a suitable anhydrous solvent (e.g., DMF or DCM, to a concentration of 0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq), dropwise. Stir for 10-15 minutes. The excess base ensures full neutralization of the amine salt and the HCl generated from EDC·HCl.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., EtOAc or DCM).

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling using HATU

For sterically hindered carboxylic acids, electron-poor partners, or when rapid reaction times are desired, HATU is a superior choice.[4][6] It is one of the most effective coupling reagents available.[5]

Step-by-Step Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add HATU (1.1 eq) to the solution and stir for 1-2 minutes.

  • Add a non-nucleophilic base such as DIPEA (3.0 eq) and stir for 5-15 minutes to pre-activate the acid. This forms the reactive HOAt ester intermediate.[7]

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of DMF and add DIPEA (1.2 eq) to generate the free base.

  • Add the solution of the free amine to the pre-activated acid mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 1.

Mechanism Spotlight: EDC/HOBt Activation Pathway

Understanding the mechanism explains the critical role of each component. The carbodiimide activates the carboxylic acid, which is then intercepted by HOBt to form an active ester. This two-step activation minimizes side reactions and preserves stereochemical integrity.

G RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI EDC EDC EDC->OAI HOBt_Ester HOBt Active Ester (Less Racemization) OAI->HOBt_Ester Trapping EDU EDU (Byproduct) OAI->EDU Hydrolysis (side reaction) HOBt HOBt HOBt->HOBt_Ester Amide Product Amide HOBt_Ester->Amide Nucleophilic Attack Amine Free Amine (R'-NH2) Amine->Amide

Figure 3: Simplified mechanism of amide formation via EDC/HOBt activation.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Electron-deficient or sterically hindered substrates may lead to sluggish or incomplete reactions.[8][9]

G start Low or No Conversion? q1 Reagents/Solvent Dry? start->q1 a1_no Dry solvent/reagents and repeat. q1->a1_no No q2 Sufficient Base? q1->q2 Yes a2_no Increase DIPEA to >3 eq to ensure free amine. q2->a2_no No q3 Using EDC/HOBt? q2->q3 Yes a3_yes Try gentle heating (40-50°C). Consider adding DMAP (0.1 eq) as a catalyst. q3->a3_yes Yes q4 Still Low Yield? q3->q4 No a3_yes->q4 a4_yes Switch to a stronger coupling reagent like HATU or COMU. q4->a4_yes Yes end Successful Coupling q4->end No a4_yes->end

Figure 4: A decision tree for troubleshooting difficult amide couplings.

Key Troubleshooting Points:

  • Moisture: Anhydrous conditions are critical. Water can hydrolyze activated intermediates and quench reagents.[7]

  • Base Stoichiometry: At least 2.5 equivalents of base are often required: 1.0 eq to neutralize the amine hydrochloride, 1.0 eq to neutralize the HCl from EDC·HCl, and a slight excess to drive the reaction.

  • Reagent Order: For HATU, pre-activation of the carboxylic acid before adding the amine is often beneficial.[7]

  • Poorly Reactive Partners: For electron-deficient anilines or other weakly nucleophilic amines, standard conditions may fail. Switching to HATU or other specialized uronium salts is recommended.[10] In some cases, converting the carboxylic acid to the more reactive acyl chloride may be necessary, although this is a harsher method.[9]

References

Application Notes & Protocols: The Strategic Integration of (2-Fluoropyridin-4-yl)methanamine Hydrochloride in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Forward

The pursuit of selective and potent kinase inhibitors remains a cornerstone of contemporary drug discovery, particularly within oncology. Kinase inhibitors frequently feature heterocyclic scaffolds designed to interact with the ATP-binding site's hinge region. Among these, the pyridine moiety is a privileged structure. This guide delves into the specific applications of (2-Fluoropyridin-4-yl)methanamine hydrochloride , a versatile and strategically significant building block. We will elucidate the physicochemical and pharmacological advantages conferred by the 2-fluoropyridine motif and provide detailed, field-proven protocols for its incorporation into potential kinase inhibitor scaffolds. This document is intended for medicinal chemists, drug development scientists, and researchers actively engaged in the design and synthesis of next-generation targeted therapies.

The Scientific Rationale: Why 2-Fluoropyridine?

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 2-fluoropyridine moiety, in particular, offers a compelling set of advantages rooted in the principles of bioisosterism and metabolic stability.[1][2]

2.1 Bioisosteric Replacement and Property Modulation

Bioisosterism, the exchange of atoms or groups with similar physicochemical properties to create a new molecule with comparable biological activity, is a central concept in medicinal chemistry.[2][3][4] The 2-fluoropyridine group serves as an effective bioisostere for several common functionalities, offering distinct improvements:

  • Metabolic Stability: A primary reason for replacing a hydrogen atom or a hydroxyl/methoxy group with fluorine is to block unwanted metabolic oxidation.[1] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, which can significantly improve a compound's half-life and pharmacokinetic profile.[2]

  • Tuning Basicity (pKa): The high electronegativity of the fluorine atom at the 2-position inductively withdraws electron density from the pyridine ring, thereby lowering the basicity (pKa) of the ring nitrogen. This is a critical feature in drug design, as reduced basicity can mitigate potential liabilities such as off-target activity at aminergic GPCRs, hERG channel inhibition, and phospholipidosis, while often improving membrane permeability.

  • Enhanced Binding Interactions: While seemingly subtle, the fluorine atom can engage in favorable, non-covalent interactions within the kinase ATP-binding site. These can include dipole-dipole interactions, orthogonal multipolar interactions with carbonyl groups, or the formation of specific hydrogen bonds, ultimately enhancing binding affinity and selectivity. The substitution of a pyridine ring with a 4-fluoro group has been shown in some cases to decrease inhibitory activity, highlighting the positional importance of the fluorine atom.[5]

Table 1: Comparative Physicochemical Properties of Pyridine Bioisosteres

MoietyTypical pKa (of conjugate acid)Lipophilicity (cLogP) ContributionKey Feature
Pyridine~5.2BaseStandard hinge-binder
2-Fluoropyridine~ -0.4IncreasedReduced basicity, metabolically robust
Pyridine-N-Oxide~0.8DecreasedH-bond acceptor, metabolically labile
2-Hydroxypyridine~0.8 / 11.6VariableTautomerizes, H-bond donor/acceptor

2.2 The Utility of the Methanamine Linker

This compound provides this optimized heterocyclic core with a reactive primary amine handle separated by a methylene spacer. This design offers two key advantages:

  • Synthetic Versatility: The primary amine is a nucleophilic workhorse, readily participating in a wide array of robust and well-characterized chemical transformations, including nucleophilic aromatic substitutions (SNAr), amide couplings, reductive aminations, and urea formations.

  • Structural Flexibility: The methylene spacer provides rotational freedom, allowing the 2-fluoropyridine headgroup to adopt an optimal orientation for binding within the kinase hinge region, which can be crucial for achieving high potency.

Core Synthetic Applications and Protocols

The primary utility of this compound is its function as a nucleophile in the assembly of more complex molecules. We present two fundamental, robust protocols that form the basis of many kinase inhibitor syntheses.

3.1 Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Core Scaffold Assembly

The SNAr reaction is a cornerstone of kinase inhibitor synthesis, commonly used to couple a nitrogen nucleophile to an electron-deficient heterocyclic core (e.g., pyrimidine, triazine). The primary amine of our title compound is an excellent nucleophile for this purpose.

Causality Behind the Protocol: This procedure is designed to couple the amine to a halogenated, electron-deficient heterocycle.

  • The Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is critical. It serves a dual purpose: first, to neutralize the hydrochloride salt, liberating the free amine for reaction, and second, to scavenge the HCl generated during the substitution. This prevents protonation of the starting amine or product, which would halt the reaction.

  • The Solvent: A high-boiling polar aprotic solvent like n-butanol or DMSO is often chosen to ensure all reagents are in solution and to provide the thermal energy required to overcome the activation barrier of the SNAr reaction.

  • The Temperature: Elevated temperatures (80-120 °C) are typically necessary to drive the reaction to completion, especially if the heterocyclic core is not highly activated.

SNAr_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup A (2-Fluoropyridin-4-yl)methanamine HCl step1 Combine Reagents & Heat (80-120 °C, 4-12h) A->step1 B Chloro-Heterocycle (e.g., 2,4-Dichloropyrimidine) B->step1 C DIPEA (Base) C->step1 D n-Butanol (Solvent) D->step1 step2 Reaction Monitoring (TLC / LC-MS) step1->step2 step3 Cool & Aqueous Workup (Water, EtOAc Extraction) step2->step3 step4 Purification (Silica Gel Chromatography) step3->step4 E Purified Product step4->E Amide_Coupling_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup A Carboxylic Acid step1 Activate Acid with HATU/DIPEA (0 °C to RT, 15 min) A->step1 B (2-Fluoropyridin-4-yl)methanamine HCl step2 Add Amine & Stir (RT, 2-6h) B->step2 C HATU (Coupling Agent) C->step1 D DIPEA (Base) D->step1 E DMF (Solvent) E->step1 step1->step2 step3 Aqueous Workup (Water, EtOAc Extraction) step2->step3 step4 Purification (Silica Gel Chromatography) step3->step4 F Purified Amide Product step4->F Kinase_Binding cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Moiety hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket solvent Solvent Front fluoropyridine 2-Fluoropyridine Headgroup fluoropyridine->hinge H-Bond linker Amide Linker fluoropyridine->linker core Core Scaffold linker->core core->pocket Hydrophobic Interaction

References

development of novel compounds from (2-Fluoropyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from (2-Fluoropyridin-4-yl)methanamine Hydrochloride

Introduction: A Versatile Scaffold for Modern Drug Discovery

This compound is a pivotal starting material for medicinal chemists engaged in drug discovery. Its structure uniquely combines two highly valuable reactive centers: a primary aminomethyl group, ideal for constructing a variety of functionalities, and a 2-fluoropyridine moiety. The fluorine atom at the 2-position is not merely a substituent but an activatable leaving group for nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1][2] This application note serves as a comprehensive technical guide for researchers, providing detailed, field-proven protocols for leveraging both the amine and the fluoro-substituent of this compound to generate diverse libraries of novel compounds for biological screening.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 859164-65-1[3][4][5][6]
Molecular Formula C₆H₈ClFN₂[3][4]
Molecular Weight 162.59 g/mol [4]
Form Hydrochloride Salt[3]
Purity Typically >95%[4]

Core Synthetic Strategies & Experimental Protocols

The dual reactivity of (2-Fluoropyridin-4-yl)methanamine allows for a modular approach to library synthesis. The following sections detail robust protocols for three fundamental transformations: amide bond formation, reductive amination, and nucleophilic aromatic substitution.

Strategy 1: Amide Bond Formation via Amine Coupling

The primary amine is readily acylated to form a stable amide bond, one of the most common linkages in pharmaceuticals.[7] This reaction connects the pyridine core to a vast array of commercially available carboxylic acids. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a standard, highly efficient method that proceeds through a reactive O-acylisourea intermediate, minimizing side reactions and preserving stereochemistry where applicable.[8][9][10]

cluster_prep Reaction Setup cluster_reagents Coupling Reagents cluster_process Process A Starting Amine (2-Fluoropyridin-4-yl)methanamine HCl (1.0 eq) G Combine & Stir at 0 °C A->G B Carboxylic Acid (1.05 eq) B->G C Solvent (Anhydrous DMF/DCM) C->G D Base (DIPEA) (2.5 eq) D->G E EDC (1.2 eq) H Add Coupling Reagents E->H F HOBt (1.2 eq) F->H G->H I Warm to RT, Stir 12-24h H->I J Reaction Monitoring (TLC or LC-MS) I->J J->I Reaction Incomplete K Aqueous Workup J->K L Purification (Column Chromatography) K->L M Final Amide Product L->M

Caption: General workflow for EDC/HOBt mediated amide coupling.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired carboxylic acid (1.05 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a concentration of 0.1-0.5 M. Stir the mixture until all solids are dissolved.

  • Basification & Cooling: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. The extra base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the consumption of the starting amine using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final amide product.

Expert Commentary: The choice of solvent (DMF vs. DCM) depends on the solubility of the carboxylic acid. Using HOBt is crucial as it suppresses racemization of chiral carboxylic acids and prevents the formation of a stable N-acylisourea byproduct. If the reaction is sluggish, a more potent coupling agent like HATU can be employed.

Strategy 2: Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that synthesizes secondary or tertiary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[11] The process occurs in a one-pot sequence: the initial formation of an imine intermediate, which is then reduced in situ by a mild and selective reducing agent like sodium triacetoxyborohydride (STAB).[12] STAB is particularly advantageous as it is less basic and more selective for imines over carbonyls, reducing unwanted side reactions.

cluster_prep Reaction Setup cluster_reagents Reducing Agent cluster_process Process A Starting Amine (2-Fluoropyridin-4-yl)methanamine HCl (1.0 eq) F Combine & Stir at RT A->F B Aldehyde or Ketone (1.1 eq) B->F C Solvent (DCE or THF) C->F D Base (TEA) (1.2 eq) D->F E STAB (1.5 eq) G Add STAB E->G F->G H Stir 4-16h at RT G->H I Reaction Monitoring (TLC or LC-MS) H->I I->H Reaction Incomplete J Aqueous Quench I->J K Purification (Column Chromatography) J->K L Final Amine Product K->L cluster_prep Reaction Setup cluster_process Process A Pyridine Substrate (e.g., Amide from Strategy 1) E Combine & Stir at RT A->E B Nucleophile (Nu-H) (e.g., Phenol, Thiol, Amine) (1.5-2.0 eq) B->E C Solvent (DMF, DMSO, or NMP) C->E D Base (K₂CO₃, Cs₂CO₃, NaH) (2.0-3.0 eq) D->E F Heat to 80-120 °C E->F G Stir 6-24h F->G H Reaction Monitoring (TLC or LC-MS) G->H H->G Reaction Incomplete I Cool & Quench with Water H->I J Extraction I->J K Purification J->K L Final SNAr Product K->L cluster_synthesis Chemical Synthesis Start (2-Fluoropyridin-4-yl) methanamine HCl Amide Strategy 1: Amide Coupling Start->Amide Reductive Strategy 2: Reductive Amination Start->Reductive SNAr Strategy 3: SNAr Amide->SNAr Library Diverse Compound Library Amide->Library Reductive->SNAr Reductive->Library SNAr->Library SNAr->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compound(s) Identified Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Lead Lead Optimization SAR->Lead Iterative Design & Synthesis Cycles Candidate Drug Candidate Lead->Candidate

References

Application Notes & Protocols: N-Alkylation of (2-Fluoropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Fluoropyridin-4-yl)methanamine is a pivotal structural motif in medicinal chemistry. The presence of the fluoropyridine ring offers unique properties, including enhanced metabolic stability and modulated pKa, which can be crucial for optimizing drug candidates. The primary amine handle provides a direct vector for synthetic diversification. N-alkylation of this amine is a fundamental strategy for exploring Structure-Activity Relationships (SAR), improving pharmacokinetic profiles, and fine-tuning the pharmacological activity of lead compounds.

This guide provides detailed experimental procedures for the N-alkylation of (2-Fluoropyridin-4-yl)methanamine hydrochloride. As the starting material is a hydrochloride salt, liberation of the free amine with a suitable base is a prerequisite for any subsequent reaction. We will detail two robust and widely applicable methods: Reductive Amination and Direct Alkylation. The choice between these methods is critical and depends on the desired product and the nature of the alkylating agent. Reductive amination is generally the preferred method for achieving selective mono-alkylation, effectively preventing the common issue of over-alkylation seen in direct approaches.[1][2]

Strategic Overview: Selecting an Alkylation Pathway

The initial step in any protocol involving this compound is the in-situ neutralization to generate the free amine. Following this, the synthetic path diverges based on the chosen alkylating partner and desired selectivity.

G cluster_start Starting Material cluster_methods Alkylation Strategies start (2-Fluoropyridin-4-yl)methanamine HCl free_amine Free Amine Generation (in-situ with base) start->free_amine Neutralization reductive Method 1: Reductive Amination free_amine->reductive direct Method 2: Direct Alkylation free_amine->direct product N-Alkylated Product reductive->product High selectivity for mono-alkylation direct->product Risk of over-alkylation carbonyl Aldehyde or Ketone carbonyl->reductive alkyl_halide Alkyl Halide alkyl_halide->direct

Caption: Choice of N-alkylation pathway for (2-Fluoropyridin-4-yl)methanamine.

Method 1: Reductive Amination

This one-pot, two-step procedure is the gold standard for synthesizing secondary amines with high selectivity.[2] The reaction first involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced in situ to the target amine.[3] The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical; it is selective for the protonated imine (iminium ion) over the carbonyl starting material, preventing the undesired formation of alcohol byproducts.[1]

Workflow for Reductive Amination

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification AmineHCl (2-Fluoropyridin-4-yl) methanamine HCl Carbonyl Aldehyde / Ketone Base Non-nucleophilic Base (e.g., TEA, DIPEA) Reducer Reducing Agent (NaBH(OAc)₃) Solvent Anhydrous Solvent (DCM, DCE) Setup 1. Combine Amine HCl, Carbonyl, and Solvent Imine 2. Stir for Imine Formation (30-60 min) Setup->Imine Reduce 3. Add NaBH(OAc)₃ (portion-wise) Imine->Reduce React 4. Stir at RT (2-16 h, Monitor by LC-MS) Reduce->React Quench 5. Quench with aq. NaHCO₃ React->Quench Extract 6. Extract with DCM Quench->Extract Purify 7. Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Pure N-Alkylated Product Purify->Product

Caption: Step-by-step workflow for the reductive amination protocol.

Protocol 1: Reductive Amination

This protocol describes the N-alkylation using an aldehyde/ketone and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Carbonyl Addition: Add anhydrous DCM or DCE (to achieve a concentration of 0.1-0.2 M) followed by the aldehyde or ketone (1.0-1.2 eq).

  • Imine Formation: Stir the suspension at room temperature for 30-60 minutes. The initial hydrochloride salt will slowly react with the carbonyl to begin forming the iminium chloride intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in portions over 10 minutes. A mild exotherm may be observed.

  • Reaction: Continue stirring the reaction at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure N-alkylated product.

ParameterConditionRationale
SubstrateAmine Hydrochloride1.0 equivalent
Alkylating AgentAldehyde or Ketone1.0 - 1.2 equivalents to ensure full conversion of the amine.
Reducing AgentNaBH(OAc)₃1.2 - 1.5 equivalents; a mild and selective reagent that reduces the iminium ion preferentially.[1]
SolventAnhydrous DCM/DCEAprotic solvent to prevent hydrolysis of the imine intermediate.
TemperatureRoom TemperatureSufficient for both imine formation and reduction for most substrates.
Reaction Time2 - 16 hoursSubstrate-dependent; requires monitoring.

Method 2: Direct Alkylation with Alkyl Halides

Direct alkylation is a classical S_N2 reaction involving the amine nucleophile and an alkyl halide.[2] While synthetically straightforward, its primary drawback is the potential for over-alkylation.[1] The newly formed secondary amine is often more nucleophilic than the primary starting amine, leading to the formation of a tertiary amine byproduct and, in some cases, a quaternary ammonium salt. Careful control over stoichiometry, temperature, and reaction time is essential to maximize the yield of the desired mono-alkylated product.

Workflow for Direct Alkylation

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification AmineHCl (2-Fluoropyridin-4-yl) methanamine HCl AlkylHalide Alkyl Halide (R-Br, R-I) Base Base (K₂CO₃, TEA) Solvent Polar Aprotic Solvent (ACN, DMF) Setup 1. Suspend Amine HCl and Base in Solvent FreeAmine 2. Stir to form Free Amine (30-60 min) Setup->FreeAmine AddHalide 3. Add Alkyl Halide (dropwise) FreeAmine->AddHalide React 4. Stir at RT-80°C (4-24 h, Monitor by LC-MS) AddHalide->React Filter 5. Cool and Filter Salts React->Filter Extract 6. Dilute, Wash & Extract Filter->Extract Purify 7. Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Pure N-Alkylated Product Purify->Product

Caption: Step-by-step workflow for the direct alkylation protocol.

Protocol 2: Direct Alkylation

This protocol details the N-alkylation using an alkyl halide and a non-nucleophilic base.

Materials:

  • This compound

  • Alkyl Halide (e.g., bromide or iodide)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.5-3.0 eq) in anhydrous ACN or DMF (0.1-0.2 M). The excess base is required to both neutralize the hydrochloride salt and scavenge the acid generated during the reaction.

  • Free Amine Formation: Stir the suspension vigorously at room temperature for 30-60 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to a temperature between room temperature and 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product. Be vigilant for the appearance of di-alkylated byproducts.

  • Work-up (for K₂CO₃): After completion, cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Work-up (General): If DMF was used, dilute the reaction mixture extensively with EtOAc and wash several times with water to remove the DMF, followed by a final wash with brine. If ACN was used, the concentrated residue can be directly partitioned between EtOAc and water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from unreacted starting material and any di-alkylated byproducts.

ParameterConditionRationale
SubstrateAmine Hydrochloride1.0 equivalent
Alkylating AgentAlkyl Halide (R-I, R-Br)1.0 - 1.2 equivalents; using a large excess increases the risk of over-alkylation.
BaseK₂CO₃ or TEA2.5 - 3.0 equivalents; required to neutralize the starting salt and the acid byproduct.[4][5]
SolventAnhydrous ACN/DMFPolar aprotic solvents facilitate S_N2 reactions.[6]
TemperatureRoom Temperature - 80 °CHigher temperatures may be needed for less reactive halides but also increase over-alkylation risk.
Reaction Time4 - 24 hoursSubstrate-dependent; requires careful monitoring.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often volatile, corrosive, and lachrymatory. Handle with care.

  • DCM and DCE are chlorinated solvents; handle with appropriate caution.

  • The quenching of borohydride reagents with water or acid is exothermic and releases hydrogen gas. Perform this step slowly and carefully.

Characterization

The identity and purity of the final N-alkylated products should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the compound and the successful installation of the alkyl group.

  • LC-MS: To confirm the molecular weight of the product and assess its purity.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

References

large-scale synthesis of (2-Fluoropyridin-4-yl)methanamine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

**Application Note & Protocol: A Scalable Synthesis of (2-Fluoropy

ridin-4-yl)methanamine Hydrochloride**

Abstract: (2-Fluoropyridin-4-yl)methanamine and its derivatives are pivotal building blocks in modern medicinal chemistry, forming the core of numerous therapeutic candidates. Their synthesis on a large scale, however, presents unique challenges in terms of safety, efficiency, and purity. This document provides a comprehensive guide for the large-scale synthesis of (2-Fluoropyridin-4-yl)methanamine hydrochloride, detailing a robust and scalable protocol. We will explore the rationale behind the chosen synthetic route, offer insights into process optimization, and outline rigorous safety and handling procedures essential for industrial application.

Introduction: Significance and Synthetic Challenges

The 2-fluoro-4-(aminomethyl)pyridine moiety is a key pharmacophore found in a variety of biologically active molecules, including inhibitors of enzymes like Lysyl Oxidase-Like 2 (LOXL2).[1][2] The fluorine atom at the 2-position can significantly enhance metabolic stability and modulate the basicity of the pyridine ring, making it a desirable feature in drug design.

While several synthetic routes are viable at the lab scale, large-scale production demands a process that is not only high-yielding but also cost-effective, safe, and environmentally conscious. The primary challenge lies in the reduction of a functional group at the 4-position without compromising the sensitive C-F bond. Catalytic hydrogenation of the corresponding nitrile (2-fluoropyridine-4-carbonitrile) has emerged as the most industrially viable method due to its high atom economy and efficiency.

Comparative Analysis of Synthetic Strategies

Before detailing the recommended protocol, it is instructive to compare the common synthetic approaches to (2-Fluoropyridin-4-yl)methanamine.

Synthetic Route Starting Material Key Transformation Advantages Disadvantages & Scalability Issues
Route 1 (Recommended) 2-Fluoropyridine-4-carbonitrileCatalytic HydrogenationHigh atom economy, clean conversion, relatively simple workup.Requires specialized high-pressure hydrogenation equipment; catalyst handling (pyrophoric nature of Raney Ni) requires strict safety protocols.[3][4]
Route 2 2-Fluoropyridine-4-carbaldehydeReductive AminationMilder reaction conditions compared to some reductions.Aldehyde starting material is often less stable and more expensive than the nitrile; potential for imine and other by-product formation.
Route 3 2-Fluoro-4-methylpyridineHalogenation followed by AminationUtilizes a readily available starting material.[5]Multi-step process with lower overall yield; involves hazardous halogenating agents.

Based on this analysis, the catalytic hydrogenation of 2-fluoropyridine-4-carbonitrile offers the most direct and efficient path for large-scale production.

Recommended Large-Scale Synthesis Protocol

This section details the step-by-step protocol for the catalytic hydrogenation of 2-fluoropyridine-4-carbonitrile to produce (2-Fluoropyridin-4-yl)methanamine, followed by its isolation as the hydrochloride salt.

Overall Reaction Scheme

SM 2-Fluoropyridine-4-carbonitrile INT (2-Fluoropyridin-4-yl)methanamine (Free Base) SM->INT H₂, Raney® Ni Methanol/Ammonia High Pressure FP (2-Fluoropyridin-4-yl)methanamine HCl (Final Product) INT->FP HCl in Isopropanol Crystallization

References

The Strategic Application of (2-Fluoropyridin-4-yl)methanamine Hydrochloride in the Synthesis of Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

(2-Fluoropyridin-4-yl)methanamine hydrochloride has emerged as a cornerstone building block for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitor discovery. Its utility stems from the unique electronic properties conferred by the fluorine atom on the pyridine ring. The strong electron-withdrawing nature of fluorine at the 2-position significantly activates the C2 position for nucleophilic aromatic substitution (SNAr), providing a reliable and efficient handle for molecular elaboration.[1] This activation, coupled with the primary amine functionality at the 4-methyl position, offers a versatile scaffold for constructing molecules designed to interact with specific biological targets. This guide provides an in-depth exploration of the strategic use of this compound, focusing on the synthesis of the potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, Zimlovisertib (PF-06650833), as a prime exemplar of its application.

The Rationale: Why the 2-Fluoropyridine Moiety?

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[2][3] In the context of kinase inhibitors, the 2-fluoropyridine moiety offers several distinct advantages:

  • Enhanced Binding Affinity: The electronegative fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby increasing ligand binding affinity.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[4] This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.

  • Modulation of Physicochemical Properties: Fluorine substitution can lower the basicity (pKa) of the pyridine nitrogen, which can improve cell membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties.[4]

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to its target.[2]

These properties make the 2-fluoropyridinyl scaffold a "privileged" structure in the design of molecules targeting ATP-binding sites, such as those found in kinases.

Case Study: Synthesis of IRAK4 Inhibitor Zimlovisertib (PF-06650833)

Zimlovisertib (PF-06650833) is a potent and highly selective, orally active inhibitor of IRAK4 that has been investigated for the treatment of rheumatoid arthritis and other inflammatory diseases.[5][6][7] Its synthesis showcases the strategic application of fluoropyridine chemistry to construct the core of the molecule.

Biological Target and Signaling Pathway: IRAK4

IRAK4 is a critical serine/threonine kinase that acts as a central node in the innate immune signaling cascade.[8][9] It is activated downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Upon activation, IRAK4 initiates a signaling cascade involving the recruitment of MyD88 and other IRAK family members, forming a complex known as the Myddosome.[1][8] This ultimately leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory disorders. By inhibiting IRAK4, Zimlovisertib effectively blocks this inflammatory cascade.[1][10]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NFkB_complex IκB-NF-κB IKK_complex->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB IκB Degradation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammatory_Genes Translocation AP1 AP-1 MAPK_pathway->AP1 AP1->Inflammatory_Genes Translocation Zimlovisertib Zimlovisertib (PF-06650833) Zimlovisertib->IRAK4 Inhibition

Figure 1: Simplified IRAK4 Signaling Pathway and Point of Inhibition by Zimlovisertib.
Synthetic Strategy Overview

The synthesis of Zimlovisertib relies on a convergent approach where a key pyrazolo[1,5-a]pyrimidine intermediate is first constructed. This intermediate is then coupled with the elaborate side chain. The formation of the pyrazolo[1,5-a]pyrimidine core is a critical step that leverages the reactivity of a fluorinated pyridine precursor. While the exact synthesis of the core for Zimlovisertib starts from a different precursor, a highly analogous and well-documented reaction involves the condensation of a 5-aminopyrazole with a suitable β-dicarbonyl equivalent, a common method for constructing this heterocyclic system.[11] The use of a fluoropyridine derivative in a related cyclocondensation provides a robust method for accessing the necessary scaffold.

Synthetic_Workflow A (2-Fluoropyridin-4-yl)methanamine (Starting Material Analog) C Pyrazolo[1,5-a]pyrimidine Core (Key Intermediate) A->C Cyclocondensation (Analogous Reaction) B 5-Amino-3-(trifluoromethyl)-1H-pyrazole (Nucleophile) B->C Cyclocondensation E Zimlovisertib (PF-06650833) (Final Product) C->E Amide Coupling D Elaborated Side Chain D->E Amide Coupling

Figure 2: Convergent Synthetic Workflow for Zimlovisertib.

Protocols

Protocol 1: Synthesis of a Key Pyrazolo[1,5-a]pyrimidine Intermediate (Analogous Reaction)

This protocol describes a general and robust method for the synthesis of a 7-aminopyrazolo[1,5-a]pyrimidine core, which is analogous to the core of Zimlovisertib. This reaction demonstrates the key cyclocondensation step.[12][13]

Materials:

  • 5-Amino-1H-pyrazole derivative (e.g., 5-amino-3-(trifluoromethyl)-1H-pyrazole) (1.0 eq)

  • 2-Fluoropyridine derivative (e.g., 2-fluoropyridine-4-carbonitrile) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 5-amino-1H-pyrazole derivative and the 2-fluoropyridine derivative.

  • Add NMP to dissolve the reagents (concentration typically 0.1-0.5 M).

  • Add DIPEA to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 120-150 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and stir. The product will often precipitate.

  • Collect the solid by filtration, wash with water, and then a non-polar solvent like hexanes.

  • Dry the solid under vacuum.

  • The crude product can be further purified by silica gel column chromatography or recrystallization if necessary.

Causality Behind Experimental Choices:

  • High Temperature: The SNAr reaction, while facilitated by the fluorine atom, often requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.

  • Base (DIPEA): A non-nucleophilic base is used to scavenge the HF that is generated during the reaction, driving the equilibrium towards the product.

  • Polar Aprotic Solvent (NMP): NMP is an excellent solvent for this type of reaction as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism.

Protocol 2: Amide Coupling to Synthesize Zimlovisertib (PF-06650833)

This protocol outlines the final amide coupling step to furnish Zimlovisertib from its key intermediates, as detailed in the primary literature.[5]

Materials:

  • 1-((2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methoxy)-7-methoxyisoquinoline-6-carboxylic acid (1.0 eq)

  • Pyrazolo[1,5-a]pyrimidine-7-amine intermediate (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid intermediate in DMF.

  • Add the pyrazolo[1,5-a]pyrimidine-7-amine intermediate to the solution.

  • Add DIPEA, followed by the portion-wise addition of HATU.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for completion using LC-MS (typically complete within 1-4 hours).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., methanol in dichloromethane) to yield Zimlovisertib as a solid.

Causality Behind Experimental Choices:

  • Coupling Reagent (HATU): HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form a highly reactive acyl-transfer agent, facilitating amide bond formation under mild conditions with minimal side reactions.

  • Base (DIPEA): Acts as a proton scavenger to neutralize the acid formed during the reaction and to maintain a basic environment conducive to the coupling reaction.

  • Solvent (DMF): A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.

Data Presentation

The successful application of this synthetic strategy is validated by the potent biological activity of the final compound, Zimlovisertib.

CompoundTargetIRAK4 IC50 (Enzyme Assay)PBMC IC50 (Cell-based Assay)Kinase Selectivity
Zimlovisertib (PF-06650833) IRAK40.2 nM2.4 nMHigh selectivity over a panel of 278 kinases

Data sourced from Lee et al. (2017) and MedChemExpress.[5][7]

Conclusion and Future Perspectives

This compound and its structural analogs are invaluable tools in the arsenal of the modern medicinal chemist. The strategic placement of the fluorine atom provides a reliable handle for constructing complex heterocyclic systems through efficient SNAr chemistry. The case study of Zimlovisertib (PF-06650833) powerfully illustrates how this building block can be leveraged to create highly potent and selective kinase inhibitors with promising therapeutic potential. The principles and protocols outlined in this guide serve as a foundational framework for researchers engaged in the design and synthesis of next-generation bioactive molecules, underscoring the continued importance of fluorine chemistry in drug discovery.

References

Application Notes & Protocols: Strategic Synthesis of Fluoropyridines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Pyridine Scaffolds

The pyridine ring is one of the most ubiquitous heterocycles in modern pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility make it a privileged scaffold. The strategic incorporation of fluorine into this scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and biological properties of drug candidates.[2][3][4] Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen, thereby altering bioavailability and cell permeability.[4][5][6]

Despite these advantages, the synthesis of fluoropyridines is not trivial. The electron-deficient nature of the pyridine ring presents unique challenges for many classical fluorination methods.[7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing fluoropyridine compounds. It moves beyond a mere recitation of procedures to explain the underlying mechanistic principles, helping scientists make informed decisions about the optimal synthetic route for their specific target molecule. We will explore classical methods, modern C-H functionalization techniques, and provide detailed, field-proven protocols for key transformations.

Part 1: Selecting the Optimal Synthetic Strategy

The choice of a synthetic route to a target fluoropyridine is dictated by several factors: the desired substitution pattern, the availability of starting materials, the stage of the drug discovery program (e.g., early scaffold exploration vs. late-stage functionalization), and functional group tolerance. The following decision tree provides a logical framework for navigating these choices.

G start What is your synthetic goal? sm_avail What starting material is available? start->sm_avail Building a new scaffold late_stage Is this a late-stage functionalization (LSF) of a complex molecule? start->late_stage Modifying an existing lead halex Halogen Exchange (HALEX) sm_avail->halex Chloro- or Bromo-pyridine balz Balz-Schiemann Reaction sm_avail->balz Amino-pyridine ch_act C-H Activation / Coupling sm_avail->ch_act Unfunctionalized Pyridine + Coupling Partner p1 late_stage->sm_avail No, can build from fragment ch_fluor Direct C-H Fluorination late_stage->ch_fluor Yes, direct fluorination needed photo Photoredox / Radical Methods late_stage->photo Yes, for novel connectivity

Caption: Decision tree for selecting a fluoropyridine synthesis method.

Part 2: Foundational Synthetic Methodologies

Nucleophilic Aromatic Substitution (SNAr) & Halogen Exchange (HALEX)

Nucleophilic aromatic substitution is one of the most robust and widely used methods for installing fluorine on a pyridine ring. The reaction is facilitated by the inherent electron-deficient nature of the pyridine ring, which is further activated by the ring nitrogen at the 2- and 4-positions.[8]

Causality & Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (fluoride) attacks the electron-deficient carbon bearing a leaving group (typically -Cl, -Br, or -NO₂) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the leaving group restores aromaticity and yields the fluorinated product. The stability of the Meisenheimer complex is the kinetic driver; hence, electron-withdrawing groups (EWGs) ortho or para to the leaving group significantly accelerate the reaction.[8][9] The Halogen Exchange (HALEX) process is a specific, industrially significant subset of SNAr where the leaving group is a halide.[10][11]

Caption: Mechanism of SNAr on a 2-halopyridine.

Field-Proven Insights:

  • Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective source.[10] Spray-dried KF is often preferred for its high surface area. Cesium fluoride (CsF) is more reactive but also more expensive. Tetrabutylammonium fluoride (TBAF) can be effective under milder conditions but requires strictly anhydrous environments.[12]

  • Solvents: High-boiling, polar aprotic solvents like DMSO, DMF, or sulfolane are necessary to dissolve the fluoride salt and achieve the high temperatures (150–250 °C) often required.[10]

  • Phase-Transfer Catalysts: The addition of catalysts like crown ethers (e.g., 18-crown-6) or quaternary ammonium salts can improve the solubility and nucleophilicity of the fluoride anion, sometimes allowing for lower reaction temperatures.[13]

Table 1: Comparison of HALEX Conditions for Fluorination

ParameterCondition 1: Standard KFCondition 2: CsFCondition 3: KF + PTC
Substrate Activated ChloropyridineLess Activated ChloropyridineGeneral Chloropyridines
Fluoride Source Potassium Fluoride (spray-dried)Cesium FluoridePotassium Fluoride
Solvent DMSO or SulfolaneNMP or DMFDMSO / Toluene
Temperature 180-220 °C120-180 °C130-190 °C
Catalyst NoneNone18-Crown-6 or TMAC
Typical Yield 60-90%70-95%75-95%
Advantages Cost-effective, scalable.Higher reactivity, lower temp.Improved yields, lower temp.
Disadvantages High temperatures, limited scope.High cost.Catalyst cost and removal.
The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical method for converting an aromatic amine to an aryl fluoride.[14] It remains a valuable tool, particularly when the corresponding aminopyridine is readily available.

Causality & Mechanism: The reaction involves two key steps.[15] First, the aminopyridine is treated with nitrous acid (generated in situ from NaNO₂) in the presence of fluoroboric acid (HBF₄) or HF to form a stable pyridyldiazonium tetrafluoroborate salt.[14][16] Second, this isolated salt is subjected to thermal or photochemical decomposition.[15][17] The diazonium group is expelled as nitrogen gas, generating a highly reactive aryl cation intermediate, which is then trapped by the fluoride from the BF₄⁻ counter-anion.[15][16]

Field-Proven Insights:

  • Safety: The thermal decomposition of diazonium salts can be highly exothermic and potentially explosive, requiring careful temperature control and appropriate safety precautions, especially on a large scale.[16][18]

  • Innovations: Modern variations have improved the safety and efficiency of this reaction. Using ionic liquids as solvents can lead to smoother decomposition.[17] Photochemical decomposition can often be performed at lower temperatures.[15][17] Recent work has also shown that hypervalent iodine(III) compounds can catalyze the reaction under much milder conditions (25–60 °C).[18]

Part 3: Modern & Late-Stage Fluorination Strategies

The ability to introduce fluorine atoms into complex, highly functionalized molecules at a late stage of a synthetic sequence is a primary goal of modern medicinal chemistry. This "late-stage functionalization" (LSF) allows for the rapid generation of analogs from a common advanced intermediate, accelerating structure-activity relationship (SAR) studies.[19]

Direct C–H Fluorination

Directly converting a C–H bond to a C–F bond is the most atom-economical approach to fluorination. Significant progress has been made in the direct fluorination of pyridines, particularly at the C-2 position.

Causality & Mechanism: A highly effective method developed by Hartwig and coworkers utilizes silver(II) fluoride (AgF₂) for the direct fluorination of pyridines and diazines at the position alpha to the nitrogen.[20][21] The proposed mechanism involves coordination of the basic pyridine nitrogen to the silver center, which facilitates a C–H activation event to form an organosilver intermediate. Subsequent oxidative fluorination then furnishes the 2-fluoropyridine product.[21] This inherent directing effect of the ring nitrogen provides excellent regioselectivity for the 2-position.[20][21]

Field-Proven Insights:

  • Substrate Scope: The reaction is remarkably tolerant of many functional groups, but is not compatible with free amines, alcohols, or electron-rich heterocycles.[20] Pyridines with electron-donating or neutral substituents generally give higher yields than those with multiple electron-withdrawing groups.[20]

  • Tandem Reactions: The resulting 2-fluoropyridines are excellent substrates for subsequent SNAr reactions. Fluorine is a much better leaving group than chlorine in this context (e.g., the reaction of 2-fluoropyridine with NaOEt is ~320 times faster than 2-chloropyridine).[20] This allows for a powerful tandem C–H fluorination/SNAr sequence to install a wide variety of nucleophiles at the 2-position under mild conditions.[20][21]

G sub Pyridine-containing Lead Compound step1 Direct C-H Fluorination (AgF₂) sub->step1 inter 2-Fluoropyridine Intermediate step1->inter step2 SNAr Reaction (Various Nucleophiles, Nu⁻) inter->step2 prod Diversified Analogs (2-Nu-Pyridines) step2->prod

Caption: Tandem C-H Fluorination / SNAr workflow.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful platform for forging C–F bonds under exceptionally mild conditions.[22] These methods often rely on single-electron transfer (SET) processes to generate radical intermediates that would be inaccessible through traditional thermal pathways.

Causality & Mechanism: A common strategy involves the photoredox-mediated coupling of radical precursors. For example, a method for synthesizing 3-fluoropyridines involves the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers.[23] An iridium-based photocatalyst, upon irradiation with blue light, reduces the C–I bond to generate a radical. This radical adds to the silyl enol ether, and after a subsequent oxidation and cyclization/condensation with ammonia, the 3-fluoropyridine ring is formed.[23]

Field-Proven Insights:

  • Mild Conditions: A key advantage is the use of visible light at or near room temperature, which imparts exceptional functional group tolerance.[22]

  • Versatility: Photoredox catalysis enables a wide array of transformations beyond direct fluorination, including trifluoromethylation and perfluoroalkylation, significantly expanding the synthetic toolbox.[22]

Part 4: Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized for specific substrates. Standard laboratory safety procedures should always be followed.

Protocol 1: HALEX Fluorination of 2,3,5-Trichloropyridine

This protocol is adapted from established industrial processes for preparing key agrochemical intermediates.[24]

Objective: To selectively replace the chlorine at the 2-position of 2,3,5-trichloropyridine with fluorine.

Materials:

  • 2,3,5-Trichloropyridine (1.0 eq)

  • Spray-dried Potassium Fluoride (KF, 1.2 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phase-transfer catalyst (e.g., Tetrabutylammonium chloride, 0.05 eq) (Optional, but recommended)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,3,5-trichloropyridine, spray-dried KF, and the phase-transfer catalyst.

  • Add anhydrous DMSO to the flask (approx. 3-4 mL per gram of trichloropyridine).

  • Begin vigorous stirring and flush the system with nitrogen.

  • Heat the reaction mixture to 190-200 °C using a heating mantle with a temperature controller.

  • Causality Check: The high temperature is crucial for overcoming the activation energy of the SNAr reaction, and DMSO is used for its high boiling point and ability to partially solvate the KF.[11]

  • Monitor the reaction progress by GC-MS or TLC (e.g., every 4-6 hours). The reaction typically takes 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water (approx. 10x the volume of DMSO). This will precipitate the product and dissolve the inorganic salts.

  • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 2-fluoro-3,5-dichloropyridine.

  • Expected Yield: 70-85%.

Protocol 2: Late-Stage C-H Fluorination of a Substituted Pyridine

This protocol is based on the tandem C-H fluorination/SNAr methodology developed by Hartwig.[20][21]

Objective: To install a fluorine atom at the 2-position of a complex pyridine-containing molecule.

Materials:

  • Substituted Pyridine Substrate (1.0 eq)

  • Silver(II) Fluoride (AgF₂, 1.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Celatom® or other filtration aid

Procedure:

  • Critical Step: AgF₂ is hygroscopic and water-sensitive. While the reaction can be performed without rigorous exclusion of air, using anhydrous solvent and minimizing exposure to ambient moisture is critical for reproducibility.[21] Assembling the reaction in a glovebox is ideal, but not strictly necessary if handled quickly.

  • In a dry vial, add the pyridine substrate and anhydrous acetonitrile (to make a ~0.1 M solution).

  • Add AgF₂ to the solution in one portion. The mixture will typically turn dark brown or black.

  • Seal the vial and stir vigorously at room temperature. The reaction is often complete within 1-2 hours.

  • Causality Check: The reaction proceeds at room temperature due to the high reactivity of AgF₂ and the nitrogen-directed C-H activation mechanism.[20]

  • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate.

  • Filter the reaction mixture through a pad of Celatom® to remove the silver salts. Wash the pad thoroughly with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude 2-fluoropyridine intermediate is often clean enough to be used directly in the subsequent SNAr step. If necessary, it can be purified by silica gel chromatography.

  • Expected Yield: 80-98%.

Protocol 3: Classical Balz-Schiemann Reaction for 4-Fluoropyridine

This protocol is a representative procedure for the classical Balz-Schiemann reaction.[25]

Objective: To synthesize 4-fluoropyridine from 4-aminopyridine.

Materials:

  • 4-Aminopyridine (1.0 eq)

  • Fluoroboric acid (HBF₄, 48% in H₂O, ~3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Ice

Procedure:

  • In a beaker, dissolve 4-aminopyridine in fluoroboric acid and cool the solution to 0-5 °C in an ice-water bath.

  • Prepare a solution of sodium nitrite in a minimal amount of cold water.

  • Critical Step: Add the sodium nitrite solution dropwise to the cold aminopyridine solution with vigorous stirring. Maintain the temperature strictly between 0-10 °C. Diazotization is exothermic, and temperature control is crucial for safety and to prevent premature decomposition.[25]

  • After the addition is complete, a precipitate of 4-pyridyldiazonium tetrafluoroborate should form. Continue stirring in the ice bath for an additional 30 minutes.

  • Collect the diazonium salt by vacuum filtration, wash it with a small amount of ice-cold water, followed by cold ethanol, and finally diethyl ether.

  • Dry the salt thoroughly under vacuum. DO NOT use heat. The dry diazonium salt is shock-sensitive.

  • For the decomposition step, place the dry salt in a flask fitted with a condenser and a trap for BF₃ gas (e.g., a sodium hydroxide scrubber).

  • Heat the salt gently and carefully in an oil bath. The decomposition will begin, evidenced by the evolution of nitrogen gas. Control the heating rate to maintain a steady, not vigorous, gas evolution.

  • The product, 4-fluoropyridine, can be isolated by vacuum distillation directly from the reaction flask.

  • Expected Yield: 20-50%. The yield can be variable, and this method highlights the challenges of the classical approach.

References

detailed experimental procedure for synthesis of 4-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

4-Fluoropyridine is a pivotal building block in the development of pharmaceuticals and advanced materials, valued for its ability to introduce fluorine into molecular scaffolds, thereby modulating electronic properties and metabolic stability. While commercially available, its cost can be prohibitive for large-scale applications, making a reliable in-house synthesis protocol highly desirable. This document provides a comprehensive, field-proven guide for the synthesis of 4-fluoropyridine via the Balz-Schiemann reaction, starting from the readily available precursor, 4-aminopyridine. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol with explanations for critical process choices, and outline essential safety measures, purification techniques, and characterization data.

Introduction and Scientific Principle

The synthesis of aryl fluorides is a cornerstone of modern organic chemistry. Among the various methods, the Balz-Schiemann reaction remains one of the most practical and reliable routes for introducing a fluorine atom onto an aromatic ring.[1] This reaction proceeds through two fundamental stages:

  • Diazotization: A primary aromatic amine, in this case, 4-aminopyridine, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[2] For this specific synthesis, fluoroboric acid (HBF₄) is employed. It serves the dual purpose of providing the acidic medium and acting as the source of the tetrafluoroborate (BF₄⁻) counter-ion, which forms a relatively stable and isolable pyridyldiazonium tetrafluoroborate intermediate.[3]

  • Fluoro-dediazoniation: The resulting diazonium salt is subsequently decomposed, typically by gentle heating. This process involves the elimination of nitrogen gas (N₂) and the formation of a highly reactive aryl cation. The tetrafluoroborate anion then serves as a nucleophilic fluoride source, delivering F⁻ to the cation to yield the final 4-fluoropyridine product, along with boron trifluoride (BF₃) gas.[1][3]

A significant challenge in this synthesis is the inherent instability of the 4-fluoropyridine product, especially in aqueous or acidic environments.[4][5][6] This instability can lead to the formation of N-(4'-pyridyl)-4-pyridone and gummy polymeric byproducts, which severely complicate the isolation and purification process.[4] Therefore, meticulous control over reaction temperature and pH during the work-up is paramount for success.

Experimental Workflow Diagram

The overall process for the synthesis of 4-fluoropyridine is outlined below.

SynthesisWorkflow Figure 1: Synthesis Workflow for 4-Fluoropyridine cluster_synthesis Part A: Diazotization cluster_decomp Part B: Decomposition & Work-up cluster_purification Part C: Purification A 1. Dissolve 4-Aminopyridine in 42% HBF₄ (aq) (Heat to 40°C) B 2. Cool to 5-7°C to form 4-Pyridylammonium Tetrafluoroborate Suspension A->B C 3. Add NaNO₂ (aq) slowly (Maintain T < 10°C) B->C D 4. Warm to 25°C (Decomposition, N₂ evolution) C->D Reaction Complete E 5. Neutralize with cold aq. NaHCO₃ D->E F 6. Extract with CH₂Cl₂ E->F G 7. Dry Organic Layer (e.g., CaH₂) F->G Combined Organic Phases H 8. Vacuum Distillation G->H I Pure 4-Fluoropyridine (Product) H->I

Caption: Figure 1: Synthesis Workflow for 4-Fluoropyridine.

Reagents and Materials

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Role
4-AminopyridineC₅H₆N₂94.1114.4 g153Starting Material
Fluoroboric Acid (42% aq.)HBF₄87.8175 mL~440Acid & Fluoride Source
Sodium NitriteNaNO₂69.0012.0 g174Diazotizing Agent
Sodium BicarbonateNaHCO₃84.0130.0 g357Neutralizing Base
DichloromethaneCH₂Cl₂84.93400 mL-Extraction Solvent
Calcium HydrideCaH₂42.09~5 g-Drying Agent

Detailed Synthesis Protocol

Part A: Diazotization (Formation of 4-Pyridyldiazonium Tetrafluoroborate)
  • Preparation: To a 200 mL two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 75 mL of 42% aqueous fluoroboric acid (HBF₄).

  • Dissolution: Add 14.4 g (153 mmol) of 4-aminopyridine to the flask. Gently heat the mixture to approximately 40°C with stirring to achieve complete dissolution.

  • Precipitation of Ammonium Salt: Cool the resulting solution in an ice-water bath. As the temperature drops to between 5–7°C, fine white crystals of 4-pyridylammonium tetrafluoroborate will precipitate, forming a suspension.[4]

  • Diazotization Reaction: Prepare a solution of 12.0 g (174 mmol) of sodium nitrite in 25 mL of deionized water. Add this solution slowly and dropwise to the cold suspension over a period of about 90 minutes.

    • Causality: The slow addition is critical to control the exothermic reaction and prevent the temperature from rising above 10°C. A temperature spike can cause premature decomposition of the unstable diazonium salt, significantly reducing the yield.[4]

  • Completion: As the diazotization proceeds, the suspended crystals will gradually dissolve, and the mixture will turn into a pale yellow or orange, unclear solution. After the addition is complete, continue stirring the reaction mixture in the ice bath (5–10°C) for an additional 30 minutes to ensure the reaction goes to completion.[4]

Part B: Decomposition, Isolation, and Work-up
  • Decomposition: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 25°C). You will observe gas evolution (N₂) as the 4-pyridyldiazonium salt decomposes.

  • Neutralization: In a separate large beaker (1 L), prepare a neutralizing solution by dissolving 30.0 g (357 mmol) of sodium bicarbonate (NaHCO₃) in 200 mL of water. Cool this solution in an ice bath.

  • Quenching: Slowly and carefully add the reaction mixture from step 6 to the cold NaHCO₃ solution with vigorous stirring.

    • Causality: This step neutralizes the highly acidic reaction mixture. It is performed slowly and at a low temperature to prevent the hydrolysis and polymerization of the acid-sensitive 4-fluoropyridine product.[4][5] The neutralization often results in the formation of brown, gummy precipitates (polymeric material).[4]

  • Initial Separation: Decant the majority of the liquid away from the gummy solids. Filter the remaining suspension through a loose cotton plug in a funnel to remove the precipitate. Combine the decanted liquid and the filtrate.[4]

    • Experience Note: This modified separation technique prevents the gummy material from clogging the stopcock of a separatory funnel during extraction.

  • Extraction: Transfer the combined aqueous solution to a 500 mL separatory funnel and extract with dichloromethane (2 x 200 mL).

  • Drying: Combine the organic layers. To rigorously remove any residual water, which can degrade the product, dry the solution over calcium hydride (CaH₂) until gas evolution ceases. Alternatively, anhydrous sodium sulfate or magnesium sulfate can be used, but CaH₂ is highly effective.[4]

Part C: Purification
  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Distillation: Concentrate the filtrate on a rotary evaporator to remove the bulk of the dichloromethane. Purify the remaining crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling between 104–108°C .[4]

    • Experience Note: It is crucial to monitor the distillation closely. Once the bulk of the product has distilled, lower the heat to prevent overheating and potential decomposition of the residue. The pure product is a colorless liquid that may freeze if cooled to -40°C.[4]

Characterization

The identity and purity of the synthesized 4-fluoropyridine should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃): δ 8.62–8.58 (m, 2H, positions 2,6), 7.06–7.02 (m, 2H, positions 3,5).[4] The presence of residual CH₂Cl₂ may be observed at ~5.30 ppm.

  • Boiling Point: 108°C at 757 mmHg.[4]

Safety and Handling Precautions

This procedure involves hazardous materials and potentially energetic reactions. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Chemical Hazards:

    • Fluoroboric Acid (HBF₄): Highly corrosive and can cause severe skin and eye burns. It may contain traces of Hydrofluoric Acid (HF).[7] Always wear a face shield, lab coat, and heavy-duty gloves (neoprene or butyl rubber) when handling.[8] Ensure calcium gluconate gel is readily available as a first-aid antidote for potential HF exposure.[9]

    • Sodium Nitrite (NaNO₂): A strong oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

    • Diazonium Salts: While the tetrafluoroborate salt is relatively stable in solution, isolated diazonium salts can be explosive when dry.[3] This protocol is designed to avoid isolation of the dry salt.

    • 4-Fluoropyridine (Product): Flammable liquid and an irritant to the eyes, respiratory system, and skin.[10]

  • Procedural Hazards:

    • Exothermic Reactions: Both the diazotization and the neutralization steps are exothermic. Strict temperature control is essential to prevent runaway reactions.

    • Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas, and neutralization releases carbon dioxide. Ensure adequate ventilation and avoid performing the reaction in a sealed vessel.

References

Troubleshooting & Optimization

resolving solubility issues of (2-Fluoropyridin-4-yl)methanamine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for (2-Fluoropyridin-4-yl)methanamine hydrochloride (CAS 859164-65-1).[1][2][3][4] As a hydrochloride salt, this compound possesses ionic characteristics that lead to high polarity. While this often enhances aqueous solubility, it simultaneously presents a significant challenge for researchers working with non-polar organic solvents common in synthesis, purification, and formulation. Amine salts generally exhibit greater water solubility compared to their free base forms.[5] This guide provides in-depth troubleshooting strategies and detailed protocols to effectively address and resolve these solubility issues, ensuring the successful progression of your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound insoluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene?

Answer: The core of the issue lies in the fundamental chemical principle of "like dissolves like."

  • This compound is an ammonium salt. The protonation of the primary amine group creates a positive charge, which is balanced by a chloride anion (Cl⁻). This ionic nature makes the compound highly polar, similar to table salt.

  • Common Organic Solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Ethyl Acetate are significantly less polar or non-polar. There is a large mismatch in polarity, preventing the solvent molecules from effectively solvating the ions of the hydrochloride salt.

The diagram below illustrates this polarity mismatch, which is the root cause of the poor solubility.

cluster_0 The Problem: Polarity Mismatch Salt (2-Fluoropyridin-4-yl)methanamine HCl (Ionic Salt, High Polarity) Result Insoluble / Poor Solubility Salt->Result Cannot Solvate Ions Solvent DCM, THF, Toluene (Covalent, Low Polarity) Solvent->Result Weak Interaction

Caption: Polarity mismatch between the ionic salt and non-polar organic solvent.

Q2: What are the recommended solvents if I need to dissolve the compound as the hydrochloride salt?

Answer: To dissolve the salt form directly, you must use highly polar solvents capable of solvating ions.

Polar aprotic solvents are often the first choice. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful solvents for a wide array of organic materials, including many salts.[6][7] Methanol, a polar protic solvent, can also be effective.

Table 1: Recommended Solvents for this compound

SolventTypePolarity IndexTypical ObservationsCautions & Considerations
DMSO Polar Aprotic7.2Generally good solubility.[6][7]High boiling point (189 °C); difficult to remove. Can interfere with some reactions.
DMF Polar Aprotic6.4Often shows good solubility.[8]High boiling point (153 °C); can decompose to dimethylamine.
Methanol Polar Protic5.1Moderate to good solubility.Can act as a nucleophile in some reactions. Relatively easy to remove.
Water Polar Protic10.2High solubility is expected.Not suitable for most organic reactions sensitive to water.

Note: Always perform a small-scale solubility test before committing a large quantity of material.

Q3: My downstream application requires a non-polar aprotic solvent. How can I make the compound soluble?

Answer: The most robust and widely accepted strategy is to convert the hydrochloride salt into its corresponding free base .[5] The free base is the neutral form of the amine.[5] By removing the ionic charge, the molecule becomes significantly less polar and, consequently, much more soluble in organic solvents like DCM, Ethyl Acetate, or THF.

This conversion is a simple acid-base reaction where a mild base is used to neutralize the hydrochloric acid component of the salt.

cluster_workflow General Workflow: Salt-to-Freebase Conversion Start Start: Insoluble HCl Salt in Organic Solvent (e.g., DCM) AddBase Step 1: Add Aqueous Base (e.g., sat. NaHCO₃ soln.) Start->AddBase Extract Step 2: Liquid-Liquid Extraction (Shake in Separatory Funnel) AddBase->Extract Separate Step 3: Separate Layers (Aqueous & Organic) Extract->Separate Dry Step 4: Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Separate->Dry End Result: Soluble Free Base in Organic Solvent Dry->End

Caption: Workflow for converting the hydrochloride salt to its soluble free base form.

Q4: Can you provide a detailed, step-by-step protocol for the free base conversion?

Answer: Absolutely. This protocol is a standard, reliable method for generating a solution of the free base amine, adapted from well-established organic synthesis procedures.[9]

Experimental Protocol: Free Base Generation via Liquid-Liquid Extraction

Objective: To convert this compound into its free base form and dissolve it in an organic solvent (e.g., Dichloromethane).

Materials:

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (Sat. NaHCO₃) or 5% aqueous sodium carbonate (Na₂CO₃) solution.

  • Deionized Water

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, beakers

  • pH paper or pH meter

Procedure:

  • Initial Dissolution/Suspension:

    • In an appropriately sized Erlenmeyer flask or round-bottomed flask, add the this compound.

    • Add the desired organic solvent (e.g., DCM, 10-20 mL per gram of salt). The salt will likely not dissolve and will form a suspension.

  • Transfer to Separatory Funnel:

    • Transfer the suspension to a separatory funnel. Rinse the flask with a small additional volume of the organic solvent and add it to the funnel to ensure a complete transfer.

  • Base Wash (The Conversion Step):

    • Slowly add a volume of saturated aqueous NaHCO₃ solution to the separatory funnel, approximately equal to the volume of the organic solvent.

    • Causality: The bicarbonate anion (HCO₃⁻) is a weak base that will deprotonate the pyridinium amine, forming the neutral free base, water, and CO₂ gas. The free base is now soluble in the organic layer.

    • Caution: Stopper the funnel immediately and invert it gently, venting frequently to release the pressure from the CO₂ gas that evolves. Failure to vent can cause a dangerous pressure buildup.

    • Once the initial gas evolution subsides, shake the funnel vigorously for 1-2 minutes.

  • Phase Separation & Validation:

    • Allow the layers to separate completely. The upper layer will be aqueous (if using DCM) or the lower layer (if using EtOAc, check densities).

    • Self-Validation: Drain a small portion of the lower aqueous layer and test its pH with pH paper. It should be basic (pH > 8). If it is still acidic or neutral, add more NaHCO₃ solution and repeat step 3. This confirms that the neutralization is complete.

  • Aqueous Layer Removal:

    • Carefully drain and discard the lower aqueous layer.

  • Washing the Organic Layer:

    • Add a volume of deionized water to the funnel, shake for 30 seconds, allow the layers to separate, and discard the aqueous layer. This removes residual bicarbonate.

    • Add a volume of brine to the funnel, shake for 30 seconds, and discard the aqueous layer. Causality: The brine wash helps to remove bulk water from the organic layer, making the subsequent drying step more efficient.

  • Drying:

    • Drain the organic layer containing your free base into a clean, dry Erlenmeyer flask.

    • Add a scoop of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. This indicates all water has been absorbed.

  • Final Solution:

    • Filter or decant the dried organic solution away from the drying agent. The resulting clear solution now contains the (2-Fluoropyridin-4-yl)methanamine free base and is ready for use in your reaction.

Q5: What is "salt disproportionation" and should I be concerned about it?

Answer: Salt disproportionation is a phenomenon where a salt converts back to its less soluble free base form, often observed in suspensions or when the pH of a solution changes.[10][11]

For example, if you prepare a suspension of the hydrochloride salt in a medium that isn't sufficiently acidic, the salt can slowly neutralize the medium, raising the pH. If the pH rises above a certain value (known as pHmax), the free base will begin to precipitate out of the solution, as it is much less soluble.[10]

When to be concerned:

  • Formulation Studies: When preparing suspensions for toxicological or pharmaceutical studies, maintaining the stability of the salt form is critical.[10][11]

  • Buffered Reactions: If your reaction is run in a buffered system, ensure the pH is low enough to keep the amine protonated and in its salt form if that is what's desired.

For most standard organic synthesis applications where the goal is to use the free base, disproportionation is not a concern; in fact, you are intentionally causing it via the addition of a base.

References

stability and degradation of (2-Fluoropyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Fluoropyridin-4-yl)methanamine hydrochloride

Introduction

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals utilizing this compound (CAS: 859164-65-1). As a critical building block in medicinal chemistry and a component in various research applications, understanding its stability and degradation profile is paramount for ensuring experimental reproducibility and the integrity of results. This document provides in-depth, experience-driven answers to common questions, troubleshooting guidance for experimental challenges, and validated protocols to support your work.

Section 1: Product Handling and Storage Fundamentals

This section addresses the most immediate questions regarding the proper care and handling of the compound upon receipt and for long-term use.

Q1: What are the recommended storage conditions for this compound?

Proper storage is the first line of defense against degradation. The compound should be stored under controlled conditions to maintain its purity and stability.

Answer: As a solid, this compound is chemically stable under standard room temperature conditions. However, for long-term integrity and to prevent gradual degradation from atmospheric moisture or contaminants, the following conditions are essential.

ConditionSpecificationRationale
Temperature 2-8°C or as specified by the supplier.Reduces the rate of potential solid-state degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The amine group can be susceptible to oxidation over long periods.
Container Keep in the original, tightly sealed container.[1][2]Prevents moisture ingress, which can lead to hydrolysis or clumping.
Location A dry, cool, and well-ventilated place.[1][2]Ensures a stable environment and safety.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[3][4]Avoids direct chemical reactions that would degrade the compound.
Q2: How should I prepare stock solutions and how stable are they?

The stability of the compound in solution is often lower than in its solid state. The choice of solvent and storage conditions is critical.

Answer: While specific stability data for this compound in various solvents is not extensively published, we can establish best practices based on analogous compounds like its chloro-substituted counterparts.[5][6]

For preparing stock solutions, use high-purity, anhydrous solvents such as DMSO or ethanol. After preparation, it is crucial to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[5]

Recommended Solution Storage:

  • -20°C: Suitable for short-term storage, typically stable for up to 1 month.[5][7]

  • -80°C: Recommended for long-term storage, potentially stable for 6 months or more.[5][7]

Always seal containers tightly and protect them from moisture.[5] If you observe any precipitation upon thawing, gently warm and vortex the solution to ensure it is fully redissolved before use.

Section 2: Understanding Compound Stability and Degradation

This section explores the chemical vulnerabilities of this compound. The following degradation pathways are proposed based on the chemical structure and established reactivity of similar fluorinated pyridine compounds.[8]

Q3: What are the primary chemical liabilities and potential degradation pathways for this molecule?

Answer: The structure of this compound contains two key reactive sites: the fluorine atom on the pyridine ring and the primary amine group. These sites are susceptible to specific degradation reactions under common experimental stress conditions.

  • Hydrolysis: The C-F bond on the pyridine ring is activated towards nucleophilic aromatic substitution. Under acidic or basic aqueous conditions, the fluorine atom can be displaced by a hydroxyl group, leading to the formation of (2-Hydroxypyridin-4-yl)methanamine. This is a common degradation pathway for fluoropyridine derivatives.[8]

  • Oxidation: The primary amine is susceptible to oxidation. Exposure to strong oxidizing agents or even atmospheric oxygen over extended periods, potentially catalyzed by metal ions, can lead to various oxidation products. Furthermore, the pyridine nitrogen atom can be oxidized to form the corresponding N-oxide.[8]

G cluster_main cluster_paths A (2-Fluoropyridin-4-yl)methanamine (Parent Compound) B Hydrolysis Product (2-Hydroxypyridin-4-yl)methanamine A->B  Acid/Base (H₂O) (Nucleophilic Substitution)   C Oxidation Product (N-Oxide Derivative) A->C  Oxidizing Agent (e.g., H₂O₂) (N-Oxidation)  

Caption: Potential degradation pathways for (2-Fluoropyridin-4-yl)methanamine.

Section 3: Troubleshooting Guide for Experimental Anomalies

Encountering unexpected results is a common part of research. This section provides a logical framework for diagnosing issues that may be related to the stability of your compound.

Q4: I am seeing unexpected peaks in my HPLC/LC-MS analysis. How can I determine their origin?

Answer: Unexpected peaks can arise from several sources: degradation of the target compound, contamination from your experimental setup, or impurities from the starting material. A systematic approach is required for identification.

G cluster_checks Initial Checks cluster_analysis Peak Analysis cluster_conclusion start Unexpected Peak Observed in HPLC/LC-MS check_blank 1. Analyze a Blank (Solvent/Mobile Phase Only) start->check_blank check_placebo 2. Analyze a Placebo (All reagents except compound) check_blank->check_placebo If peak is present analyze_ms 3. Analyze Peak with MS check_placebo->analyze_ms If peak is absent conclusion_contaminant Likely Contaminant from System/Reagents check_placebo->conclusion_contaminant If peak is present compare_mass Compare m/z to Potential Degradation Products (e.g., +16 for N-Oxide, -F+OH for Hydrolysis) analyze_ms->compare_mass no_match No Logical Mass Match compare_mass->no_match conclusion_degradant Likely Degradation Product (Correlate with stress conditions) compare_mass->conclusion_degradant Mass matches logical transformation conclusion_impurity Likely Starting Material Impurity or Contaminant no_match->conclusion_impurity

Caption: Workflow for troubleshooting unexpected analytical peaks.

Troubleshooting Steps:

  • Confirm System Purity: First, inject a blank sample containing only your mobile phase or solvent. If the peak is present, it indicates contamination in your analytical system or solvents.[8]

  • Check Reagents: If the blank is clean, prepare a "placebo" sample containing all reaction components except for the this compound. This will identify contaminants originating from other reagents.[8]

  • Analyze by Mass Spectrometry (MS): If the peak only appears when your compound is present, it is either a starting impurity or a degradation product. Use high-resolution MS to get an accurate mass.

    • Hydrolysis Product: Look for a mass corresponding to the replacement of fluorine with a hydroxyl group (a mass change of approximately +1.99 Da).

    • Oxidation Product: Look for a mass corresponding to the addition of an oxygen atom (a mass change of +15.99 Da).[8]

  • Perform a Forced Degradation Study: Intentionally stress a sample of the compound (e.g., with mild acid or base) and see if your unknown peak increases in intensity. This provides strong evidence that it is a degradation product.

Q5: My experimental yield is low or my bioassay results are inconsistent, but my HPLC shows a major peak for the starting material. What could be the issue?

Answer: This scenario can be particularly frustrating. If significant degradation isn't apparent, other, more subtle issues may be at play.

  • Adsorption to Surfaces: Highly polar or charged molecules can adsorb to the surfaces of glass or plastic labware, especially at low concentrations. This effectively reduces the concentration of the compound in your solution without generating new peaks.

    • Solution: Consider using silanized glassware or polypropylene tubes to minimize surface binding.[8] Preparing solutions at a slightly higher concentration can also help mitigate the relative loss to surfaces.

  • Formation of Inactive Isomers or Aggregates: While less common for this specific molecule, some compounds can isomerize or form aggregates in solution that may be less active or chromatographically indistinguishable from the parent compound under certain conditions.

  • Incompatibility with Assay Components: The compound could be reacting with a component of your assay buffer or media, leading to a loss of activity without producing a distinct, stable degradation product that is easily observed by HPLC.

Section 4: Key Experimental Protocols

To ensure consistency and minimize degradation, follow these validated starting-point protocols.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Weighing: Accurately weigh the required amount of this compound (MW: 162.59 g/mol )[1] in a clean vial. For 1 mL of a 10 mM solution, you would need 1.63 mg.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO.

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (to 30-37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the stock solution into single-use, low-adsorption (polypropylene) microcentrifuge tubes. Store immediately at -80°C for long-term use.

Protocol 2: General Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify its primary degradation products, helping to validate a stability-indicating analytical method.[9][10]

  • Prepare a 1 mg/mL Solution: Dissolve the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Keep a vial of the initial solution in an oven at 60°C.

    • Control: Keep a vial of the initial solution at room temperature, protected from light.

  • Incubation: Let the vials sit for a predetermined time (e.g., 24 hours). It is wise to pull time points earlier (e.g., 2, 4, 8 hours) to observe the degradation progress.

  • Analysis: At each time point, withdraw an aliquot. For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase and analyze immediately by a suitable HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. Look for the appearance of new peaks and a decrease in the area of the parent peak. Use MS data to identify the new peaks as described in Q4.

References

Technical Support Center: Optimizing Reaction Yields for (2-Fluoropyyridin-4-yl)methanamine Hydrochloride Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Fluoropyridin-4-yl)methanamine hydrochloride substitutions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we will delve into the nuances of optimizing reaction yields, troubleshooting common issues, and ensuring the scientific integrity of your experimental outcomes.

Introduction: The Chemistry of (2-Fluoropyridin-4-yl)methanamine

This compound is a valuable reagent in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituent on the pyridine ring. The electron-withdrawing nature of fluorine activates the 2-position for nucleophilic aromatic substitution, making it a key synthon for introducing the 2-fluoropyridinylmethyl moiety into target molecules.[1][2] However, its reactivity also presents challenges that can lead to suboptimal reaction yields and the formation of impurities. This guide provides practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation or N-acylation yield with this compound consistently low?

A1: Low yields in these reactions often stem from several factors:

  • Incomplete Deprotonation: As a hydrochloride salt, the primary amine is protonated. A stoichiometric amount of base is required to generate the free amine, which is the active nucleophile. Insufficient base will result in unreacted starting material.

  • Competing Reactions: The pyridine nitrogen can also act as a nucleophile, leading to undesired side products.

  • Steric Hindrance: Bulky alkylating or acylating agents can sterically hinder the approach to the primary amine, slowing down the reaction rate.

  • Solvent Choice: The solubility of the hydrochloride salt and the free amine can vary significantly in different organic solvents. A solvent that does not fully dissolve the reactants will lead to a heterogeneous reaction mixture and poor yields.

Q2: What are the best practices for handling this compound?

A2: This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3][4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid inhalation of dust or fumes.

Q3: Can I use the Boc-protected form of (2-Fluoropyridin-4-yl)methanamine for my reaction?

A3: Yes, using the N-Boc protected version is an excellent strategy, particularly for complex syntheses. The Boc (tert-butoxycarbonyl) group protects the primary amine from unwanted side reactions.[6][7] The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free amine for subsequent transformations.[6][8]

Troubleshooting Guides for Common Substitution Reactions

This section provides detailed protocols and troubleshooting advice for key substitution reactions involving (2-Fluoropyridin-4-yl)methanamine.

Workflow for Handling the Hydrochloride Salt

The initial step in most reactions is the liberation of the free amine from its hydrochloride salt.

G cluster_0 Free Amine Generation Start (2-Fluoropyridin-4-yl)methanamine Hydrochloride Base Add Base (e.g., Et3N, DIPEA) in appropriate solvent Start->Base 1. Stoichiometric equivalent Stir Stir at Room Temperature Base->Stir 2. Ensure complete dissolution FreeAmine Free Amine in Solution Stir->FreeAmine 3. Ready for reaction

Caption: Workflow for generating the free amine.

N-Alkylation

N-alkylation introduces an alkyl group onto the primary amine. A common challenge is over-alkylation, leading to the formation of tertiary amines.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, CH3CN), add a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.2 eq) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Troubleshooting Guide: N-Alkylation

Observed ProblemPotential CauseRecommended Solution
Low Conversion Insufficient base, poor solubility of starting material, or unreactive alkylating agent.Add an additional 0.1-0.2 eq of base. Try a different solvent or a combination of solvents. Use a more reactive alkylating agent (e.g., iodide instead of bromide).
Over-alkylation Excess alkylating agent or prolonged reaction time.Use a 1:1 stoichiometry of amine to alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed.
Multiple Spots on TLC Formation of side products, such as reaction at the pyridine nitrogen.Lower the reaction temperature. Consider using a protecting group strategy if side reactions are significant.
N-Acylation

N-acylation introduces an acyl group to the primary amine, forming an amide. This reaction is generally high-yielding.

Experimental Protocol:

  • Generate the free amine of (2-Fluoropyridin-4-yl)methanamine as described previously.

  • In a separate flask, dissolve the acylating agent (e.g., acid chloride or anhydride) (1.0-1.1 eq) in an aprotic solvent (e.g., DCM, THF).

  • Cool the amine solution to 0 °C.

  • Add the acylating agent solution dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous bicarbonate solution and brine.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.

Troubleshooting Guide: N-Acylation

Observed ProblemPotential CauseRecommended Solution
Low Yield Hydrolysis of the acylating agent by moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an Oil The product may be amorphous or have a low melting point.Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If unsuccessful, purify by column chromatography.
Incomplete Reaction Sterically hindered acylating agent or insufficient reaction time.Increase the reaction temperature or allow the reaction to stir for a longer period.
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9][10] This method avoids the over-alkylation issues associated with direct N-alkylation.[11]

G cluster_1 Reductive Amination Pathway Amine (2-Fluoropyridin-4-yl)methanamine (Free Base) Imine Imine/Iminium Ion Formation Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Reduction Reduction Imine->Reduction Add Reducing Agent (e.g., NaBH(OAc)3) Product Substituted Amine Reduction->Product

Caption: General pathway for reductive amination.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloroethane (DCE), THF), add a mild acid catalyst such as acetic acid (optional, 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq), portion-wise.[9][12]

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Reductive Amination

Observed ProblemPotential CauseRecommended Solution
Incomplete Reaction Inefficient imine formation or weak reducing agent.Increase the reaction time for imine formation. For less reactive carbonyls, consider using a stronger reducing agent like sodium cyanoborohydride (NaBH3CN), but be mindful of its toxicity.[12][13]
Reduction of Carbonyl The reducing agent is not selective enough.Use a more selective reducing agent like NaBH(OAc)3. Ensure the imine is pre-formed before adding the reducing agent.
Low Yield The amine starting material is not fully in its free base form.Add a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) at the beginning of the reaction.

Purification and Analysis

Purification:

  • Column Chromatography: This is the most common method for purifying substituted (2-Fluoropyridin-4-yl)methanamine derivatives. A gradient of ethyl acetate in hexanes is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[14]

Analysis:

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and assess the purity of fractions during column chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the product and is a sensitive tool for monitoring reaction conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The fluorine atom will cause characteristic splitting patterns in the spectra of nearby protons and carbons.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

By understanding the underlying chemistry and anticipating potential challenges, researchers can significantly improve the efficiency and success rate of substitution reactions with this compound. This guide serves as a starting point for developing robust and reproducible synthetic procedures.

References

Technical Support Center: (2-Fluoropyridin-4-yl)methanamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving (2-Fluoropyridin-4-yl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional building block. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our goal is to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.

FAQ 1: Unexpected Side Product Formation

Question: I am attempting an N-acylation of (2-Fluoropyridin-4-yl)methanamine with an acid chloride, but I am observing a significant, higher molecular weight side product in my LC-MS analysis. What is the likely identity of this impurity and how can I prevent its formation?

Answer:

The most probable cause is a competitive intermolecular reaction leading to the formation of a dimer. The (2-Fluoropyridin-4-yl)methanamine molecule possesses two key reactive sites: the primary amine (a nucleophile) and the C2-fluorine atom on the pyridine ring (an electrophilic site activated for Nucleophilic Aromatic Substitution, or SNAr).

The primary amine of one molecule can attack the C2-position of another molecule, displacing the fluoride and forming a secondary amine-linked dimer, N-((2-Fluoropyridin-4-yl)methyl)-[4-(aminomethyl)pyridin-2-yl]amine . This side reaction is particularly prevalent under basic conditions or at elevated temperatures, which facilitate both the deprotonation of the primary amine (increasing its nucleophilicity) and the SNAr reaction.

Troubleshooting Guide: Dimer Formation
StrategyMechanism of ActionStep-by-Step Protocol
Low Temperature Acylation Reduces the activation energy barrier for the desired N-acylation relative to the higher-energy SNAr dimerization.1. Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C under an inert atmosphere (N₂ or Ar). 2. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.2 eq), dropwise to neutralize the hydrochloride and free the amine. Stir for 10-15 minutes. 3. Slowly add a solution of your acid chloride (1.05 eq) in the same solvent, keeping the temperature at 0 °C. 4. Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and monitor by TLC or LC-MS until completion.
"In Situ" Free Base Generation Avoids having a high concentration of the free amine available for dimerization before the acylating agent is present.1. Suspend this compound (1.0 eq) and your acid chloride (1.05 eq) in anhydrous DCM at room temperature. 2. Slowly add a hindered base like DIPEA or 2,6-lutidine (2.2 eq) dropwise to the suspension. The base will preferentially neutralize the generated HCl from the acylation, driving the reaction forward without creating a high concentration of reactive free amine. 3. Stir at room temperature and monitor progress.
Use of an Alternative Coupling Reagent Amide coupling reagents (e.g., HATU, HOBt/EDC) create a less reactive acylating intermediate than an acid chloride, allowing for more controlled N-acylation at lower temperatures.1. To a solution of your carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF at 0 °C, add this compound (1.0 eq). 2. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. 3. Monitor the reaction by LC-MS.
FAQ 2: Controlling Regioselectivity

Question: I want to perform a nucleophilic aromatic substitution (SNAr) on the 2-fluoro position. However, my nucleophile also reacts with the primary amine. How can I selectively target the C2-fluorine?

Answer:

This is a classic chemoselectivity challenge. To achieve selective SNAr at the C2-position, the primary amine must be "masked" with a protecting group. This group must be stable to the SNAr reaction conditions and easily removable afterward. The Boc (tert-butoxycarbonyl) group is an excellent choice for this purpose.

The reactivity of 2-halopyridines in SNAr reactions is well-established, with the rate being influenced by the halogen's identity (F > Cl > Br) and the electronic nature of other ring substituents.[1][2] The electron-withdrawing nature of the pyridine nitrogen activates the C2 position for nucleophilic attack.[3][4]

Workflow for Selective C2-Functionalization

G cluster_0 Part 1: Protection cluster_1 Part 2: Selective SNAr cluster_2 Part 3: Deprotection A (2-Fluoropyridin-4-yl)methanamine (Starting Material) B Boc-Protected Intermediate A->B Boc₂O, Base (e.g., TEA) Solvent (e.g., DCM) C Desired C2-Substituted Product (Protected) B->C Nucleophile (Nu⁻) Base (e.g., K₂CO₃) Solvent (e.g., DMF), Heat D Final C2-Substituted Product (Free Amine) C->D Strong Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Workflow for selective C2-functionalization.

Experimental Protocol: Boc Protection and SNAr

Step 1: Boc Protection

  • Suspend this compound (1.0 eq) in Dichloromethane (DCM).

  • Add Triethylamine (TEA) (2.5 eq) and stir for 10 minutes.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.

  • Stir at room temperature for 4-6 hours until TLC/LC-MS confirms the consumption of the starting material.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the Boc-protected intermediate, which can often be used without further purification.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the Boc-protected intermediate (1.0 eq) and your desired nucleophile (1.2-1.5 eq) in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor its progress. The higher reactivity of the C-F bond often allows for milder conditions compared to C-Cl analogues.[1]

  • After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

Step 3: Boc Deprotection

  • Dissolve the purified, protected product in DCM.

  • Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) (10-20 eq) or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 1-3 hours.

  • Evaporate the solvent and excess acid to yield the hydrochloride salt of your final product.

FAQ 3: Instability and Discoloration

Question: During workup or purification, my reaction mixture turns dark brown, and I observe decomposition of my product. What causes this instability?

Answer:

Fluoropyridines, especially those with amine functionalities, can be prone to instability and polymerization, particularly under aqueous basic conditions or upon exposure to air and light for extended periods. The formation of brown, gummy precipitates during the workup of similar compounds like 4-fluoropyridine has been documented and is attributed to polymerization.[5] This can be exacerbated if residual base is not properly quenched, leading to the generation of highly reactive free-amine intermediates that can self-react.

Troubleshooting Guide: Product Instability

G cluster_0 Problem Identification cluster_1 Mitigation Strategies A Instability Observed Dark Coloration Gummy Precipitate Low Yield B Workup Use Mild Acid Wash (e.g., sat. NH₄Cl) Avoid Strong Base (e.g., NaOH) A:f0->B:f0 A:f1->B:f1 C Purification Prompt Chromatography Use Amine-Deactivated Silica Eluent Additive (e.g., 1% TEA) A:f2->C:f0 D Storage Store as HCl Salt Inert Atmosphere Protect from Light/Heat C->D

Caption: Troubleshooting workflow for product instability.

  • Neutralize Carefully: During aqueous workup, use a mild acidic wash like saturated ammonium chloride solution to neutralize the base instead of water alone. Avoid washing with strong bases like NaOH.

  • Prompt Purification: Do not let crude material sit for extended periods. Proceed with column chromatography as soon as possible after workup.

  • Modified Chromatography:

    • Consider using silica gel that has been pre-treated with triethylamine (slurry the silica in your eluent system containing 1-2% TEA) to prevent product streaking and decomposition on the acidic silica surface.

    • Alternatively, use a less acidic stationary phase like alumina.

  • Storage: The final compound is significantly more stable as its hydrochloride salt. If you have the free base, store it under an inert atmosphere, protected from light, and at low temperatures. For long-term storage, converting it back to the HCl salt is recommended.

References

proper handling and storage conditions for (2-Fluoropyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Fluoropyridin-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective handling, storage, and application of this reagent in your experiments.

Core Concepts: Understanding the Reagent

This compound is a primary amine building block crucial in medicinal chemistry and organic synthesis. Its structure, featuring a fluorinated pyridine ring, offers unique electronic properties that can be advantageous in designing novel compounds. However, this structure also necessitates specific handling and reaction conditions to ensure experimental success and prevent degradation.

Key Structural Features and Their Implications:
  • Primary Amine (-CH₂NH₂): The primary amine group is a versatile nucleophile, readily participating in reactions such as amide bond formation, alkylation, and reductive amination. Its basicity is a key factor in its reactivity.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. This can influence the overall solubility and reactivity of the molecule.

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can impact the reactivity of the pyridine ring and the acidity of the amine proton.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances its stability and shelf-life. However, the free base often needs to be generated in situ for reactions.

Proper Handling and Storage Conditions

Proper handling and storage are paramount to maintaining the integrity and reactivity of this compound.

Storage Recommendations
Condition Recommendation Rationale
Temperature Store in a cool, dry place. Long-term storage at 2-8°C is recommended.Minimizes degradation and maintains stability.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The amine group can be susceptible to oxidation.
Container Keep the container tightly closed.Prevents absorption of moisture and atmospheric CO₂.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[1]To prevent unwanted reactions and degradation.
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

  • Dispensing: Avoid generating dust when weighing and dispensing the solid.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting Guide and FAQs

This section addresses common issues and questions that may arise during the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How do I generate the free base of (2-Fluoropyridin-4-yl)methanamine from its hydrochloride salt for a reaction?

A1: The free base can be generated by treating the hydrochloride salt with a suitable base. A common method is to dissolve or suspend the salt in an appropriate solvent and add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The resulting ammonium salt byproduct can often be removed by filtration or an aqueous workup.

Q2: What are the best solvents for dissolving this compound?

A2: As a salt, it has higher solubility in polar protic solvents like water and methanol. For reactions, it is often suspended in aprotic polar solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile, and the free base is generated in situ.

Q3: Is the compound stable in solution?

A3: While the solid hydrochloride salt is quite stable, solutions of the free base may be less stable over long periods. It is recommended to prepare solutions of the free base fresh for each reaction. If storage of a solution is necessary, it should be kept under an inert atmosphere at a low temperature (-20°C or -80°C) for a short duration.[2]

Troubleshooting Experimental Issues

Issue 1: Low yield in an amide coupling reaction.

  • Possible Cause 1: Incomplete generation of the free base.

    • Troubleshooting: Ensure a sufficient amount of base (at least one equivalent) is used to neutralize the hydrochloride. You can monitor the pH of the reaction mixture to ensure it is basic.

  • Possible Cause 2: Inefficient coupling reagent.

    • Troubleshooting: The choice of coupling reagent is critical. For sterically hindered substrates, more powerful reagents like HATU or HBTU may be required. For standard couplings, EDC with an additive like HOBt is often effective.[3][4]

  • Possible Cause 3: Reaction temperature is too low.

    • Troubleshooting: While some coupling reactions proceed well at room temperature, others may require gentle heating. Monitor the reaction by TLC or LC-MS to determine if the reaction is proceeding.

Issue 2: Formation of multiple products or impurities.

  • Possible Cause 1: Over-alkylation of the primary amine.

    • Troubleshooting: In alkylation reactions, primary amines can be susceptible to multiple alkylations.[5] To favor mono-alkylation, use a large excess of the amine relative to the alkylating agent.

  • Possible Cause 2: Side reactions with the pyridine ring.

    • Troubleshooting: The pyridine nitrogen can also be alkylated, leading to pyridinium salt formation. This is more likely with highly reactive alkylating agents. Using milder conditions and controlling stoichiometry can help minimize this side reaction.

  • Possible Cause 3: Degradation of the starting material or product.

    • Troubleshooting: The fluoropyridine moiety can be susceptible to nucleophilic aromatic substitution, especially under harsh basic conditions or high temperatures. Test the stability of your compound to the reaction conditions by running a blank reaction without the other reactant.[6]

Issue 3: Difficulty in purifying the final product.

  • Possible Cause 1: Product is water-soluble.

    • Troubleshooting: If your product is a salt or highly polar, it may be lost in the aqueous layer during workup.[6] Before discarding the aqueous layer, consider extracting it with a more polar organic solvent or acidifying/basifying it to see if your product precipitates.

  • Possible Cause 2: Co-elution with byproducts on silica gel chromatography.

    • Troubleshooting: The basic nature of the pyridine and any unreacted amine can cause streaking on silica gel. Consider adding a small amount of a basic modifier like triethylamine to the eluent system. Alternatively, reverse-phase chromatography may be a better purification method.

Experimental Protocols

The following are general protocols that can be adapted for your specific needs. It is always recommended to perform a small-scale test reaction to optimize conditions.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard procedure for coupling a carboxylic acid with this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture Amine HCl (2-Fluoropyridin-4-yl)methanamine HCl Amine HCl->Reaction Mixture DIPEA DIPEA DIPEA->Reaction Mixture HATU HATU HATU->Reaction Mixture DMF DMF DMF->Reaction Mixture Quench Dilute with EtOAc, wash with NaHCO3/Brine Reaction Mixture->Quench Dry & Concentrate Dry (Na2SO4), Concentrate Quench->Dry & Concentrate Chromatography Silica Gel Chromatography Dry & Concentrate->Chromatography Pure Product Pure Product Chromatography->Pure Product

A typical workflow for an amide coupling reaction.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for troubleshooting and optimizing reaction conditions.

  • Hydrolysis of the C-F bond: Under strong acidic or basic conditions, the fluorine atom on the pyridine ring can undergo nucleophilic substitution by a hydroxyl group.

  • Oxidation of the Amine: The primary amine can be susceptible to oxidation, especially in the presence of air and certain metals.

  • Oxidation of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide.

Troubleshooting Degradation

G start Unexpected Side Product or Low Yield cond1 Harsh acidic or basic conditions used? start->cond1 path1 Potential Hydrolysis of C-F bond cond1->path1 Yes cond2 Reaction exposed to air for extended period? cond1->cond2 No solution1 Use milder pH conditions. Protect sensitive groups. path1->solution1 path2 Potential Oxidation of Amine or Pyridine cond2->path2 Yes end Re-evaluate Reaction Conditions cond2->end No solution2 Run reaction under inert atmosphere (N2/Ar). path2->solution2 solution1->end solution2->end

A decision tree for troubleshooting potential degradation.

References

Technical Support Center: NMR Peak Assignment for (2-Fluoropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting for common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of (2-Fluoropyridin-4-yl)methanamine hydrochloride. It is designed for researchers and drug development professionals seeking to ensure accurate spectral interpretation and peak assignment.

Introduction: The Challenge of a Multifunctional Molecule

This compound presents a unique set of NMR challenges. The structure combines a fluorinated aromatic ring with a protonated primary amine, leading to complex spectra influenced by:

  • Heteronuclear Coupling: Spin-spin coupling between ¹⁹F and nearby ¹H and ¹³C nuclei complicates splitting patterns.

  • Exchangeable Protons: The acidic ammonium (-NH₃⁺) protons undergo chemical exchange with residual water or other protic species, leading to peak broadening or disappearance.

  • pH and Solvent Sensitivity: The hydrochloride salt form means the protonation state of the molecule is highly sensitive to the sample's microenvironment, including solvent choice and concentration, which can significantly alter chemical shifts.[1][2]

This guide addresses these issues through a practical, question-and-answer format, supplemented with detailed experimental protocols.

Section 1: Foundational Spectra & Expected Assignments

A precise assignment begins with a reliable reference. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like DMSO-d₆. These values are estimates based on data for structurally similar compounds and serve as a starting point for analysis.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Data for (2-Fluoropyridin-4-yl)methanamine HCl in DMSO-d₆

PositionNucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityKey Couplings (J, Hz)
6¹H~8.3 - 8.5Doublet of doublets (dd)³J(H6-H5) ≈ 5 Hz, ⁴J(H6-F2) ≈ 2-3 Hz
5¹H~7.6 - 7.8Doublet of doublets (dd)³J(H5-H6) ≈ 5 Hz, ⁴J(H5-H3) ≈ 1-2 Hz
3¹H~7.4 - 7.6Doublet (d) or Singlet (broad)⁴J(H3-F2) ≈ 7-9 Hz
Methylene (-CH₂-)¹H~4.1 - 4.3Singlet (s) or Broad SingletPotential coupling to -NH₃⁺, often broadened
Ammonium (-NH₃⁺)¹H~8.5 - 9.5 (highly variable)Broad Singlet (br s)Undergoes chemical exchange
2¹³C~162 - 165Doublet (d)¹J(C2-F) ≈ 235-250 Hz
6¹³C~148 - 151Doublet (d)²J(C6-F) ≈ 15-20 Hz
4¹³C~145 - 148Doublet (d)³J(C4-F) ≈ 3-5 Hz
3¹³C~110 - 113Doublet (d)²J(C3-F) ≈ 35-40 Hz
5¹³C~120 - 123Doublet (d)³J(C5-F) ≈ 5-7 Hz
Methylene (-CH₂-)¹³C~40 - 43Singlet (s)

Note: Chemical shifts and coupling constants are highly dependent on solvent, concentration, and temperature.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: Why are the signals for my ammonium (-NH₃⁺) and adjacent methylene (-CH₂-) protons broad, weak, or completely absent?

Direct Answer: This is most often caused by intermediate-rate chemical exchange of the acidic ammonium protons with residual water in the NMR solvent or with each other. The nitrogen atom's quadrupole moment can also contribute to broadening.

The Chemistry Behind It:

  • Chemical Exchange: The -NH₃⁺ protons are acidic and can be transferred to and from other molecules (like water) in the solution. If this exchange happens at a rate comparable to the NMR timescale, it leads to significant line broadening.[6][7] In very "wet" solvents or at higher temperatures, this exchange can become so rapid that the peak sharpens, or it can exchange with the solvent deuterium (e.g., in D₂O or CD₃OD) causing the signal to disappear entirely.[8][9]

  • Quadrupole Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a spin I=1 and possesses a quadrupole moment. This allows for a very efficient relaxation pathway for both the nitrogen nucleus and any attached protons, causing their NMR signals to broaden.

  • pH Effects: The equilibrium between the protonated amine (-NH₃⁺) and the free base (-NH₂) is pH-dependent. Any impurities that alter the sample's pH can shift this equilibrium, affecting the rate of exchange and thus the peak shape.[1][2]

Troubleshooting Workflow:

G start Broad or Missing -NH₃⁺ / -CH₂- Peaks check_d2o Perform D₂O Exchange (See Protocol 3.1) start->check_d2o peak_disappears Peak Disappears check_d2o->peak_disappears Yes no_change No Significant Change check_d2o->no_change No confirm_exchange Assignment Confirmed: Exchangeable Proton peak_disappears->confirm_exchange check_temp Run Variable Temperature (VT) NMR (See Protocol 3.2) no_change->check_temp peaks_sharpen Peaks Sharpen (at high or low temp) check_temp->peaks_sharpen Yes no_temp_effect No Temperature Effect check_temp->no_temp_effect No confirm_exchange_dynamics Broadening due to Intermediate Exchange Dynamics peaks_sharpen->confirm_exchange_dynamics other_issue Consider Other Issues: - Paramagnetic Impurities - Low Concentration - Poor Shimming no_temp_effect->other_issue

Caption: Workflow for diagnosing broad -NH₃⁺ and -CH₂- signals.

Q2: The aromatic proton signals are complex and overlapping. How can I confidently assign H-3, H-5, and H-6?

Direct Answer: One-dimensional ¹H NMR is often insufficient for unambiguous assignment. You must use a combination of 2D NMR experiments, primarily COSY, HSQC, and HMBC, to establish connectivity.

The Chemistry Behind It: The aromatic region contains three protons, all of which are coupled to each other and to the fluorine at position 2. This creates a complex system of overlapping multiplets.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). You should see a cross-peak between H-5 and H-6.[10]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is essential for assigning the carbon signals based on the proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key to connecting the different parts of the molecule. For example, the methylene protons (-CH₂) should show a correlation to C-4 and C-5. The H-6 proton should show a correlation to C-2 and C-4.

Troubleshooting Workflow:

G start Overlapping Aromatic Signals run_cosy 1. Acquire ¹H-¹H COSY Spectrum (See Protocol 3.3) start->run_cosy assign_h5_h6 Identify H-5/H-6 Coupling Pair run_cosy->assign_h5_h6 run_hsqc 2. Acquire ¹H-¹³C HSQC Spectrum assign_h5_h6->run_hsqc assign_c3_c5_c6 Assign C-3, C-5, C-6 via direct H-C correlation run_hsqc->assign_c3_c5_c6 run_hmbc 3. Acquire ¹H-¹³C HMBC Spectrum assign_c3_c5_c6->run_hmbc final_assign Use 2- and 3-bond correlations to confirm all assignments. (e.g., CH₂ -> C4, H6 -> C2) run_hmbc->final_assign

Caption: 2D NMR strategy for unambiguous assignment of the pyridine ring.

Q3: My chemical shifts don't match the reference table. What are the likely causes?

Direct Answer: Discrepancies are almost always due to differences in solvent, sample concentration, or pH.

The Chemistry Behind It:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can significantly influence the chemical shifts, especially for exchangeable protons and atoms near polar functional groups.[8][11][12] Aromatic solvents like benzene-d₆ can induce significant shifts (Anisotropic Solvent-Induced Shifts, or ASIS) compared to chloroform-d₃ or DMSO-d₆.

  • Concentration Effects: At higher concentrations, intermolecular interactions (like hydrogen bonding between -NH₃⁺ groups) become more pronounced, which can shift the resonant frequencies of the involved protons.[6]

  • pH Effects: As an HCl salt, the sample's pH is acidic. However, if the starting material contained any free base, or if the NMR solvent contains basic impurities, the pH can change, altering the chemical shifts of protons on or near the amine.[1][13][14]

Troubleshooting Steps:

  • Verify Solvent: Confirm the solvent used and compare your data to reference spectra recorded in the same solvent.[15][16]

  • Check Concentration: If your sample is highly concentrated, try diluting it and re-acquiring the spectrum.

  • Ensure Sample Purity: Acidic or basic impurities can drastically alter the spectrum. Re-purification may be necessary.

  • Use an Internal Standard: If precise chemical shift referencing is critical, use a reliable internal standard like Tetramethylsilane (TMS) or, for aqueous samples, DSS.

Q4: How can I use NMR to confirm I have the hydrochloride salt and not the free base?

Direct Answer: Compare the chemical shifts of the protons alpha to the nitrogen (-CH₂-). The salt form will have these protons shifted significantly downfield compared to the free base. You will also observe the broad -NH₃⁺ signal, which is absent in the free base.

The Chemistry Behind It: Protonation of the amine nitrogen to form the ammonium salt (-NH₃⁺) makes the nitrogen atom highly electron-withdrawing. This "deshields" the adjacent methylene protons, causing their signal to shift to a higher ppm value (downfield).[17][18] The free base (-NH₂) is less electron-withdrawing, so the -CH₂- protons will appear further upfield. Additionally, the free base will show a -NH₂ signal (often sharp, integrating to 2H) at a much lower chemical shift (typically 1-5 ppm) compared to the broad -NH₃⁺ signal of the salt (often >8 ppm).[9][19]

Section 3: Key Experimental Protocols
Protocol 3.1: D₂O Exchange Experiment

This experiment is the definitive method for identifying exchangeable protons (e.g., -OH, -NH).

  • Acquire Initial Spectrum: Dissolve the sample (~5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure complete mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (shimming may need minor adjustment) and acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the -NH₃⁺ protons should significantly decrease in intensity or disappear entirely in the second spectrum. A new, broad HOD (water) peak may appear or increase in intensity.[8]

Protocol 3.2: Variable Temperature (VT) NMR

This technique helps to resolve peaks that are broadened due to intermediate chemical exchange.

  • Initial Setup: Prepare the sample as usual. Tune and lock the spectrometer at room temperature (~298 K).

  • Low-Temperature Acquisition: Cool the sample in steps (e.g., 10 K at a time) down to a lower limit (e.g., 253 K or -20 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum. At lower temperatures, the chemical exchange may slow down, causing the broad -NH₃⁺ and -CH₂- peaks to sharpen into distinct multiplets.

  • High-Temperature Acquisition: Warm the sample in steps above room temperature (e.g., up to 333 K or 60 °C). At higher temperatures, the exchange may become very fast, causing the broad peaks to sharpen into a single, averaged signal.

  • Analysis: Observe the changes in peak shape as a function of temperature. The temperature at which the sharpest signals are observed provides information about the rate of the exchange process.[6]

Protocol 3.3: Acquiring and Interpreting 2D NMR Spectra

These experiments are essential for definitive structural elucidation.

  • Sample Preparation: Use a slightly more concentrated sample (e.g., 15-25 mg) to ensure good signal-to-noise in a reasonable time.

  • Acquisition: Run a standard suite of 2D experiments. Typical experiments include:

    • ¹H-¹H COSY: To establish proton-proton connectivities.

    • ¹H-¹³C HSQC: To correlate protons to their directly attached carbons.

    • ¹H-¹³C HMBC: To identify long-range (2-3 bond) proton-carbon connectivities.

  • Interpretation:

    • Start with the least ambiguous signals. For this molecule, the methylene (-CH₂-) protons are a good starting point.

    • In the HSQC spectrum, find the cross-peak for the -CH₂- protons to identify the methylene carbon.

    • In the HMBC spectrum, look for correlations from the -CH₂- protons to the aromatic carbons. You should see cross-peaks to C-4 and C-5, confirming the attachment point.

    • Use the COSY spectrum to walk around the pyridine ring, starting from a proton you can identify. For instance, find the cross-peak between H-5 and H-6.

    • Combine all data. Use the HMBC correlations from the now-assigned protons (H-5, H-6) to the carbons (e.g., H-6 should correlate to C-2 and C-4) to finalize all ¹H and ¹³C assignments.[20]

Section 4: Quick Reference for Fluorine Coupling

Understanding typical fluorine coupling constants is critical for interpreting both ¹H and ¹³C spectra of fluoropyridines.

Table 2: Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants in Fluoropyridines

Coupling TypeNumber of BondsTypical Range (Hz)Notes
¹J(C-F)1230 - 260Very large and easily identifiable in the ¹³C spectrum.[4]
²J(C-F)215 - 40Geminal coupling. Magnitude depends on substitution.[3]
³J(C-F)33 - 10Vicinal coupling. Useful for confirming assignments.[21]
⁴J(C-F)41 - 5Long-range coupling.
³J(H-F)35 - 10Vicinal coupling, often seen between F-2 and H-3.
⁴J(H-F)41 - 4Long-range coupling, e.g., between F-2 and H-6.[22]
⁵J(H-F)50 - 2Very long-range coupling, e.g., between F-2 and H-5.

References

avoiding hygroscopic issues with (2-Fluoropyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Fluoropyridin-4-yl)methanamine hydrochloride (CAS 859164-65-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this hygroscopic reagent. By understanding its properties and implementing proper techniques, you can ensure experimental reproducibility and maintain the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound due to its affinity for atmospheric moisture.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Q: My reaction yields are fluctuating, and I'm observing unknown impurities in my LC-MS analysis. I suspect water is interfering with the reaction. What's happening and how can I fix it?

A: Your suspicion is likely correct. As a hydrochloride salt of a primary amine, this compound is prone to absorbing moisture from the environment.[1][2] This absorbed water can interfere with a variety of chemical transformations in several ways:

  • Competitive Reactions: In moisture-sensitive reactions, such as those involving organometallics, strong bases (like LDA), or acylating agents, water can act as a competing nucleophile or a proton source, quenching the reagents and reducing the yield of the desired product.

  • Hydrolysis: While the amine hydrochloride salt itself is stable, absorbed water can hydrolyze other reagents in your reaction mixture.[3][4]

  • Alteration of Stoichiometry: The mass of the reagent you weigh will not be accurate if it contains an unknown amount of water, leading to incorrect molar ratios and potentially incomplete reactions or the formation of byproducts.[5]

Protocol for Mitigation:
  • Drying the Reagent Before Use: If you suspect the reagent has been exposed to moisture, it may need to be dried.[6]

    • Place the required amount of the solid in a clean, dry Schlenk flask.

    • Heat gently (e.g., 40-50 °C) under high vacuum for several hours. Caution: Check the compound's melting point and thermal stability to avoid decomposition.

    • After drying, backfill the flask with an inert gas (e.g., nitrogen or argon) before allowing it to cool to room temperature.

  • Maintaining an Inert Atmosphere:

    • Conduct all manipulations of the dried reagent, including weighing and addition to the reaction vessel, under an inert atmosphere.[7] This can be achieved using a glovebox or by employing Schlenk line techniques.[3][8]

    • If a glovebox is unavailable, transfer the reagent quickly to a pre-weighed, sealed vial inside a nitrogen-flushed glove bag.

  • Use of Anhydrous Solvents and Reagents: Ensure all other components of your reaction, including solvents and other reagents, are rigorously dried using standard laboratory procedures (e.g., distillation from an appropriate drying agent or passage through an activated alumina column).

Issue 2: Difficulty in Accurate Weighing and Material Transfer

Q: The solid appears clumpy and sticks to the spatula and weighing paper, making it difficult to weigh an accurate amount. The weight on the balance also keeps increasing. How can I handle this?

A: This is a classic sign of a hygroscopic compound absorbing atmospheric moisture.[1][2] The increasing weight on the balance is a direct result of water uptake. Clumping and stickiness impede powder flow and lead to loss of material during transfer, compromising the accuracy of your experiment.[5]

Recommended Weighing and Transfer Protocol:
  • Preparation:

    • Minimize the time the container is open to the atmosphere.[1]

    • Have all necessary equipment (spatulas, vials, etc.) clean, dry, and ready before opening the main reagent bottle.

  • Weighing by Difference: This is the most accurate method for hygroscopic solids.[9]

    • Place the closed stock bottle of this compound on the analytical balance and record the initial mass.

    • Quickly transfer an approximate amount of the solid to your reaction flask.

    • Immediately reseal the stock bottle and place it back on the balance. Record the final mass.

    • The difference between the initial and final mass is the exact amount of reagent transferred.

  • Controlled Environment Transfer:

    • For highly sensitive reactions, perform the weighing process inside a glovebox with a low-humidity atmosphere.[7]

    • Alternatively, pre-aliquot the reagent into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the main stock bottle.

Frequently Asked Questions (FAQs)

Storage and Handling

Q: What are the optimal storage conditions for this compound to prevent moisture absorption?

A: To ensure the long-term stability and integrity of the compound, adhere to the following storage protocols:

  • Primary Container: Keep the compound in its original, tightly sealed container.[1][10] After opening, consider using parafilm to create a secondary seal around the cap.

  • Secondary Containment: Place the primary container inside a desiccator containing a suitable drying agent like silica gel, calcium chloride, or a molecular sieve.[2][11] This creates a dry microenvironment.

  • Inert Atmosphere: For maximum protection, especially for long-term storage after the bottle has been opened, storing the container within a nitrogen-filled dry box or a sealed bag with desiccant packs is recommended.[11][12]

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[13]

Q: Can I prepare a stock solution of this compound and store it?

A: Preparing a stock solution is an excellent strategy to avoid repeated weighing of the hygroscopic solid.[8][14]

  • Solvent Choice: Use a dry, aprotic solvent in which the compound is stable. The choice of solvent will be dependent on your downstream application.

  • Preparation: Prepare the solution under an inert atmosphere using dried solvent and glassware.

  • Storage: Store the solution in a sealed vial with a septum cap, under an inert gas headspace. Store at the recommended temperature (typically cool or refrigerated, depending on solution stability).

  • Validation: It is good practice to re-confirm the concentration of the stock solution via a titration or quantitative NMR if it has been stored for an extended period.

Chemical Properties

Q: Why is this compound so hygroscopic?

A: The hygroscopicity of this compound stems from its chemical structure. It is an amine salt, which is ionic in nature.[15][16] The charged ammonium and chloride ions have a strong affinity for the polar water molecules in the atmosphere, readily forming hydrogen bonds and absorbing moisture.

Q: If my compound has absorbed water, is it still usable?

A: It depends on your application. For reactions that are not moisture-sensitive, it may be acceptable, but you will need to account for the higher effective molecular weight due to the water content, which is often difficult to determine accurately. For most synthetic applications, especially in drug development where precision is critical, it is highly recommended to dry the compound before use or to use a fresh, unopened container.[6] Using a "wet" reagent can lead to irreproducible results and is generally poor laboratory practice.[17]

Data Summary Table
ParameterRecommendation / InformationRationale
Storage Temperature Cool, dry place (e.g., 15-25 °C)Prevents potential thermal degradation and reduces moisture capacity of ambient air.
Storage Atmosphere Inert Gas (Nitrogen/Argon) in a desiccatorMinimizes exposure to atmospheric moisture, preventing water absorption.[2][11]
Recommended Desiccant Silica Gel, Molecular SievesActively absorb moisture within the secondary storage container.[2]
Weighing Technique Weighing by difference; Inside a gloveboxProvides the most accurate measurement by minimizing exposure time to air.[7][9]
Drying Method Gentle heating (40-50 °C) under high vacuumRemoves absorbed water without decomposing the compound.[6]
Experimental Workflow Diagram

The following diagram illustrates the recommended workflow for handling this compound to mitigate hygroscopic issues.

Hygroscopic_Workflow cluster_storage Secure Storage cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Setup storage Receive & Store in Desiccator (Inert Atmosphere) weigh Weigh Reagent (Glovebox or Weigh-by-Difference) storage->weigh Transfer Quickly dry Optional: Dry under Vacuum storage->dry If moisture exposure suspected add Add to Reaction (Inert Atmosphere) weigh->add Immediate Use dry->weigh Transfer under Inert Gas react Run Reaction add->react

Caption: Recommended workflow for handling hygroscopic reagents.

References

Technical Support Center: Navigating the Challenges of Scaling Up Reactions with (2-Fluoropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (2-Fluoropyridin-4-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this compound in chemical synthesis, with a particular focus on the challenges encountered during scale-up.

Introduction: Understanding the Molecule

This compound (CAS: 859164-65-1) is a valuable building block in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a primary amine for synthetic elaboration and a 2-fluoropyridine motif, presents a unique set of opportunities and challenges. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring for certain transformations but also introduces specific stability and reactivity issues that must be carefully managed, especially when moving from bench-scale experiments to pilot or manufacturing scale.

This guide will address the most common issues encountered, including handling the hydrochloride salt, the persistent risk of defluorination, managing reaction exotherms, and effective purification strategies.

Part 1: Handling and Solubility of the Hydrochloride Salt

The hydrochloride salt form of an amine offers increased stability and ease of handling compared to the often-oily and air-sensitive free base. However, it introduces considerations for solubility and reaction initiation.

Frequently Asked Questions (FAQs): Solubility and Handling

Q1: How do I handle the liberation of the free amine from the hydrochloride salt for a reaction?

A1: To utilize the nucleophilicity of the primary amine, it must be converted to its free base form. This is typically achieved in one of two ways:

  • Pre-reaction Extraction: The salt is dissolved in a biphasic system of water and an immiscible organic solvent (e.g., dichloromethane (DCM) or ethyl acetate). A base (e.g., NaHCO₃, K₂CO₃, or NaOH) is added to the aqueous layer to neutralize the HCl. The free amine is then extracted into the organic layer, which is subsequently dried and concentrated. This method provides the isolated free base but adds extra steps to the process.

  • In Situ Neutralization: A stoichiometric amount of a non-nucleophilic base is added directly to the reaction mixture. This is often the preferred method for scale-up as it is more streamlined. The choice of base is critical and depends on the reaction conditions. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.

Q2: I'm struggling with the solubility of this compound. What solvents are recommended?

A2: Specific solubility data for this compound in various organic solvents is not extensively published. However, based on the behavior of similar amine hydrochloride salts, a general solubility profile can be inferred.

Solvent ClassExamplesExpected Solubility of HCl SaltComments
Protic Solvents Water, Methanol, EthanolHighGenerally soluble due to hydrogen bonding and the ionic nature of the salt. Methanol and ethanol are often suitable reaction solvents, especially for reductive aminations.
Aprotic Polar DMF, DMSOModerate to HighThese solvents can often dissolve amine salts. For instance, a related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, is noted to be soluble in DMSO.[4]
Ethers THF, 2-MeTHF, DioxaneLowTypically poor solvents for hydrochloride salts. This property can be exploited for precipitating the product after a reaction or for purification washes.
Chlorinated Dichloromethane (DCM)Very LowVery poor solubility is expected. DCM is more suitable for the free base form of the amine.
Hydrocarbons Toluene, HeptaneInsolubleNot suitable for dissolving the hydrochloride salt.

This table provides expected solubility based on general chemical principles and data from analogous compounds. It is essential to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Part 2: The Critical Challenge of Defluorination

One of the most significant challenges when working with 2-fluoropyridines is the susceptibility of the C-F bond to nucleophilic attack, leading to unwanted defluorination byproducts.

Understanding the Mechanism

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing pyridine nitrogen atom polarizes the C-F bond and helps to stabilize the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. This makes the fluoride a surprisingly good leaving group.

G cluster_0 SNA_r Mechanism of Defluorination Reactant 2-Fluoropyridine Derivative Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product Loss of Leaving Group LeavingGroup Fluoride Ion (F⁻)

Caption: SNAr mechanism leading to defluorination.

Frequently Asked Questions (FAQs): Preventing Defluorination

Q3: My reaction is showing significant amounts of the defluorinated-hydroxylated byproduct. What is causing this?

A3: This typically occurs under basic conditions in the presence of water. Hydroxide ions (from water or aqueous base) can act as nucleophiles, displacing the fluoride. On a large scale, even trace amounts of water in solvents or reagents can become significant.

  • Mitigation Strategy: Ensure all reagents and solvents are rigorously dried. If an aqueous workup is necessary, minimize the exposure time and keep the temperature low. Using an organic base like DIPEA instead of an aqueous inorganic base can also help.

Q4: I am performing an amide coupling with a carboxylic acid. How can I minimize defluorination of my (2-Fluoropyridin-4-yl)methanamine starting material?

A4: Amide coupling reactions can present a risk if not properly controlled. The amine itself is the intended nucleophile, but other species in the reaction can cause defluorination.

  • Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA for in situ neutralization of the hydrochloride salt. Avoid using an excess of a less hindered base like triethylamine if possible.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. Defluorination often has a higher activation energy than the desired reaction, so lower temperatures will favor amide formation.

  • Activation Method: The choice of carboxylic acid activating agent is crucial. Highly reactive intermediates like acyl chlorides, when used with a strong base, can create conditions conducive to side reactions. Consider using coupling reagents that operate under milder conditions, such as HATU or T3P.

Q5: Are there certain nucleophiles that are more prone to causing defluorination?

A5: Yes. "Soft" nucleophiles and highly basic nucleophiles are particularly problematic.

  • High-Risk Nucleophiles: Thiolates, alkoxides, and primary/secondary amines (intermolecularly) can readily displace the fluoride.

  • Lower-Risk Conditions: While still a concern, reactions like reductive aminations, where the imine formation is the key step, can sometimes be less prone to intermolecular defluorination if conditions are optimized.

Part 3: Scale-Up Considerations - Managing Exotherms

All chemical reactions have an associated enthalpy change, but amine-related reactions, particularly acylations, can be significantly exothermic. What is easily managed in a lab flask can become a serious safety hazard on a larger scale.

The Volume-to-Surface Area Problem

As a reaction is scaled up, its volume increases by a cubic factor (volume ∝ radius³), while the surface area of the reactor available for cooling only increases by a square factor (surface area ∝ radius²). This diminishing ratio means that heat removal becomes progressively less efficient at larger scales, increasing the risk of a thermal runaway.

G cluster_1 Scale-Up Thermal Risk Workflow Assess Reaction Hazard Assessment (DSC, RC1 Calorimetry) Plan Develop Cooling Strategy Assess->Plan Control Control Reagent Addition Plan->Control Monitor Monitor Temperature Profile Control->Monitor Quench Emergency Quench Plan Monitor->Quench If Temp Deviates

Caption: Workflow for managing thermal risk during scale-up.

Frequently Asked Questions (FAQs): Exotherm Management

Q6: What is the most critical factor for controlling an exotherm during a large-scale acylation reaction?

A6: The single most important factor is controlling the rate of addition of the limiting reagent. The reaction should be run under "reaction control," meaning the reactive species is consumed as soon as it is added. This prevents the dangerous accumulation of unreacted reagents, which could then react uncontrollably.

  • Protocol: Add the acylating agent (e.g., acyl chloride) slowly and sub-surface to a cooled solution of the amine and base. Monitor the internal temperature closely. The addition rate should be adjusted so that the temperature remains within a predefined safe range.

Q7: How do I determine the potential thermal hazard of my reaction before scaling up?

A7: Thermal screening using techniques like Differential Scanning Calorimetry (DSC) is essential. A DSC analysis of the reaction mixture can help determine the onset temperature of the exotherm and the total heat of reaction. For more detailed process safety data, Reaction Calorimetry (RC1) can be used to simulate the reaction on a small scale and measure the heat evolution rate under process conditions.

Part 4: Purification Strategies at Scale

Purifying the final product is a critical step where significant yield loss can occur if the procedure is not optimized for a larger scale.

Frequently Asked Questions (FAQs): Purification

Q8: What is a good starting point for developing a recrystallization protocol for my product, which is also an amine hydrochloride salt?

A8: Recrystallization of hydrochloride salts often requires polar solvents.

  • Recommended Solvents: Alcohols are an excellent starting point. Isopropanol (IPA) is often a good choice as it tends to provide a better balance of solubility at high temperatures and insolubility at low temperatures compared to methanol or ethanol, which can sometimes be too good of a solvent, leading to lower recovery.

  • Anti-Solvent Technique: A common and effective technique is to dissolve the crude salt in a minimal amount of a hot polar solvent (like IPA or ethanol) and then slowly add a non-polar "anti-solvent" (like methyl tert-butyl ether (MTBE), ethyl acetate, or heptane) until the solution becomes turbid. Allowing the mixture to cool slowly will often yield high-purity crystals.

  • Washing: Washing the isolated crystals with a cold solvent in which the product is sparingly soluble (e.g., cold IPA or an ether) is crucial for removing residual impurities.

Protocol: General Recrystallization of an Amine Hydrochloride Product
  • Solvent Selection: In a small test tube, test the solubility of ~50 mg of crude product in various solvents (e.g., IPA, ethanol, acetonitrile) at room temperature and at reflux. A good single solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude solid in an appropriately sized flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle reflux with stirring until all the solid dissolves. Add solvent in small portions until a clear solution is achieved.

  • Cooling (Crystallization): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent or a suitable anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of (2-Fluoropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. (2-Fluoropyridin-4-yl)methanamine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound, grounded in scientific principles and field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols to ensure the generation of trustworthy and reproducible data.

The Criticality of Purity Assessment

The purity of this compound is a critical quality attribute (CQA). Impurities can arise from the synthetic route, degradation, or storage. These can include starting materials, by-products, intermediates, and degradation products. Even trace amounts of certain impurities can have unintended pharmacological or toxicological effects. Therefore, robust analytical methods are required to detect and quantify these impurities, ensuring the quality and consistency of the material. The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), provide a framework for ensuring that the chosen methods are fit for purpose.[1][2][3][4][5]

Orthogonal Approaches for a Comprehensive Purity Profile

A multi-faceted analytical approach, employing orthogonal methods that rely on different chemical and physical principles, is essential for a comprehensive understanding of a compound's purity. For this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the purity determination of non-volatile organic compounds.[6] It offers excellent resolution, sensitivity, and robustness for separating the main compound from its potential impurities.

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase, and detector is critical for developing a successful HPLC method. For a polar and basic compound like this compound, a C18 column is a suitable starting point, offering a good balance of hydrophobicity for retention. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer's pH is crucial for controlling the ionization state of the amine, thereby influencing its retention and peak shape. A slightly acidic pH (e.g., 3-4) is often optimal for protonating the amine, leading to better interaction with the stationary phase and sharper peaks. The use of a UV detector is appropriate as the pyridine ring system exhibits significant UV absorbance.

Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for determining the purity of this compound and separating it from potential process-related impurities and degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 260 nm
Injection Volume10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in a 10 mL volumetric flask.

  • Dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[5][7][8][9][10] This involves subjecting the sample to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours

The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-resolved from the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Assessment

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of a substance without the need for a reference standard of the analyte itself.[3][4][5][6][7][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Causality Behind Experimental Choices

For this compound, ¹H qNMR is the most common approach. The key to accurate qNMR is the use of a certified internal standard with a known purity. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are often suitable choices. The choice of a deuterated solvent is also critical; it should completely dissolve both the analyte and the internal standard. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are good candidates. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: ¹H qNMR for Purity Determination

Objective: To determine the absolute purity (assay) of this compound using ¹H qNMR with an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz)

  • This compound sample

  • Certified internal standard (e.g., Maleic Acid)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterSetting
Pulse ProgramStandard quantitative pulse program
Relaxation Delay (D1)≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s)
Number of Scans16 or higher for good signal-to-noise
Spectral WidthSufficient to cover all signals of interest

Data Processing and Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Residual Solvents

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, its primary application is the determination of residual solvents from the manufacturing process.

Causality Behind Experimental Choices

As the analyte is a hydrochloride salt and non-volatile, a headspace sampling technique is typically employed. This allows for the analysis of volatile residual solvents without injecting the non-volatile salt onto the GC column, which could lead to contamination and poor chromatographic performance. A polar capillary column (e.g., a wax or a 624-type phase) is generally used for the separation of common organic solvents. Mass spectrometry provides definitive identification of the detected solvents.

Experimental Protocol: Headspace GC-MS for Residual Solvents

Objective: To identify and quantify residual solvents in this compound.

Instrumentation and Materials:

  • GC-MS system with a headspace autosampler

  • Capillary GC column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm)

  • This compound sample

  • High-purity helium as carrier gas

  • Certified standards of expected residual solvents

Headspace Parameters:

ParameterSetting
Vial Equilibration Temperature80 °C
Vial Equilibration Time30 min
Loop Temperature90 °C
Transfer Line Temperature100 °C

GC-MS Parameters:

ParameterSetting
Inlet Temperature250 °C
Oven Program40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Transfer Line Temperature250 °C
Ion Source Temperature230 °C
Mass Rangem/z 35-350

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a headspace vial.

  • Add a suitable high-boiling solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

Comparison of Analytical Methods

FeatureHPLC-UVqNMRHeadspace GC-MS
Primary Application Purity, impurity profiling, stability indicatingAbsolute purity (assay)Residual solvents, volatile impurities
Principle Chromatographic separation based on polarityNuclear magnetic resonance spectroscopyChromatographic separation based on volatility
Sensitivity High (ppm level)Moderate (requires mg of sample)Very high (ppb to ppm level)
Specificity High, dependent on resolutionHigh, based on unique chemical shiftsVery high, based on retention time and mass spectrum
Quantitation Relative (area percent) or external standardAbsolute (with internal standard)External or internal standard
Reference Standard Required for impurity identification and quantitationOnly for the internal standardRequired for solvent identification and quantitation
Throughput ModerateLow to moderateHigh (with autosampler)

Visualizing the Workflow

AnalyticalWorkflow cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_gcms GC-MS Analysis hplc_sample Sample Preparation (Dissolution) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Purity & Impurities) hplc_detection->hplc_data qnmr_sample Sample & Internal Std (Weighing & Dissolution) qnmr_acquisition NMR Data Acquisition qnmr_sample->qnmr_acquisition qnmr_processing Data Processing (Integration) qnmr_acquisition->qnmr_processing qnmr_calculation Purity Calculation qnmr_processing->qnmr_calculation gcms_sample Headspace Vial Prep gcms_headspace Headspace Sampling gcms_sample->gcms_headspace gcms_injection GC Injection gcms_headspace->gcms_injection gcms_separation Capillary Column Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry gcms_separation->gcms_detection gcms_data Data Analysis (Residual Solvents) gcms_detection->gcms_data start Purity Assessment of (2-Fluoropyridin-4-yl)methanamine HCl start->hplc_sample start->qnmr_sample start->gcms_sample

Caption: Workflow for the comprehensive purity assessment.

Conclusion: A Triad of Methods for Unwavering Confidence

The purity assessment of this compound necessitates a thoughtful and multi-pronged analytical strategy. No single method can provide a complete picture. The combination of a stability-indicating HPLC method for impurity profiling, ¹H qNMR for an absolute purity value, and headspace GC-MS for residual solvents creates a robust, self-validating system. By understanding the principles behind each technique and carefully validating the chosen methods according to established guidelines, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to the LC-MS and HPLC Analysis of (2-Fluoropyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

(2-Fluoropyridin-4-yl)methanamine hydrochloride is a key building block in contemporary drug discovery, valued for its role in synthesizing a variety of pharmacologically active compounds. The presence of a fluorinated pyridine ring and a primary amine group imparts unique physicochemical properties that necessitate robust and reliable analytical methods for its characterization and quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound.

As a polar, basic molecule, this compound presents challenges for traditional reversed-phase HPLC, often resulting in poor retention and peak shape. Therefore, this guide will focus on more suitable chromatographic techniques, namely Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to aid researchers in selecting the optimal analytical strategy for their specific needs. All methodologies are presented in accordance with the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
CAS Number859164-65-1--INVALID-LINK--[5]
Molecular FormulaC6H8ClFN2--INVALID-LINK--[6]
Molecular Weight162.59 g/mol --INVALID-LINK--[6]
Structure--INVALID-LINK--[5]
Predicted LogP~0.7--INVALID-LINK--[7]
Predicted pKaPyridine N: ~5-6, Amine N: ~9-10General chemical knowledge

The low LogP value indicates high polarity, suggesting that reversed-phase chromatography will likely provide insufficient retention. The basic nature of the two nitrogen atoms means that the molecule's charge state is highly dependent on the mobile phase pH.

HPLC-UV Analysis: A Focus on Mixed-Mode Chromatography

For routine purity assessments and quantification where high sensitivity is not the primary requirement, HPLC-UV is a cost-effective and robust technique. To overcome the retention challenges, a mixed-mode chromatography approach is recommended. These columns possess both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms for polar and charged analytes.[8][9][10][11][12]

Experimental Protocol: Mixed-Mode HPLC-UV
  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: Mixed-Mode Cation Exchange (MCX) Column (e.g., 150 mm x 4.6 mm, 5 µm). These columns typically feature both C8 or C18 ligands and strong cation-exchange functional groups.

  • Mobile Phase A: 20 mM Ammonium formate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    15.0 50
    15.1 95
    18.0 95
    18.1 5

    | 25.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (The fluoropyridine moiety is expected to have a UV absorbance maximum in this region).[13][14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Causality Behind Experimental Choices
  • Mixed-Mode Column: The combination of hydrophobic and cation-exchange interactions allows for the retention of the polar, basic analyte. At a pH of 3.0, both the primary amine and the pyridine nitrogen will be protonated, facilitating strong interaction with the cation-exchange sites on the stationary phase.

  • Ammonium Formate Buffer: This buffer is volatile and MS-compatible, making the method easily transferable to LC-MS if required. The low pH ensures the analyte is in its cationic form for effective ion-exchange retention.

  • Gradient Elution: A gradient from low to high organic content allows for the elution of potential impurities with varying polarities and provides a robust separation.

Expected Performance and Validation Data (Hypothetical)
ParameterResultICH Q2(R2) Acceptance Criteria
Retention Time~8.5 minN/A
Tailing Factor1.2≤ 2.0
Theoretical Plates> 5000> 2000
Linearity (r²)0.9995 (0.1 - 2.0 mg/mL)≥ 0.999
Accuracy (% Recovery)98.5% - 101.2%98.0% - 102.0%[1]
Precision (%RSD)< 1.0%≤ 2.0%[1]
Limit of Detection (LOD)0.01 mg/mLN/A
Limit of Quantitation (LOQ)0.03 mg/mLN/A

LC-MS Analysis: Leveraging HILIC for Enhanced Sensitivity and Specificity

LC-MS is the preferred method for trace-level impurity identification, metabolite studies, and when definitive identification based on mass-to-charge ratio is required. For this polar analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the partitioning of polar analytes into an aqueous layer on the surface of the stationary phase.[15][16][17][18]

Experimental Protocol: HILIC-MS
  • Instrumentation: LC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    Time (min) %A
    0.0 5
    8.0 40
    8.1 95
    10.0 95
    10.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flow: As per manufacturer's recommendation.

    • MS Scan Range: m/z 50-500.

    • MS/MS (for confirmation):

      • Precursor Ion: m/z 127.1 (M+H)+ of the free base.

      • Collision Energy: Optimized for characteristic fragment ions (e.g., loss of NH3, fragmentation of the pyridine ring).

Causality Behind Experimental Choices
  • HILIC Column: Provides retention for the highly polar analyte in a high organic mobile phase, which is ideal for efficient ESI. The amide phase offers good selectivity for polar compounds.

  • High Acetonitrile Content: Promotes the HILIC partitioning mechanism and enhances desolvation in the ESI source, leading to better sensitivity.

  • Ammonium Acetate and Formic Acid: These mobile phase additives ensure the analyte is protonated (positively charged) for optimal ESI+ response and provide good peak shape.[19]

  • Positive ESI: The presence of two basic nitrogen atoms makes the molecule readily protonated, resulting in a strong signal in positive ion mode.

  • MS/MS Fragmentation: Provides structural confirmation and allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.

Expected Performance and Validation Data (Hypothetical)
ParameterResultICH Q2(R2) Acceptance Criteria
Retention Time~6.2 minN/A
Linearity (r²)0.9998 (1 - 1000 ng/mL)≥ 0.999
Accuracy (% Recovery)99.1% - 100.8%98.0% - 102.0%[1]
Precision (%RSD)< 1.5%≤ 2.0%[1]
Limit of Detection (LOD)0.1 ng/mLN/A
Limit of Quantitation (LOQ)0.5 ng/mLN/A
SpecificityConfirmed by MS/MS fragmentationNo interference at the retention time of the analyte.

Comparison of HPLC-UV and LC-MS

FeatureMixed-Mode HPLC-UVHILIC-LC-MS
Principle UV absorbanceMass-to-charge ratio
Sensitivity Lower (µg/mL range)Higher (ng/mL to pg/mL range)
Specificity Lower (relies on chromatographic separation and UV spectrum)Higher (confirmed by mass and fragmentation pattern)
Cost LowerHigher
Complexity SimplerMore complex
Ideal Application Routine quality control, purity analysis, assayImpurity identification, metabolite studies, bioanalysis, trace analysis
Robustness Generally highCan be more susceptible to matrix effects

Experimental Workflows

Mixed-Mode HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in 50:50 A:B Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separate Mixed-Mode Cation Exchange Column Inject->Separate Detect UV Detector (260 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify (Purity/Assay) Integrate->Quantify

Caption: Workflow for Mixed-Mode HPLC-UV analysis.

HILIC-LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in ACN/Water Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject 5 µL Filter->Inject Separate HILIC Column Inject->Separate Ionize ESI+ Source Separate->Ionize Detect Mass Spectrometer (Scan & MS/MS) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Extract Extract Ion Chromatogram (m/z 127.1) TIC->Extract Identify Identify by Mass & Fragmentation Extract->Identify

Caption: Workflow for HILIC-LC-MS analysis.

Conclusion

The choice between HPLC-UV and LC-MS for the analysis of this compound is dictated by the specific analytical requirements. For routine quality control, where robustness and cost-effectiveness are paramount, a well-developed mixed-mode HPLC-UV method provides reliable quantification and purity assessment. When higher sensitivity and specificity are necessary, such as for the identification of unknown impurities or for bioanalytical applications, a HILIC-LC-MS method is the superior choice. It offers unparalleled sensitivity and provides structural information through mass fragmentation, ensuring confident identification of the analyte and its related substances. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate analytical technique for their studies involving this important pharmaceutical building block.

References

A Senior Application Scientist's Guide to the Structural Confirmation of (2-Fluoropyridin-4-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, fluorinated pyridine derivatives serve as indispensable building blocks, prized for their ability to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity. The compound (2-Fluoropyridin-4-yl)methanamine and its derivatives are exemplary, frequently utilized in the synthesis of novel therapeutic agents. However, the introduction of substituents onto the pyridine ring, particularly in the presence of a flexible aminomethyl side chain, presents a significant analytical challenge: the potential for regioisomeric impurities.

Unambiguous structural confirmation is not merely an academic exercise; it is a foundational requirement for intellectual property, reproducible pharmacological data, and regulatory approval. An incorrect structural assignment can lead to the loss of millions of dollars in investment and years of research. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of (2-Fluoropyridin-4-yl)methanamine hydrochloride and differentiate it from its critical regioisomeric alternative, (4-Fluoropyridin-2-yl)methanamine hydrochloride. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Analytical Challenge: Differentiating Key Regioisomers

The primary challenge lies in distinguishing between the desired product and its potential isomers, which may arise during synthesis. A slight variation in reaction conditions could lead to the formation of (4-Fluoropyridin-2-yl)methanamine, a compound with the same mass and elemental formula, but with drastically different biological activity and properties. Our mission is to assemble an analytical data package that provides irrefutable proof of identity.

G cluster_target Target Compound cluster_isomer Regioisomeric Alternative Target Target_Name (2-Fluoropyridin-4-yl)methanamine CAS: 859164-65-1 Challenge Same Mass Same Formula Different Connectivity Target_Name->Challenge MW: 126.13 C₆H₇FN₂ Isomer Isomer_Name (4-Fluoropyridin-2-yl)methanamine CAS: 859166-87-3 Isomer_Name->Challenge MW: 126.13 C₆H₇FN₂

Caption: The core analytical problem: differentiating the target compound from its regioisomer.

An Integrated Workflow for Unambiguous Confirmation

No single analytical technique is sufficient. A robust structural confirmation relies on an integrated approach where orthogonal methods provide complementary information. The data from each technique should correlate and build a cohesive, self-validating argument for the final structure.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis & Confirmation cluster_dossier Final Dossier Synthesis Synthesized Crude Product HPLC Purity & Separation (HPLC) Synthesis->HPLC Assess Purity MS Mass & Formula (HRMS) HPLC->MS Isolate for MS NMR Connectivity & Regiochemistry (NMR) HPLC->NMR Isolate for NMR Dossier Confirmed Structure & Purity Report HPLC->Dossier MS->Dossier NMR->Dossier XRay Absolute Structure (X-Ray Cryst.) XRay->Dossier

Caption: Integrated workflow for structural confirmation of a novel chemical entity.

Comparison Guide: Key Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments (like HSQC and HMBC), provides a definitive structural fingerprint.

Causality of Experimental Choice: The key to differentiating the isomers lies in the coupling constants (J values) between the fluorine atom and the protons on the pyridine ring. The magnitude of nJHF (coupling over n bonds) is highly dependent on the distance and geometry between the coupled nuclei, providing clear evidence of the substitution pattern.

Experimental Protocol: Standard NMR Analysis [1][2][3]

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely water-soluble).

  • Internal Standard: Use the residual solvent peak for referencing (e.g., DMSO at 2.50 ppm for ¹H). For quantitative purposes, a calibrated internal standard can be added.

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a spectrometer of at least 400 MHz.

  • 2D Spectra: Acquire a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons, and a ¹H-¹³C HMBC experiment to identify long-range (2-3 bond) correlations, which are crucial for establishing the overall carbon skeleton.

  • Data Processing: Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Predicted Data & Interpretation

The following tables summarize the predicted NMR data for the two isomers, based on established chemical shift principles and data from similar structures.[4][5]

Table 1: Predicted ¹H and ¹⁹F NMR Data (in DMSO-d₆, 400 MHz)

Compound Proton Predicted δ (ppm) Splitting Pattern Key J Coupling (Hz) ¹⁹F δ (ppm)
(2-Fluoropyridin-4-yl)methanamine HCl H3~7.3d (doublet)³JHF ≈ 7-9-70 to -80
H5~7.1s (singlet-like)⁵JHF ≈ 0-1
H6~8.2d (doublet)⁴JHF ≈ 3-5
CH₂~4.0s (singlet)
NH₃⁺~8.5-9.0br s (broad singlet)
(4-Fluoropyridin-2-yl)methanamine HCl H3~7.2d (doublet)³JHF ≈ 7-9-110 to -120
H5~7.0dd (doublet of doublets)³JHF ≈ 7-9, ⁴JHH ≈ 2-3
H6~8.4d (doublet)⁵JHF ≈ 0-1
CH₂~4.1s (singlet)
NH₃⁺~8.5-9.0br s (broad singlet)

The Decisive Evidence from NMR:

  • For the target (2-Fluoro) isomer: The proton at position 5 (H5) will appear as a sharp singlet or a very narrowly split doublet because its coupling to fluorine (⁵JHF) is negligible. The H3 proton will show a clear doublet due to its 3-bond coupling to fluorine (³JHF).

  • For the alternative (4-Fluoro) isomer: The proton at position 5 (H5) will be a distinct doublet of doublets, split by both the adjacent H6 proton (³JHH) and the fluorine atom three bonds away (³JHF). This complex splitting pattern is a definitive marker for the 4-fluoro substitution pattern.

  • ¹⁹F Chemical Shift: The position of the fluorine atom relative to the nitrogen significantly impacts its electronic environment. A 2-fluoro substituent is expected to have a chemical shift around -75 ppm, while a 4-fluoro substituent is shifted further downfield to around -115 ppm.[6]

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula and Fragmentation Fingerprint

HRMS provides two critical pieces of information: the exact mass of the molecular ion, which confirms the elemental formula, and the fragmentation pattern upon collision-induced dissociation (CID), which reveals structural information.

Causality of Experimental Choice: While both isomers have the same elemental formula, they will fragment differently upon energization. The bond cleavage patterns are dictated by the stability of the resulting fragment ions. The most likely fragmentation pathway for these structures is alpha-cleavage (also known as benzylic cleavage), which will produce different diagnostic ions for each isomer.[7][8]

Experimental Protocol: HRMS Analysis [9][10]

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the HPLC-purified sample in a suitable solvent like methanol or acetonitrile/water.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode, which will readily protonate the basic amine group to form the [M+H]⁺ ion.

  • Mass Analysis: Acquire a full scan spectrum on a high-resolution instrument (e.g., Orbitrap or FT-ICR) to determine the accurate mass of the [M+H]⁺ ion. The measured mass should be within 5 ppm of the theoretical mass.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 127.06) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Predicted Data & Interpretation

Table 2: Predicted HRMS and MS/MS Fragmentation Data

Compound Formula [M+H]⁺ Calc. [M+H]⁺ Found Key Fragment Ion (m/z) Fragment Identity
(2-Fluoropyridin-4-yl)methanamine C₆H₇FN₂127.0669(within 5 ppm)110.0397 [M+H - NH₃]⁺
(4-Fluoropyridin-2-yl)methanamine C₆H₇FN₂127.0669(within 5 ppm)110.0397 [M+H - NH₃]⁺

The Ambiguity of Primary Fragmentation: Both isomers are expected to readily lose ammonia (17.0265 Da) from the protonated aminomethyl group, yielding an ion at m/z 110.0397. This initial fragmentation is not sufficient to distinguish them.

The Decisive Evidence from Alpha-Cleavage: The key differentiation comes from the alpha-cleavage of the C-C bond between the ring and the CH₂NH₂ group. This fragmentation pathway is highly characteristic of benzylamine-type structures.[11]

Fragmentation cluster_target Target: (2-Fluoropyridin-4-yl)methanamine cluster_isomer Isomer: (4-Fluoropyridin-2-yl)methanamine cluster_common Common Fragments T_Parent [M+H]⁺ m/z 127.06 T_Frag m/z 96.02 (2-Fluoropyridinium ion) T_Parent->T_Frag α-cleavage Common_Frag1 m/z 110.04 Loss of NH₃ T_Parent->Common_Frag1 I_Parent [M+H]⁺ m/z 127.06 I_Frag m/z 96.02 (4-Fluoropyridinium ion) I_Parent->I_Frag α-cleavage I_Parent->Common_Frag1

Caption: Predicted MS/MS fragmentation pathways for the isomeric aminomethylfluoropyridines.

While the primary fragments from alpha-cleavage are isobaric (m/z 96.02), their subsequent fragmentation (MS³) or the presence of other minor, diagnostic fragments would be different. More importantly, when coupled with the unambiguous NMR data, the MS data serves to confirm the elemental composition and provides supporting evidence for the proposed structure.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity

HPLC is the cornerstone of purity assessment in pharmaceutical development.[11] Its primary role in this context is not structural elucidation but to ensure the sample being analyzed by other techniques is pure and to separate the target compound from any regioisomers or other impurities.

Causality of Experimental Choice: The two regioisomers, despite having the same mass, will have slightly different polarities and interactions with a stationary phase due to the different electronic environments of the fluorine and nitrogen atoms. A well-developed HPLC method can resolve these two isomers, allowing for their individual characterization and quantification.

Experimental Protocol: Reversed-Phase HPLC Method [12]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This gradient is designed to elute polar compounds first.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the pyridine ring absorbs (e.g., 254 nm or 265 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram for peak purity and the presence of any other peaks corresponding to impurities. The peak area percentage is used to determine the relative purity.

Expected Data & Interpretation It is expected that the two isomers will have different retention times (t_R). The (4-Fluoropyridin-2-yl)methanamine might be slightly more polar and elute earlier than the (2-Fluoropyridin-4-yl)methanamine, but this would need to be confirmed experimentally. The key outcome is baseline separation, proving the method's ability to distinguish them and confirming the purity of the main peak before it is subjected to further analysis.

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the definitive technique.[13][14] It provides a three-dimensional map of electron density, revealing the exact spatial arrangement of every atom in the crystal lattice, including the position of the fluorine, the aminomethyl group, and the chloride counter-ion.[15]

Experimental Protocol: Crystal Growth and Data Collection [16][17]

  • Crystallization: Growing a high-quality single crystal is the most challenging step. A common method is slow evaporation. Dissolve the purified hydrochloride salt in a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Crystal Selection: Identify a suitable single crystal (typically 0.1-0.3 mm in size) that is clear and has well-defined faces under a microscope.

  • Data Collection: Mount the crystal on a diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion. The instrument then rotates the crystal in a monochromatic X-ray beam, collecting a diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding a model of the atomic positions. This model is then refined to best fit the experimental data.

Expected Data & Interpretation The output is a definitive structural model showing the connectivity and stereochemistry. It would clearly show the fluorine atom at the C2 position and the aminomethyl group at the C4 position of the pyridine ring. It would also detail the hydrogen bonding interactions in the crystal lattice, particularly between the ammonium group (NH₃⁺) and the chloride anion (Cl⁻). This result would override any ambiguities from other methods.

Conclusion

The structural confirmation of this compound is a multi-faceted process that demands a synergistic application of modern analytical techniques. While HRMS confirms the elemental formula and HPLC establishes purity, NMR spectroscopy provides the most definitive evidence for regiochemistry in solution . The unique splitting patterns and chemical shifts induced by the fluorine atom serve as an unambiguous fingerprint to differentiate the target compound from its critical (4-fluoro-2-yl) isomer. For absolute proof, particularly for regulatory purposes, single-crystal X-ray crystallography offers the final, incontrovertible answer . By employing this integrated, self-validating workflow, researchers can proceed with confidence, knowing their molecular tools are precisely what they are intended to be.

References

A Comparative Guide to the Structure-Activity Relationship of (2-Fluoropyridin-4-yl)methanamine Hydrochloride Analogs as Lysyl Oxidase-Like 2 (LOXL2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (2-Fluoropyridin-4-yl)methanamine hydrochloride analogs, with a specific focus on their activity as inhibitors of Lysyl Oxidase-Like 2 (LOXL2). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting fibrotic diseases and cancer, where LOXL2 is a key pathological driver.

Introduction: The Rationale for Targeting LOXL2 with Aminopyridine Scaffolds

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Upregulation of LOXL2 has been implicated in the progression of various fibrotic diseases and the metastatic cascade in several cancers.[1][2] Consequently, the development of selective LOXL2 inhibitors represents a promising therapeutic strategy.[1][3] The (pyridin-4-yl)methanamine scaffold has emerged as a promising starting point for the design of potent and selective LOXL2 inhibitors.[1] This guide will dissect the nuanced structure-activity relationships of this class of compounds, with a particular focus on the impact of fluorine substitution.

The Core Scaffold: (Pyridin-4-yl)methanamine

The fundamental (pyridin-4-yl)methanamine core is a privileged scaffold for LOXL2 inhibition. The primary amine of the methanamine moiety is crucial for interacting with the enzyme's active site. The pyridine ring serves as a versatile platform for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. The unsubstituted (pyridin-4-yl)methanamine itself demonstrates inhibitory activity against LOXL2, providing a valuable baseline for SAR studies.[1]

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of (pyridin-4-yl)methanamine analogs against LOXL2 is highly sensitive to substitutions on the pyridine ring. The following sections detail the impact of various modifications.

Impact of Halogen Substitution at the 2-Position

The introduction of a halogen atom at the 2-position of the pyridine ring has a profound effect on LOXL2 inhibitory activity. Both fluorine and chlorine substitutions lead to a significant enhancement in potency compared to the unsubstituted parent compound.

CompoundRhLOXL2 IC50 (nM)[1]
1 H1220
2 2-FNot explicitly stated, but described as having "good inhibition"[1]
3 2-Cl126[1]

Key Insights:

  • Electron-withdrawing groups are beneficial: The data suggests that electron-withdrawing substituents at the 2-position enhance inhibitory activity.[1] This is a critical insight for guiding further analog design.

  • Chlorine is slightly more potent than fluorine in this context: While both halogens are favorable, the 2-chloro analog exhibits a lower IC50 value than the unsubstituted compound and is described as the most potent among the 2-halo derivatives.[1] The larger size and different electronic properties of chlorine compared to fluorine may contribute to a more optimal interaction with the LOXL2 active site.[1][4]

  • Reduced basicity of the pyridine nitrogen: The electron-withdrawing nature of the halogens reduces the basicity of the pyridine nitrogen. This modulation of pKa can significantly impact the compound's pharmacokinetic profile and cellular permeability.[1][5]

The Influence of Substituent Position

The placement of substituents on the pyridine ring is a critical determinant of activity. Moving the fluorine atom from the 2- to the 3-position results in only a slight decrease in activity, indicating that this region of the molecule can tolerate substitutions.[1] However, bulky substituents ortho to the methanamine group are generally not well-tolerated.[1]

Other Substitutions at the 2-Position

To further probe the SAR at the 2-position, a variety of other functional groups have been investigated.

CompoundRhLOXL2 IC50 (nM)[1]
4 2-CF3"good inhibition"[1]
5 2-OCH3"did not alter the potency compared to the unsubstituted pyridine"[1]
6 2-Phenoxy309[1]
7 2-(Imidazol-1-yl)203[1]
8 2-(Pyridin-3-yl)321[1]

Key Insights:

  • Steric bulk and electronic effects: The potent activity of the 2-trifluoromethyl, 2-phenoxy, and heteroaryl-substituted analogs suggests that this pocket can accommodate a degree of steric bulk and that additional interactions, such as pi-stacking or hydrogen bonding, can be exploited to enhance potency.[1]

  • Electron-donating groups are less favorable: The 2-methoxy analog, an electron-donating group, did not improve potency, reinforcing the hypothesis that electron-withdrawing character at this position is beneficial.[1]

Comparison with Alternative LOXL2 Inhibitors

The (2-halopyridin-4-yl)methanamine analogs represent a class of small molecule, reversible inhibitors of LOXL2. It is instructive to compare their profile with other classes of LOXL2 inhibitors.

Inhibitor ClassExampleSelectivityMechanism of Action
(2-Halopyridin-4-yl)methanamines (2-Chloropyridin-4-yl)methanamineSelective for LOXL2 over LOX and other amine oxidases[1]Reversible, competitive
β-aminopropionitrile (BAPN) BAPNPan-LOX inhibitor[1]Irreversible, mechanism-based
Antibodies Simtuzumab (GS-6624)Highly selective for LOXL2Binds to the enzyme, but a poor blocker of enzymatic activity[6][7]
Fluoroallylamines PXS-S2AHighly selective for LOXL2[2]Irreversible, mechanism-based

This comparison highlights the diverse strategies employed to inhibit LOXL2. The (2-halopyridin-4-yl)methanamine analogs offer the advantage of selectivity and a reversible mode of action, which can be beneficial in terms of safety and off-target effects.

Experimental Protocols

Synthesis of this compound

A general synthetic route to (2-halopyridin-4-yl)methanamines can be adapted from known procedures for the synthesis of substituted pyridines. A plausible, multi-step synthesis is outlined below.

G cluster_0 Synthetic Workflow Start 2-Chloro-4-methylpyridine Step1 Oxidation Start->Step1 Intermediate1 2-Chloro-4-pyridinecarboxylic acid Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 Intermediate2 2-Chloro-4-pyridinecarboxamide Step2->Intermediate2 Step3 Halogen Exchange (Halex) Intermediate2->Step3 Intermediate3 2-Fluoro-4-pyridinecarboxamide Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Product (2-Fluoropyridin-4-yl)methanamine Step4->Product Step5 Salt Formation (HCl) Product->Step5 FinalProduct This compound Step5->FinalProduct

Caption: Synthetic workflow for (2-Fluoropyridin-4-yl)methanamine HCl.

Step 1: Oxidation of 2-Chloro-4-methylpyridine

  • To a solution of 2-chloro-4-methylpyridine in a suitable solvent (e.g., water or a mixture of organic solvent and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄).

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-chloro-4-pyridinecarboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amidation of 2-Chloro-4-pyridinecarboxylic acid

  • Activate the carboxylic acid by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., CH₂Cl₂) with a catalytic amount of DMF.

  • After stirring for a few hours at room temperature, remove the excess chlorinating agent under reduced pressure.

  • Dissolve the resulting acid chloride in an inert solvent and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

  • Stir the reaction mixture for several hours, allowing it to warm to room temperature.

  • Collect the precipitated 2-chloro-4-pyridinecarboxamide by filtration, wash with water, and dry.

Step 3: Halogen Exchange Reaction

  • In a sealed vessel, dissolve 2-chloro-4-pyridinecarboxamide in a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Add a source of fluoride ions, such as spray-dried potassium fluoride (KF), often in the presence of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt).

  • Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-fluoro-4-pyridinecarboxamide by column chromatography or recrystallization.

Step 4: Reduction of 2-Fluoro-4-pyridinecarboxamide

  • To a solution of 2-fluoro-4-pyridinecarboxamide in a dry, inert solvent (e.g., THF), add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat under reflux for several hours until the reaction is complete.

  • Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water.

  • Filter the resulting solid and extract the filtrate with an organic solvent.

  • Dry the combined organic extracts and concentrate to yield (2-fluoropyridin-4-yl)methanamine.

Step 5: Hydrochloride Salt Formation

  • Dissolve the crude (2-fluoropyridin-4-yl)methanamine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of HCl in the same solvent dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to obtain this compound.

In Vitro LOXL2 Inhibition Assay (Amplex Red Assay)

This protocol is adapted from the method described by Hutchinson et al.[1]

G cluster_1 Amplex Red Assay Workflow Start Prepare Reagents Step1 Add LOXL2 Enzyme Start->Step1 Step2 Add Inhibitor (Test Compound) Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Add Substrate (DAP) and Amplex Red/HRP Step3->Step4 Step5 Incubate Step4->Step5 Step6 Measure Fluorescence Step5->Step6 Step7 Calculate % Inhibition and IC50 Step6->Step7

Caption: Workflow for the in vitro LOXL2 inhibition assay.

Materials:

  • Human LOXL2 enzyme (recombinant)

  • Test compounds (dissolved in DMSO)

  • 1,5-Diaminopentane (DAP) as the substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of the LOXL2 enzyme in the assay buffer.

  • In the wells of the 96-well plate, add the LOXL2 enzyme solution.

  • Add the test compounds at various concentrations (typically a serial dilution). Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Prepare a substrate/detection solution containing DAP, Amplex Red, and HRP in the assay buffer.

  • Initiate the reaction by adding the substrate/detection solution to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for resorufin (the product of the Amplex Red reaction), typically around 530-560 nm for excitation and 590 nm for emission.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion and Future Directions

The (2-halopyridin-4-yl)methanamine scaffold is a fertile ground for the development of selective LOXL2 inhibitors. The SAR studies highlighted in this guide demonstrate that electron-withdrawing groups at the 2-position of the pyridine ring are crucial for potent activity. While the 2-chloro analog has shown slightly better potency in initial studies, the 2-fluoro analog remains a highly promising candidate, potentially offering advantages in terms of physicochemical properties such as improved solubility and metabolic stability.[4][5]

Future research in this area should focus on:

  • Exploring a wider range of substitutions at the 3-, 5-, and 6-positions of the pyridine ring to further optimize potency and selectivity.

  • Investigating the impact of modifications to the aminomethyl linker to probe for additional interactions within the enzyme's active site.

  • Conducting in-depth pharmacokinetic and in vivo efficacy studies of lead compounds to translate the in vitro potency into therapeutic benefit.

  • Co-crystallization studies of lead compounds with LOXL2 to gain a deeper, structurally-informed understanding of the binding interactions and guide rational drug design.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel LOXL2 inhibitors with the potential to treat a range of debilitating diseases.

References

in vitro and in vivo evaluation of compounds synthesized from (2-Fluoropyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the selective targeting of enzymes that drive tumor progression and metastasis is of paramount importance. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, has emerged as a critical regulator in these processes, making it a compelling target for therapeutic intervention.[1][2] This guide provides an in-depth comparative evaluation of compounds synthesized from (2-halopyridin-4-yl)methanamine hydrochloride, with a primary focus on the well-characterized selective LOXL2 inhibitor, (2-Chloropyridin-4-yl)methanamine hydrochloride. We will delve into its in vitro and in vivo performance, compare it with other investigational LOXL2 inhibitors, and provide detailed experimental protocols to support further research.

While direct experimental data for compounds derived from (2-Fluoropyridin-4-yl)methanamine hydrochloride are not extensively available in the public domain, we will leverage the robust dataset for its chloro-analog to infer potential structure-activity relationships and guide future investigations into this promising chemical scaffold.

The Rationale for Targeting LOXL2 in Cancer

LOXL2 plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Elevated expression of LOXL2 is strongly associated with poor prognosis in various solid tumors.[2] Its enzymatic activity contributes to increased matrix stiffness, which in turn promotes cancer cell invasion, metastasis, and angiogenesis through the activation of multiple signaling pathways, including PI3K/Akt and FAK signaling.[1][3][4] Therefore, potent and selective inhibitors of LOXL2 are highly sought after as potential anti-cancer therapeutics.

Below is a diagram illustrating the central role of LOXL2 in promoting cancer progression.

LOXL2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell LOXL2 LOXL2 Crosslinked_ECM Cross-linked ECM (Increased Stiffness) LOXL2->Crosslinked_ECM Oxidative Deamination Collagen_Elastin Collagen & Elastin Collagen_Elastin->LOXL2 Integrin Integrin Crosslinked_ECM->Integrin Stimulation FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Invasion_Metastasis Invasion & Metastasis Akt->Invasion_Metastasis Angiogenesis Angiogenesis (VEGF expression) Akt->Angiogenesis

Caption: LOXL2-mediated signaling pathways in cancer metastasis.

In Vitro Evaluation: A Head-to-Head Comparison

The cornerstone of preclinical drug development is the robust in vitro characterization of a compound's potency, selectivity, and mechanism of action. Here, we compare the available data for (2-Chloropyridin-4-yl)methanamine hydrochloride with other known LOXL2 inhibitors.

Comparative In Vitro Activity of LOXL2 Inhibitors
CompoundTarget(s)IC50 (hLOXL2)Selectivity ProfileReference(s)
(2-Chloropyridin-4-yl)methanamine hydrochloride LOXL2 126 nM Selective over LOX, MAO-A, MAO-B, and SSAO. 31-fold selective for LOXL2 over LOX in the presence of BSA.[5][6]
This compound LOXL2 (presumed)Data not availablePresumed to be similar to the chloro-analog due to structural similarity.-
PXS-S1ALOX/LOXL2pIC50 = 6.8Dual inhibitor with similar potency against LOX.[7][8]
PXS-S2BLOXL2pIC50 = 8.3Specific inhibitor of LOXL2.[7][8]
PAT-1251LOXL2/LOXL30.71 µM (hLOXL2)Potent inhibitor of LOXL2 and LOXL3.[9]
β-aminopropionitrile (BAPN)Pan-LOX(L)66 nM (after 2h preincubation)Non-selective, time-dependent inhibitor of the LOX family.[6]

Expert Analysis: The data clearly positions (2-Chloropyridin-4-yl)methanamine hydrochloride as a potent and selective small molecule inhibitor of LOXL2.[6] Its selectivity over the closely related LOX enzyme is a significant advantage, as this may translate to a better safety profile by avoiding the modulation of normal physiological collagen and elastin cross-linking. While experimental data for the fluoro-analog is lacking, the substitution of a chloro for a fluoro group is a common medicinal chemistry strategy that can influence pharmacokinetic properties without drastically altering the core pharmacophore responsible for target engagement. It is plausible that the fluoro-derivative would retain LOXL2 inhibitory activity, though its potency and selectivity would require experimental verification.

The alternative inhibitors listed provide a spectrum of selectivity profiles, from the dual LOX/LOXL2 inhibitor PXS-S1A to the highly specific PXS-S2B.[7][8] This diversity of tools is invaluable for dissecting the specific roles of different LOX family members in cancer biology.

Experimental Protocol: In Vitro LOXL2 Enzyme Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against recombinant human LOXL2, based on the Amplex Red assay.[6]

Objective: To determine the IC50 value of a test compound against human LOXL2.

Materials:

  • Recombinant human LOXL2 (hLOXL2)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • 1,5-diaminopentane (DAP) substrate

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds and control inhibitor (e.g., BAPN)

  • 96-well microplates (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound in assay buffer to create a range of concentrations.

  • In a 96-well plate, add the test compound dilutions.

  • Add hLOXL2 enzyme to each well and pre-incubate for a specified time (e.g., 2 hours) at 37°C to allow for compound binding.[6]

  • Prepare the Amplex Red reaction mixture containing Amplex Red reagent, HRP, and DAP substrate.

  • Initiate the enzymatic reaction by adding the Amplex Red reaction mixture to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission) over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Evaluation: Assessing Anti-Tumor Efficacy

The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth and metastasis in a living organism. In vivo xenograft models are a cornerstone of this evaluation.

Comparative In Vivo Efficacy of (2-Chloropyridin-4-yl)methanamine Hydrochloride
Animal ModelCancer TypeDosing RegimenKey FindingsReference(s)
Nude MiceCervical Cancer (SiHa and HeLa cells)10 mg/kg, intraperitoneal, every 2 days for 3 weeksSignificantly decreased the invasive ability of cervical cancer cells by reversing LOXL2-induced epithelial-mesenchymal transition (EMT).[10][11][12]
Nude MiceBreast Cancer (MDA-MB-231 cells)Not specified for this compound, but other LOXL2 inhibitors showed efficacy.LOXL2 inhibition delayed primary tumor growth and reduced angiogenesis. Dual LOX/LOXL2 inhibition showed a greater effect.[7][13]

Expert Analysis: The in vivo data for (2-Chloropyridin-4-yl)methanamine hydrochloride in a cervical cancer model is compelling, demonstrating not only anti-tumor activity but also a mechanism-based reversal of EMT.[10][11][12] This provides strong evidence for the therapeutic potential of targeting LOXL2 in this indication. The breast cancer studies with other LOXL2 inhibitors further support the broader applicability of this therapeutic strategy.[7][13] Again, while direct in vivo data for the fluoro-analog is unavailable, its structural similarity to the chloro-compound suggests it is a strong candidate for similar in vivo evaluation.

Experimental Protocol: In Vivo Cervical Cancer Xenograft Model

This protocol describes a general workflow for establishing and evaluating the efficacy of a test compound in a subcutaneous cervical cancer xenograft model in nude mice.[10][11][12][14]

In_Vivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture SiHa or HeLa cells Cell_Harvest 2. Harvest and prepare cell suspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous injection into nude mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor tumor growth Implantation->Tumor_Growth Treatment_Start 5. Initiate treatment when tumors reach a specific size Tumor_Growth->Treatment_Start Dosing 6. Administer test compound (e.g., 10 mg/kg IP) Treatment_Start->Dosing Monitoring 7. Continue monitoring tumor volume and body weight Dosing->Monitoring Euthanasia 8. Euthanize mice at predefined endpoint Monitoring->Euthanasia Tumor_Excision 9. Excise and weigh tumors Euthanasia->Tumor_Excision Tissue_Analysis 10. Analyze tumors (e.g., IHC for EMT markers) Tumor_Excision->Tissue_Analysis

Caption: Workflow for an in vivo cervical cancer xenograft study.

Objective: To evaluate the anti-tumor efficacy of a test compound in vivo.

Materials:

  • Cervical cancer cell line (e.g., SiHa, HeLa)

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cell culture reagents

  • Matrigel (optional)

  • Test compound and vehicle control

  • Calipers for tumor measurement

  • Anesthetic

Procedure:

  • Cell Preparation: Culture cervical cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of approximately 5 x 10^7 cells/mL.[14]

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.[14]

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride at 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule.[11][12]

  • Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study (based on tumor size limits or a set duration), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry for biomarkers of interest (e.g., E-cadherin, vimentin to assess EMT).

Conclusion and Future Directions

The available evidence strongly supports the continued investigation of (2-halopyridin-4-yl)methanamine hydrochloride derivatives as selective LOXL2 inhibitors for oncology applications. (2-Chloropyridin-4-yl)methanamine hydrochloride has demonstrated promising in vitro and in vivo activity, providing a solid foundation for this chemical class.

Future research should prioritize the synthesis and comprehensive evaluation of the fluoro-analog, this compound. This will not only confirm its activity and selectivity but also allow for a direct comparison of its pharmacokinetic and pharmacodynamic properties with the chloro-derivative. Such studies are crucial for identifying the optimal candidate for further preclinical and potential clinical development. The detailed protocols provided in this guide offer a robust framework for conducting these essential investigations.

References

A Researcher's Guide to Validating the Mechanism of Action for Novel Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action for novel inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator and a prominent therapeutic target in oncology. We will use the hypothetical inhibitor, (2-Fluoropyridin-4-yl)methanamine hydrochloride, as a case study to illustrate a robust, multi-faceted validation workflow. This process is essential for progressing a compound from a preliminary hit to a well-characterized lead candidate.

LSD1 (also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription.[1] By removing these marks, LSD1 typically represses gene expression.[1][2] Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[2][3][4]

The validation of a novel inhibitor's mechanism of action is a cornerstone of drug discovery. It provides the necessary evidence to confirm that the compound engages its intended target and elicits the desired biological response through a specific, well-defined mechanism. This guide will delineate a logical progression of experiments, from initial biochemical characterization to confirmation of target engagement in a cellular context.

I. Biochemical Characterization: Elucidating Potency and Mode of Inhibition

The initial step in validating a novel inhibitor is to characterize its interaction with the purified target enzyme. This stage aims to determine the inhibitor's potency (typically measured as the half-maximal inhibitory concentration, IC50) and its kinetic mechanism of inhibition.

Enzyme Kinetics Assays

Several in vitro biochemical assays have been developed to measure LSD1 enzymatic activity.[3] A commonly used and robust method is the horseradish peroxidase (HRP)-coupled assay.[5] This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the LSD1-catalyzed demethylation reaction.[3]

Rationale for Experimental Choice: The HRP-coupled assay is a continuous, real-time kinetic assay, which is particularly powerful for distinguishing between different modes of inhibition, including time-dependent or irreversible inactivation, a common feature of some LSD1 inhibitors.[3]

Experimental Protocol: HRP-Coupled Assay for LSD1 Inhibition

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

    • Reconstitute recombinant human LSD1/CoREST complex to a working concentration (e.g., 20 nM). LSD1 often exists in complexes like the CoREST repressor complex, and using the complex can be more physiologically relevant.[3]

    • Prepare a stock solution of the H3K4me2 peptide substrate (e.g., 10 mM).

    • Prepare a detection master mix containing HRP and a suitable substrate (e.g., Amplex Red).

    • Prepare serial dilutions of the test inhibitor, this compound, and a known comparator, such as the irreversible inhibitor Tranylcypromine (TCP).

  • Assay Procedure:

    • Add the LSD1/CoREST enzyme to the wells of a microplate.

    • Add the serially diluted inhibitor or vehicle control and pre-incubate for a defined period (e.g., 15 minutes) to allow for binding.

    • Initiate the reaction by adding the H3K4me2 peptide substrate and the detection master mix.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation ~535 nm, emission ~590 nm).[1]

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence curves).

    • Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

CompoundInhibitor ClassLSD1 IC50 (nM)
(2-Fluoropyridin-4-yl)methanamine HCl (Hypothetical)Reversible/Irreversible?To be determined
Tranylcypromine (TCP)Irreversible~ 20,000
GSK2879552 (Comparator)Irreversible~ 25[6]
Iadademstat (ORY-1001)Irreversible~ 18[7]

Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, enzyme concentration, pre-incubation time) and should be interpreted in the context of the specific experiment.

Visualizing the Concept: Modes of Enzyme Inhibition

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I_comp Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI->E -I E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc -S ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->E_nc -I ESI_nc->ES_nc -I G step1 Step 1: Immobilization Purified LSD1 protein is covalently attached to the sensor chip surface. step2 Step 2: Association Inhibitor solution is flowed over the surface, allowing binding to occur. step1->step2 step3 Step 3: Dissociation Buffer is flowed over the surface, and the dissociation of the inhibitor is monitored. step2->step3 step4 Step 4: Regeneration A specific solution is injected to remove all bound inhibitor from the LSD1 protein. step3->step4 data Sensorgram Data (kon, koff, KD) step3->data step4->step1 G cluster_0 Normal LSD1 Function LSD1 LSD1 Enzyme H3K4me2 H3K4me2 (Active Mark) H3K4me0 H3K4me0 H3K4me2->H3K4me0 Demethylation Gene Target Gene H3K4me0->Gene leads to Repression Transcriptional Repression Gene->Repression Inhibitor (2-Fluoropyridin-4-yl) methanamine HCl Inhibitor->LSD1 Inhibits

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (2-Fluoropyridin-4-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the potential for off-target interactions. These unintended molecular engagements, or cross-reactivity, can lead to adverse drug reactions (ADRs) and are a significant cause of late-stage clinical trial failures.[1] This guide provides a comprehensive framework for the cross-reactivity profiling of derivatives of (2-Fluoropyridin-4-yl)methanamine hydrochloride, a scaffold of interest in modern medicinal chemistry. We will delve into the rationale behind profiling strategies, compare leading experimental platforms, and provide actionable protocols for researchers, scientists, and drug development professionals. Our focus is on building a self-validating system of inquiry to ensure the scientific integrity of your findings and to de-risk your development pipeline.

Introduction: The Imperative of Selectivity in Drug Design

The principle of "one drug, one target" has long been a guiding tenet in pharmacology. However, the reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple targets.[2] While sometimes advantageous, unforeseen off-target effects are more often a liability.[2][3][4] For derivatives of this compound, which may be designed as highly specific inhibitors (e.g., for a particular kinase), understanding the cross-reactivity profile is not merely a regulatory checkbox but a fundamental component of understanding the molecule's mechanism of action and predicting its safety profile.[5][6][7]

Early and comprehensive off-target profiling allows medicinal chemists to:

  • Mitigate Safety Risks: Identify potential interactions with targets known to cause adverse effects (e.g., hERG channel, cycloxygenases).[8][9]

  • Optimize Lead Compounds: Guide structure-activity relationship (SAR) studies to design molecules with improved selectivity.[10]

  • Elucidate Mechanism of Action: Uncover unexpected targets that may contribute to the compound's efficacy or toxicity.[3][11]

  • Streamline Development: Reduce the likelihood of costly late-stage failures by making informed go/no-go decisions earlier.[1]

This guide will compare and contrast several state-of-the-art methodologies for assessing the cross-reactivity of your compounds.

Strategic Approaches to Cross-Reactivity Profiling: A Tiered Comparison

A tiered or phased approach to profiling is often the most efficient and cost-effective strategy.[12][13] This involves starting with broad, single-concentration screens to identify potential liabilities and progressing to more focused, quantitative assessments for hits of concern.

Tier 1: Broad Panel Screening (Hit Identification)

The initial step is to screen your derivative at a single, relatively high concentration (e.g., 10 µM) against a broad panel of targets.[13][14][15] This provides a wide-angle view of potential off-target interactions.

Comparison of Leading Broad Panel Screening Platforms:

PlatformTechnology PrincipleKey AdvantagesConsiderations
Eurofins SafetyScreen Panels Primarily radioligand binding and enzymatic assays.[8][9][12][14]Cost-effective, rapid turnaround, covers a diverse range of target classes (GPCRs, ion channels, kinases, transporters).[8][9][12][16] Well-established panels like SafetyScreen44 and SafetyScreen87 are recognized industry standards.[8][9]Typically provides percent inhibition data at a single concentration; functional context may be limited in binding assays.
DiscoverX KINOMEscan® Active site-directed competition binding assay.[17][18][19][20]Comprehensive kinase coverage (>480 kinases), provides quantitative binding affinity (Kd) values, not dependent on ATP concentration.[17][18] Ideal for kinase inhibitor programs.Focused on the kinome; does not cover other target classes.
In-silico Profiling Computational methods like docking and pharmacophore modeling.[2][21]Extremely rapid and low-cost, can screen vast chemical space against thousands of targets.[2]Predictive rather than experimental; results require wet-lab validation. Accuracy is dependent on the quality of protein structures and algorithms.[21]

Expert Recommendation: For a novel this compound derivative with a known or suspected primary target class (e.g., kinases), a dual approach is recommended. Start with a broad, cost-effective panel like the Eurofins SafetyScreen44 to identify major liabilities across different target families.[8][14] In parallel, for kinase-directed compounds, the KINOMEscan® platform offers unparalleled depth for assessing kinome-wide selectivity.[17][18][19]

Experimental Workflow: Tier 1 Broad Panel Screening

G cluster_prep Compound Preparation cluster_screening Screening Platforms cluster_data Data Output cluster_analysis Analysis & Decision Compound Test Derivative (e.g., 10 mM in DMSO) Eurofins Eurofins SafetyScreen44 (10 µM final concentration) Compound->Eurofins Dilution KinomeScan DiscoverX KINOMEscan (e.g., scanMAX panel) Compound->KinomeScan Dilution EurofinsData Percent Inhibition Data vs. 44 targets Eurofins->EurofinsData KinomeScanData Percent of Control (or Kd values) vs. >468 kinases KinomeScan->KinomeScanData Analysis Identify 'Hits' (e.g., >50% inhibition) EurofinsData->Analysis KinomeScanData->Analysis Decision Proceed to Tier 2 for confirmed hits Analysis->Decision

Caption: Tier 1 screening workflow for initial hit identification.

Tier 2: Quantitative Analysis (IC50/Kd Determination)

Any "hits" identified in Tier 1 (typically defined as >50% inhibition at the screening concentration) must be followed up with dose-response studies to determine their potency (IC50 or Kd).[13]

Comparison of Methodologies for Quantitative Analysis:

Assay TypePrincipleKey AdvantagesConsiderations
Biochemical Assays (e.g., Z'-LYTE®, LanthaScreen®) Measure direct enzymatic activity or competitive binding in a purified system.[21]High-throughput, reproducible, allows for precise determination of IC50 or Ki values.[21]Lacks the complexity of a cellular environment; may not reflect in-cell potency.
Cell-Based Assays (e.g., NanoBRET™, PathHunter®) Measure target engagement or downstream pathway modulation in living cells.[22][23]More physiologically relevant, confirms compound can cross the cell membrane and engage its target in a native context.[22]More complex to develop and run; can be confounded by factors like cell permeability and metabolism.
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein upon ligand binding in cells or tissue lysates.[24][25][26][27][28]Provides direct evidence of physical target engagement in a cellular environment without requiring engineered cells or specific antibodies.[24][25][26]Lower throughput than some biochemical assays; requires specific antibodies for detection (unless using MS-CETSA).[27][28]

Expert Recommendation: For off-targets identified from biochemical screens (like SafetyScreen or KINOMEscan), the first step is to generate a dose-response curve using the same or a similar biochemical assay format to confirm the hit and obtain a quantitative IC50 value. For hits deemed significant (i.e., potent enough to be relevant at therapeutic concentrations), it is crucial to validate engagement in a cellular context. CETSA is a powerful, label-free method for this confirmation.[24][25][26][27][28]

Protocol: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation

This protocol outlines a general workflow for validating an off-target interaction in a relevant cell line.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to ~80% confluency.

    • Treat cells with a range of concentrations of the this compound derivative (e.g., 0.1 to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest cells and resuspend in a suitable buffer.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at high speed.

    • Collect the supernatant and determine the total protein concentration.

  • Target Protein Detection:

    • Analyze the soluble protein fraction by Western Blot or another specific protein detection method (e.g., ELISA, Proximity Extension Assay).[27][28]

    • Use a primary antibody specific for the suspected off-target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature and drug concentration.

    • Plot the amount of soluble target protein as a function of temperature for each concentration.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.[24][25]

Logical Flow: From Broad Screening to Cellular Validation

G Start Start: Novel Derivative Tier1 Tier 1: Broad Panel Screen (e.g., Eurofins SafetyScreen + KINOMEscan) @ 10 µM Start->Tier1 Analysis1 Data Analysis: Identify hits with >50% inhibition Tier1->Analysis1 NoHits No Significant Hits: Low cross-reactivity risk. Proceed with on-target program. Analysis1->NoHits No HitsFound Hits Identified Analysis1->HitsFound Yes Tier2_Biochem Tier 2: Biochemical Assay Generate 10-point dose-response curve Determine IC50 HitsFound->Tier2_Biochem Analysis2 Data Analysis: Is IC50 within a relevant range of on-target potency? Tier2_Biochem->Analysis2 NotPotent Not Potent: De-prioritize off-target. Document findings. Analysis2->NotPotent No PotentHit Potent Off-Target Hit Analysis2->PotentHit Yes Tier2_Cellular Tier 2: Cellular Validation (e.g., CETSA) Confirm target engagement in live cells PotentHit->Tier2_Cellular Analysis3 Data Analysis: Is cellular target engagement confirmed? Tier2_Cellular->Analysis3 NoEngagement No Cellular Engagement: Possible biochemical artifact. Investigate further if necessary. Analysis3->NoEngagement No ConfirmedOffTarget Confirmed Off-Target: Inform SAR. Assess safety implications. Analysis3->ConfirmedOffTarget Yes

Caption: Decision-making workflow for cross-reactivity profiling.

Data Interpretation and Actionable Insights

The ultimate goal of profiling is to generate a clear, comparative dataset that informs drug development decisions.

Table 1: Hypothetical Cross-Reactivity Profile for Derivative 'XYZ-001'

TargetPrimary Assay (% Inh @ 10µM)Follow-up Assay (IC50)Cellular Engagement (CETSA)Recommendation
Primary Target (Kinase A) 98%15 nMConfirmedOn-target activity verified.
Off-Target (Kinase B) 85%250 nMConfirmedHigh Risk. Potent off-target. Initiate medicinal chemistry effort to improve selectivity.
Off-Target (GPCR C) 62%8.5 µMNot ConfirmedLow Risk. Weak activity and not confirmed in cells. Monitor in future analogs.
Off-Target (Enzyme D) 55%> 20 µMNot TestedVery Low Risk. Potency is likely not physiologically relevant. No further action needed at this stage.

This structured data allows for a clear prioritization of efforts. The potent, cell-active off-target interaction with Kinase B represents a significant finding that must be addressed, while the weak activity against GPCR C is of much lower concern.

Conclusion: Building a Foundation of Trustworthiness

A rigorous, multi-tiered approach to cross-reactivity profiling is essential for the successful development of this compound derivatives. By combining broad, cost-effective screening with focused, mechanistically diverse validation assays, researchers can build a comprehensive and trustworthy safety and selectivity profile. This self-validating system, moving from biochemical observation to cellular confirmation, provides the robust data package needed to guide medicinal chemistry, inform safety pharmacology studies, and ultimately, increase the probability of clinical success.[5][6][29][30]

References

Safety Operating Guide

Mastering the Safe Handling of (2-Fluoropyridin-4-yl)methanamine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Fluoropyridin-4-yl)methanamine hydrochloride is a valuable reagent in the synthesis of innovative pharmaceutical compounds. Its unique chemical structure, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans required for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the handling procedure, and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[3][4][5]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4]Prevents direct skin contact, which can cause irritation.[1][2]
Body Protection A fully-buttoned lab coat or chemical-resistant apron.[4][5]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1][4] If dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[6]Minimizes the inhalation of dust or aerosols, which can cause respiratory irritation.[1][2]

It is crucial to inspect all PPE for integrity before each use and to replace it if damaged.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is paramount for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[7]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7][8]

  • Gather Materials: Before starting, gather all necessary equipment, including spatulas, weighing paper, and sealable containers, to avoid leaving the designated area during the procedure.

3.2. Weighing and Dispensing:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Minimize Dust: Handle the solid compound carefully to minimize dust formation.[3] Use a spatula to gently transfer the required amount.

  • Weighing: If weighing is necessary, do so within the fume hood on a tared weigh boat or paper.

  • Container Sealing: Immediately and securely seal the stock container after dispensing.[1]

3.3. In-Process Handling:

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatible Materials: Keep the compound away from strong acids, alkaline substances, and oxidizing agents.[6]

  • Maintain Housekeeping: Clean up any minor spills immediately using appropriate procedures (see Section 4).

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure TypeImmediate Action
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical advice.[1]
Inhalation Move the exposed individual to fresh air.[1][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[3]
Minor Spill For small spills, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and carefully collect the material into a labeled hazardous waste container.[9]
Major Spill In case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[7]
Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

5.1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[9] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[9] Do not mix with other incompatible waste streams.[9]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[9]

5.2. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9]

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[7]

5.3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[9] Waste pyridine derivatives may be disposed of via methods such as rotary kiln incineration.[10]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Check Eyewash/Shower prep2->prep3 prep4 Gather All Materials prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 Proceed to Handling handle2 Weigh Compound in Fume Hood handle1->handle2 handle3 Prepare Solution (if needed) handle2->handle3 emergency Follow Emergency Procedures (Spill or Exposure) handle2->emergency Spill/Exposure Event handle4 Securely Seal Stock Container handle3->handle4 clean1 Segregate Waste handle4->clean1 Proceed to Cleanup clean2 Label Hazardous Waste Container clean1->clean2 clean3 Store Waste in Designated Area clean2->clean3 clean4 Arrange for Professional Disposal clean3->clean4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.